molecular formula C2H5KO4S B1613719 potassium ethyl sulfate CAS No. 563-17-7

potassium ethyl sulfate

Cat. No.: B1613719
CAS No.: 563-17-7
M. Wt: 164.22 g/mol
InChI Key: FUGINSUSTSZAEY-UHFFFAOYSA-M
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Description

Potassium ethyl sulfate is a useful research compound. Its molecular formula is C2H5KO4S and its molecular weight is 164.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6O4S.K/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGINSUSTSZAEY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060335
Record name Sulfuric acid, monoethyl ester, potassium salt
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Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

563-17-7
Record name Sulfuric acid, monoethyl ester, potassium salt (1:1)
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Record name Sulfuric acid, monoethyl ester, potassium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfuric acid, monoethyl ester, potassium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium ethyl sulphate
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Foundational & Exploratory

"synthesis of potassium ethyl sulfate from ethanol and sulfuric acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of potassium ethyl sulfate (B86663) from ethanol (B145695) and sulfuric acid. The document outlines the reaction mechanism, details a robust experimental protocol, and discusses potential side reactions and purification strategies.

Introduction

Potassium ethyl sulfate is an organic salt with applications in various chemical syntheses. Its preparation from readily available starting materials like ethanol and sulfuric acid makes it a compound of interest for laboratory and potential industrial applications. The synthesis involves a two-step process: the formation of ethyl hydrogen sulfate followed by its conversion to the corresponding potassium salt. Careful control of reaction parameters, particularly temperature, is crucial to ensure the desired product is obtained with high purity.

Reaction and Mechanism

The synthesis of this compound proceeds via the esterification of ethanol with sulfuric acid to form ethyl hydrogen sulfate (also known as ethylsulfuric acid). This intermediate is then neutralized and reacted with a potassium salt to yield the final product.

The primary reaction is as follows:

Step 1: Formation of Ethyl Hydrogen Sulfate CH₃CH₂OH + H₂SO₄ ⇌ CH₃CH₂OSO₃H + H₂O

Step 2: Formation of this compound CH₃CH₂OSO₃H + K₂CO₃ → CH₃CH₂OSO₃K + KHCO₃[1]

The mechanism for the formation of ethyl hydrogen sulfate involves the protonation of the ethanol oxygen by sulfuric acid, followed by the nucleophilic attack of the ethanol on the sulfur atom of another sulfuric acid molecule, or the reaction of the protonated ethanol with a bisulfate ion.

Experimental Protocol

The following experimental protocol is based on established laboratory procedures for the synthesis of this compound.[2]

Materials and Equipment
Material/EquipmentDescription
Ethanol (C₂H₅OH)80 ml, absolute or 95%
Sulfuric Acid (H₂SO₄)20 ml, concentrated
Calcium Carbonate (CaCO₃)Powder
Potassium Carbonate (K₂CO₃)~50 g
Methanol (B129727) (CH₃OH)For recrystallization
Round-bottom flaskAppropriate size
Reflux condenser
Heating mantle
Beakers
Filtration apparatusBuchner funnel, filter paper, vacuum flask
Evaporating dish
pH indicator
Procedure
  • Formation of Ethyl Hydrogen Sulfate: In a reaction flask, slowly add 20 ml of concentrated sulfuric acid to 80 ml of ethyl alcohol while shaking.[2] The reaction is highly exothermic, and cooling may be necessary.[1]

  • Reflux: Heat the reaction mixture under reflux for 2-3 hours.[2] It is critical to maintain the reaction temperature below 140 °C to minimize the formation of diethyl ether.[1]

  • Neutralization: After cooling, pour the reaction mixture into 500 ml of cold water with stirring. Neutralize the solution by adding calcium carbonate until the effervescence ceases. This step precipitates the excess sulfuric acid as calcium sulfate and converts the ethyl hydrogen sulfate to the soluble calcium ethyl sulfate.[2]

  • Filtration: Gently heat the neutralized mixture and then filter to remove the precipitated calcium sulfate. Wash the filter cake with a small amount of water.[2]

  • Formation of this compound: Heat the clear filtrate and add a solution of approximately 50 g of potassium carbonate in small portions until the solution is strongly alkaline.[2] This will precipitate any remaining calcium as calcium carbonate and form this compound in solution.

  • Isolation of Crude Product: Filter off the precipitated calcium carbonate. Evaporate the filtrate to dryness to obtain the crude this compound. The crude product may contain impurities such as calcium sulfate, calcium carbonate, and potassium carbonate.[2]

  • Purification: Purify the crude this compound by recrystallization from methanol.[2]

Data Presentation

Table 1: Reaction Parameters

ParameterValue
Volume of Ethanol80 ml
Volume of Sulfuric Acid20 ml
Reflux Time2-3 hours
Reflux Temperature< 140 °C
Mass of Potassium Carbonate~50 g

Table 2: Product Characterization

PropertyValueSource
Molecular FormulaC₂H₅KO₄SAlfa Chemistry
Molecular Weight164.22 g/mol Alfa Chemistry
AppearanceWhite crystalline solidGeneral knowledge
¹H NMR (D₂O) SpectraBase
Chemical Shift (ppm)MultiplicityIntegration
~1.3Triplet3H
~4.0Quartet2H
¹³C NMR (D₂O) SpectraBase
Chemical Shift (ppm)
~14
~67

Note: Specific chemical shifts may vary depending on the solvent and instrument.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Salt Formation Ethanol Ethanol (C2H5OH) Ethyl_Hydrogen_Sulfate Ethyl Hydrogen Sulfate (C2H5OSO3H) Ethanol->Ethyl_Hydrogen_Sulfate + H2SO4 < 140°C Sulfuric_Acid Sulfuric Acid (H2SO4) Sulfuric_Acid->Ethyl_Hydrogen_Sulfate Potassium_Ethyl_Sulfate This compound (C2H5OSO3K) Ethyl_Hydrogen_Sulfate->Potassium_Ethyl_Sulfate + K2CO3 Potassium_Carbonate Potassium Carbonate (K2CO3) Potassium_Carbonate->Potassium_Ethyl_Sulfate

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow A Mix Ethanol and Sulfuric Acid B Reflux (2-3h, <140°C) A->B C Cool and Quench in Water B->C D Neutralize with CaCO3 C->D E Filter off CaSO4 D->E F Add K2CO3 Solution E->F G Filter off CaCO3 F->G H Evaporate Filtrate G->H I Crude Potassium Ethyl Sulfate H->I J Recrystallize from Methanol I->J K Pure Potassium Ethyl Sulfate J->K

Caption: Experimental workflow for the synthesis of this compound.

Side Reactions and Purity Considerations

The reaction between ethanol and sulfuric acid is highly dependent on the temperature. Deviations from the optimal temperature range can lead to the formation of undesirable byproducts.

  • At temperatures exceeding 140 °C , the primary side reaction is the dehydration of ethanol to form diethyl ether (C₂H₅OC₂H₅).[1]

  • At even higher temperatures (around 170-180 °C) , intramolecular dehydration of ethanol occurs, leading to the formation of ethylene (C₂H₄).

The crude product obtained after evaporation may contain inorganic salt impurities such as calcium sulfate, calcium carbonate, and unreacted potassium carbonate.[2] Purification by recrystallization from a suitable solvent like methanol is essential to obtain a product of high purity.[2] The purity of the final product can be assessed using techniques such as NMR spectroscopy, as indicated in Table 2, and elemental analysis.

Conclusion

The synthesis of this compound from ethanol and sulfuric acid is a well-established laboratory procedure. The key to a successful synthesis lies in the careful control of the reaction temperature to prevent the formation of byproducts. While detailed quantitative data on yield and purity are not extensively reported, the provided protocol, when executed with precision, should afford the desired product. Further optimization and analysis would be required to establish definitive yield and purity metrics for specific applications.

References

A Comprehensive Technical Guide to Potassium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of potassium ethyl sulfate (B86663), a significant organosulfate compound. It details its chemical and physical properties, synthesis protocols, and relevant biological context. This guide is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Physical Properties

Potassium ethyl sulfate, also known as ethylsulfuric acid potassium salt, is the potassium salt of ethyl hydrogen sulfate. It is classified as an organic metal salt[1].

General Information
PropertyValueReference(s)
CAS Number 563-17-7[1][2][3]
Molecular Formula C₂H₅KO₄S[2][3]
Molecular Weight 164.22 g/mol [2][3][4]
IUPAC Name This compound[2]
Synonyms Potassium ethyl sulphate, Ethyl potassium sulfate, ETHYLSULFURIC ACID POTASSIUM SALT, Sulfuric acid monoethyl ester potassium salt[1][2]
Appearance White solid[5]
Physicochemical Properties
PropertyValueReference(s)
Solubility Ethanol (B145695) (at 20°C): 0.33 g / 100 gPropanol: 0.15 g / 100 gIsopropanol: 0.5 g / 100 gWater: Partly soluble, crystallizes easily from solution.[6]

Spectroscopic and Analytical Data

Spectroscopic information is crucial for the identification and characterization of this compound.

Spectroscopic Data Summary
TechniqueSolvent/MethodKey Features / NotesReference(s)
¹H NMR D₂OSpectral data is available.[1]
¹³C NMR Deuterium OxideSpectral data is available.[7]
FTIR Not specifiedInfrared spectrum is available.[2]
Mass Spectrometry (LC-ESI-MS/MS) Negative Ion ModePrecursor Ion [M-H]⁻: m/z 125Product Ions: m/z 97 [HSO₄]⁻, m/z 80 [SO₃]⁻Data corresponds to the ethyl sulfate anion.[8]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves a two-step process starting from ethanol and sulfuric acid[9].

Methodology:

  • Formation of Ethyl Hydrogen Sulfate: Slowly add 20 ml of concentrated sulfuric acid to 80 ml of ethyl alcohol with shaking. The reaction is exothermic. Heat the mixture under reflux for 2-3 hours. This produces ethyl hydrogen sulfate alongside unreacted starting materials[9].

  • Neutralization: Cool the reaction mixture and pour it into 500 ml of cold water with stirring. Neutralize the solution by adding calcium carbonate. This converts residual sulfuric acid to insoluble calcium sulfate and the ethyl hydrogen sulfate to its soluble calcium salt[9].

  • Filtration: Gently heat the neutralized mixture and then filter to remove the precipitated calcium sulfate. Wash the precipitate with a small amount of water[9].

  • Formation of Potassium Salt: Heat the clear filtrate and add a solution of approximately 50 g of potassium carbonate in small portions until the solution is strongly alkaline. This precipitates calcium as calcium carbonate[10][11].

  • Isolation of Crude Product: Remove the precipitated calcium salts by filtration. Evaporate the filtrate to dryness to obtain crude this compound[9].

  • Purification: Purify the crude product by recrystallization from methanol[9].

Conceptual Analytical Protocol: LC-MS/MS Detection

Based on forensic methodologies for detecting ethyl sulfate as a biomarker, a confirmatory analysis can be developed[8].

Methodology:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture).

  • Chromatography: Employ a liquid chromatography (LC) system, likely with a gradient elution, for separation.

  • Mass Spectrometry: Utilize a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Monitor the transition of the precursor ion of the ethyl sulfate anion (m/z 125) to its characteristic product ions (m/z 97 and m/z 80) for sensitive and specific detection[8].

Biological Context and Safety

Metabolic Formation of Ethyl Sulfate

This compound is not known to be a direct modulator of specific signaling pathways. However, the ethyl sulfate anion is a known minor metabolite of ethanol in humans, making it a valuable biomarker for alcohol consumption[8][12]. Its formation occurs primarily in the liver.

The metabolic process involves the sulfonation of ethanol, catalyzed by sulfotransferase enzymes (SULTs), with SULT1A1 being a key contributor. This process is part of the body's phase II detoxification pathways[12]. The formation of ethyl sulfate can be inhibited by certain dietary polyphenols, such as quercetin (B1663063) and kaempferol, which also undergo sulfonation and can act as competitive inhibitors[12].

Safety and Handling
  • General Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and safety goggles[8].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[8].

  • Hazards: Not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS)[11].

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: Neutralization & Salt Formation cluster_2 Step 3: Purification A Ethanol + Concentrated H₂SO₄ B Reflux (2-3 hrs) A->B Exothermic Reaction C Ethyl Hydrogen Sulfate (in solution) B->C D Add H₂O and CaCO₃ C->D E Calcium Ethyl Sulfate (soluble) D->E Neutralize F Add K₂CO₃ E->F G This compound (soluble) F->G Precipitates CaCO₃ H Filter & Evaporate G->H I Crude Product H->I J Recrystallize from Methanol I->J K Pure Potassium Ethyl Sulfate J->K

Caption: Workflow for the laboratory synthesis of this compound.

Metabolic Pathway: Formation of Ethyl Sulfate from Ethanol

G cluster_liver Hepatocyte (Liver Cell) cluster_inhibition Inhibition Ethanol Ethanol SULTs Sulfotransferases (e.g., SULT1A1) Ethanol->SULTs EtS Ethyl Sulfate (EtS) Excretion Biomarker for Alcohol Consumption EtS->Excretion Excreted in Urine SULTs->EtS Sulfonation Inhibitors Polyphenols (e.g., Quercetin) Inhibitors->SULTs Competitive Inhibition

Caption: Metabolic sulfonation of ethanol to ethyl sulfate.

References

"solubility of potassium ethyl sulfate in different solvents"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ethyl sulfate (B86663) (KC₂H₅SO₄) is an organic salt with applications in various chemical syntheses and as a potential counterion in pharmaceutical formulations. A thorough understanding of its solubility in different solvents is critical for process development, formulation design, and ensuring the stability and bioavailability of active pharmaceutical ingredients. This technical guide provides a summary of the available solubility data for potassium ethyl sulfate and presents a detailed experimental protocol for its determination. Due to the limited availability of comprehensive quantitative data in published literature, this guide also serves as a foundational document, equipping researchers with the methodology to generate precise solubility profiles for their specific applications.

Solubility Data

The solubility of this compound is influenced by the nature of the solvent and the temperature. It is known to be soluble in water and lower aliphatic alcohols, with decreasing solubility in less polar organic solvents.[1] It is reportedly insoluble in higher alcohols.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that the data is sparse, and further experimental verification across a range of temperatures is recommended.

SolventTemperature (°C)Solubility ( g/100 g of solvent)
Water20While stated to be soluble, specific quantitative data at this temperature was not found in the reviewed literature. A study on its dimorphism presents a solubility curve, indicating increasing solubility with temperature, but does not provide tabulated values.
Ethanol20 (assumed)0.33[1]
PropanolNot Specified0.15[1]
IsopropanolNot Specified0.5[1]
GlycerolWarmSlightly soluble[1]

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[2][3] This gravimetric approach is recommended for generating accurate solubility data for this compound.

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (e.g., water, methanol, ethanol)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (pore size appropriate to remove undissolved solids, e.g., 0.45 µm)

  • Pre-weighed glass vials or evaporating dishes

  • Drying oven

  • Desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may vary and should be determined by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[4]

  • Sample Collection and Separation:

    • Once equilibrium is achieved, allow the flasks to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 105°C).

    • Dry the sample to a constant weight.

    • After drying, cool the vial in a desiccator to room temperature before weighing.

Data Calculation

The solubility is calculated using the following formula:

Solubility ( g/100 g solvent) = [(Weight of vial with dry solute) - (Weight of empty vial)] / [(Weight of vial with solution) - (Weight of vial with dry solute)] * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the isothermal shake-flask method.

Solubility_Workflow start Start prep Prepare Supersaturated Mixture (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prep->equilibrate settle Allow Solids to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample weigh_solution Weigh Filtered Saturated Solution sample->weigh_solution evaporate Evaporate Solvent in Drying Oven weigh_solution->evaporate weigh_solute Weigh Dry Solute evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate end End calculate->end

Caption: Workflow for Solubility Determination of this compound.

Conclusion

This technical guide has summarized the currently available solubility data for this compound and provided a detailed, robust experimental protocol for its determination. The isothermal shake-flask method, coupled with gravimetric analysis, offers a reliable means for researchers and drug development professionals to generate the specific and comprehensive solubility data required for their work. The provided workflow diagram serves as a clear visual aid for implementing this protocol. Given the importance of solubility in various scientific and industrial applications, the generation of a more extensive and publicly available dataset for this compound would be of significant value to the scientific community.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Potassium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ethyl sulfate (B86663) (K(C₂H₅)SO₄) is an organic salt of significant interest in various chemical and pharmaceutical contexts. A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity, stability, and potential interactions in complex systems. This technical guide provides a comprehensive overview of the structural and bonding characteristics of potassium ethyl sulfate, supported by crystallographic and spectroscopic data. Experimental methodologies for its synthesis and structural determination are also detailed to facilitate further research and application.

Molecular Structure

The molecular structure of this compound has been elucidated primarily through single-crystal X-ray diffraction studies. These studies reveal a compound that crystallizes in the monoclinic system, providing a detailed picture of its atomic arrangement and bonding.

Crystal Structure

The crystal structure of this compound was determined to establish the nature of the sulfur-oxygen bonds within the ethyl sulfate radical.[1]

Table 1: Crystallographic Data for this compound [1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a11.62 Å
b6.99 Å
c7.51 Å
β100.3°
Molecules per unit cell (Z)4
Molecular Geometry and Bonding

The ethyl sulfate anion consists of a central sulfur atom tetrahedrally bonded to four oxygen atoms. One of these oxygen atoms is also bonded to an ethyl group. The potassium ion is coordinated to oxygen atoms of the surrounding ethyl sulfate anions.

A key feature of the ethyl sulfate radical is the variation in the sulfur-oxygen bond lengths. The bond between the sulfur and the oxygen atom attached to the ethyl group (S-O₄) is significantly longer than the bonds between the sulfur and the other three oxygen atoms (S-O₁, S-O₂, S-O₃).[1] This difference arises because the S-O₄ bond is a single bond, while the other S-O bonds have a greater degree of double bond character. The average S-O bond length in many sulfate ions is around 1.44 Å, which is shorter than a typical S-O single bond, suggesting delocalization of the negative charge across the three terminal oxygen atoms.[1]

Table 2: Bond Lengths in the Ethyl Sulfate Radical [1]

BondBond Length (Å)
S-O₁1.49
S-O₂1.44
S-O₃1.45
S-O₄1.60
O₄-C₁1.44
C₁-C₂1.51

The potassium ion is surrounded by eight oxygen atoms from neighboring ethyl sulfate ions, with K-O distances ranging from 2.80 to 3.02 Å.[1]

cluster_molecule Molecular Structure of Ethyl Sulfate Anion cluster_ionic Ionic Interaction S S O1 O S->O1 1.49 Å O2 O S->O2 1.44 Å O3 O S->O3 1.45 Å O4 O S->O4 1.60 Å C1 CH₂ O4->C1 1.44 Å C2 CH₃ C1->C2 1.51 Å K K⁺ O_anion [C₂H₅SO₄]⁻ K->O_anion Ionic Bond

Molecular structure and ionic interaction in this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a two-step process: the formation of ethyl hydrogen sulfate followed by its neutralization.[2]

Step 1: Formation of Ethyl Hydrogen Sulfate

  • Slowly add 20 ml of concentrated sulfuric acid to 80 ml of ethyl alcohol in a reaction flask, with constant shaking. The reaction is highly exothermic and may require cooling.

  • Heat the mixture under reflux for 2-3 hours. This reaction yields ethyl hydrogen sulfate, along with some unreacted starting materials.

Step 2: Neutralization and Formation of this compound

  • Cool the reaction mixture and pour it into 500 ml of cold water with stirring.

  • Neutralize the solution by adding calcium carbonate until effervescence ceases. This converts unreacted sulfuric acid to insoluble calcium sulfate and ethyl hydrogen sulfate to soluble calcium ethyl sulfate.

  • Gently heat the neutralized mixture and then filter to remove the precipitated calcium sulfate. Wash the precipitate with a small amount of water.

  • Heat the clear filtrate and add a solution of approximately 50 g of potassium carbonate in small portions until the solution is alkaline. This precipitates calcium as calcium carbonate.

  • Filter off the precipitated calcium carbonate.

  • Evaporate the filtrate to dryness to obtain crude this compound.

  • Purify the crude product by recrystallization from methanol.

start Start step1 Mix Ethanol and Sulfuric Acid start->step1 step2 Reflux for 2-3 hours (Forms Ethyl Hydrogen Sulfate) step1->step2 step3 Cool and Dilute with Water step2->step3 step4 Neutralize with Calcium Carbonate step3->step4 step5 Filter to remove Calcium Sulfate step4->step5 step6 Add Potassium Carbonate Solution step5->step6 step7 Filter to remove Calcium Carbonate step6->step7 step8 Evaporate Filtrate to Dryness step7->step8 step9 Recrystallize from Methanol step8->step9 end Pure this compound step9->end

Workflow for the synthesis of this compound.
X-ray Crystallography

The determination of the crystal structure of this compound was carried out using single-crystal X-ray diffraction.[1]

  • Crystal Growth: Large, tabular crystals were grown by the slow evaporation of a solution of this compound in a water-ethanol mixture.

  • Sample Preparation: Suitable crystals were shaped into cylinders of approximately 0.05 mm in diameter.

  • Data Collection: X-ray diffraction data were collected using photographic methods with the crystal mounted along its principal axes.

  • Structure Solution and Refinement: The atomic coordinates were determined using three-dimensional Fourier methods. Corrections for termination-of-series errors were applied for the oxygen and sulfur atoms.

Spectroscopic Analysis

Vibrational spectroscopy provides further insight into the bonding and functional groups present in this compound.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Regions for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (ethyl)Stretching2850-3000
C-H (ethyl)Bending1370-1470
S=O (sulfate)Asymmetric Stretching (ν₃)~1200-1250
S=O (sulfate)Symmetric Stretching (ν₁)~1000-1100
S-O (sulfate)Bending (ν₄, ν₂)400-700
C-OStretching1000-1200
Raman Spectroscopy

Raman spectroscopy is another powerful technique for studying the vibrational modes of molecules. For sulfate-containing compounds, the symmetric stretching mode (ν₁) of the SO₄²⁻ anion typically gives a strong, sharp peak. The position of this peak can be sensitive to the cation present in the crystal lattice.[3]

Conclusion

The molecular structure and bonding of this compound are well-characterized, primarily through single-crystal X-ray diffraction. The key structural features include a monoclinic crystal system and a distinct variation in sulfur-oxygen bond lengths within the ethyl sulfate anion, indicating a delocalization of charge. The synthesis of this compound is a straightforward multi-step process. While detailed vibrational spectroscopic data with complete peak assignments are not extensively documented in the available literature, the expected spectral characteristics can be predicted based on the known functional groups and data from analogous compounds. This technical guide provides a solid foundation for researchers and professionals working with or developing applications for this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of potassium ethyl sulfate (B86663) (CAS No. 563-17-7). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this compound. This document includes quantitative data presented in structured tables, detailed experimental protocols, and visualizations of key processes to facilitate a thorough understanding of the substance.

Physical Properties

Potassium ethyl sulfate is a white crystalline solid.[1] It is the potassium salt of ethyl sulfuric acid and is soluble in water and other polar solvents like ethanol (B145695).[1] The physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C2H5KO4S[1]
Molecular Weight 164.22 g/mol [1]
Melting Point 203-204.5 °C[2]
Boiling Point Decomposes[2]
Density Data not available
Appearance White crystalline solid[1]
Solubility Soluble in water and ethanol.[1]
Crystal Structure Monoclinic

A study on the dimorphism of this compound identified a transition point at 51.8 °C, which represents a solid-solid phase transition rather than a melting point.[1]

Crystal Structure

The crystal structure of this compound has been determined to be monoclinic.

Chemical Properties

This compound is the potassium salt of a mono-alkyl sulfate. Its chemical behavior is largely dictated by the ethyl sulfate anion.

Stability and Decomposition

This compound is stable under normal storage conditions. However, it is susceptible to hydrolysis, especially under acidic or basic conditions, to yield ethanol and potassium bisulfate or sulfate, respectively. Thermal decomposition is expected at elevated temperatures, likely yielding sulfur oxides.[2] A patent application for the use of this compound in preparing anti-inflammatory drugs mentions that ethyl sulfuric acid, a related compound, decomposes at 280 °C, releasing toxic sulfur oxide fumes upon heating or when its aqueous solution is boiled.[2]

Reactivity

The ethyl sulfate anion can act as a nucleophile in substitution reactions, where the ethyl group is transferred to another nucleophile. For instance, it can be used in the synthesis of 2-ethoxynaphthalene (B165321) by heating it with β-naphthol.[3] The hydrolysis of the ethyl sulfate anion is a key reaction, and its kinetics can be influenced by factors such as pH and temperature.

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the reaction of ethanol with sulfuric acid to form ethyl sulfuric acid, followed by neutralization and precipitation.[4]

Materials:

  • Ethanol (C2H5OH)

  • Concentrated Sulfuric Acid (H2SO4)

  • Calcium Carbonate (CaCO3)

  • Potassium Carbonate (K2CO3)

  • Methanol (CH3OH) for recrystallization

  • Distilled water

Procedure:

  • Slowly add 20 mL of concentrated sulfuric acid to 80 mL of ethyl alcohol with shaking. A significant amount of heat will be generated.[4]

  • Heat the mixture under reflux for 2-3 hours to produce ethyl hydrogen sulfate.[4]

  • Cool the reaction mixture and pour it into 500 mL of cold water with stirring.[4]

  • Neutralize the solution by adding calcium carbonate until effervescence ceases. This converts unreacted sulfuric acid to insoluble calcium sulfate and ethyl hydrogen sulfate to the soluble calcium ethyl sulfate.[4]

  • Gently heat the neutralized mixture and then filter to remove the precipitated calcium sulfate. Wash the precipitate with a small amount of water.[4]

  • Heat the clear filtrate and add a solution of approximately 50 g of potassium carbonate in small portions until the solution is strongly alkaline. This will precipitate calcium carbonate.[4]

  • Filter off the precipitated calcium carbonate.[4]

  • Evaporate the filtrate to dryness to obtain crude this compound.[4]

  • Purify the crude product by recrystallization from methanol.[4]

Synthesis_of_Potassium_Ethyl_Sulfate cluster_0 Step 1: Formation of Ethyl Hydrogen Sulfate cluster_1 Step 2: Neutralization and Formation of Calcium Ethyl Sulfate cluster_2 Step 3: Formation of this compound cluster_3 Step 4: Isolation and Purification Ethanol Ethanol Reaction_1 Reflux (2-3 hours) Ethanol->Reaction_1 Sulfuric_Acid Conc. H2SO4 Sulfuric_Acid->Reaction_1 Ethyl_Hydrogen_Sulfate_Mix Ethyl Hydrogen Sulfate + H2O + excess H2SO4/Ethanol Reaction_1->Ethyl_Hydrogen_Sulfate_Mix Neutralization Neutralization & Filtration Ethyl_Hydrogen_Sulfate_Mix->Neutralization Calcium_Carbonate CaCO3 Calcium_Carbonate->Neutralization Calcium_Ethyl_Sulfate_Sol Calcium Ethyl Sulfate (aq) Neutralization->Calcium_Ethyl_Sulfate_Sol Calcium_Sulfate_Ppt CaSO4 (s) (filtered out) Neutralization->Calcium_Sulfate_Ppt Reaction_2 Precipitation & Filtration Calcium_Ethyl_Sulfate_Sol->Reaction_2 Potassium_Carbonate K2CO3 Potassium_Carbonate->Reaction_2 Potassium_Ethyl_Sulfate_Sol This compound (aq) Reaction_2->Potassium_Ethyl_Sulfate_Sol Calcium_Carbonate_Ppt CaCO3 (s) (filtered out) Reaction_2->Calcium_Carbonate_Ppt Evaporation Evaporation Potassium_Ethyl_Sulfate_Sol->Evaporation Crude_Product Crude Potassium Ethyl Sulfate Evaporation->Crude_Product Recrystallization Recrystallization (Methanol) Crude_Product->Recrystallization Pure_Product Pure Potassium Ethyl Sulfate Recrystallization->Pure_Product Analytical_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification Stock_Solution Prepare Stock Solution (Known Concentration) Calibration_Standards Prepare Calibration Standards (Serial Dilution) Stock_Solution->Calibration_Standards Filtration Filter all solutions Calibration_Standards->Filtration Unknown_Sample Prepare Unknown Sample (Dissolve and Dilute) Unknown_Sample->Filtration LC_Separation Liquid Chromatography (C18 Column) Filtration->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI-, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Unknown Sample Data_Acquisition->Quantification Calibration_Curve->Quantification Result Concentration of This compound Quantification->Result

References

"potassium ethyl sulfate safety data sheet and handling precautions"

Author: BenchChem Technical Support Team. Date: December 2025

Potassium Ethyl Sulfate (B86663): A Technical Safety and Handling Guide

This guide provides a comprehensive overview of the safety data and handling precautions for potassium ethyl sulfate, designed for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets to ensure a high standard of occupational safety and regulatory compliance.

Hazard Identification and Classification

This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is crucial to handle it with the care accorded to all laboratory chemicals, as the toxicological properties have not been thoroughly investigated.[1]

GHS Classification: Not a hazardous substance or mixture.[1]

Potential Hazards: While not classified as hazardous, contact with the substance may cause mild irritation. Ingestion of large quantities could potentially lead to gastrointestinal disturbance.[1] It is important to note that one source suggests that nitroethane, which can be produced from this compound, is suspected to cause genetic damage and be harmful to the nervous system.[2]

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1][3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][3]
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the substance and ensure the safety of laboratory personnel.

Handling Precautions:

  • Handle in a well-ventilated place.[3]

  • Avoid the formation of dust and aerosols.[3][4]

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Wear appropriate personal protective equipment.[3][4]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

Storage Conditions:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Accidental Release Measures

In case of a spill, the following procedures should be followed to minimize exposure and environmental contamination:

  • Personal Precautions: Use personal protective equipment, including chemical-impermeable gloves, and ensure adequate ventilation. Avoid breathing dust, mists, gas, or vapors. Evacuate personnel to safe areas.[1][3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][3]

  • Containment and Cleaning: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment if necessary. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]

Exposure Controls and Personal Protection

Engineering Controls:

  • Ensure adequate ventilation in the workplace. Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or glasses.[4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[6]

Physical and Chemical Properties

Property Value
CAS Number 563-17-7
Molecular Formula C2H5KO4S[7]
Molecular Weight 164.22 g/mol [7]

Stability and Reactivity

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[1]

  • Conditions to Avoid: Avoid moisture and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Under fire conditions, sulfur oxides may be formed.[4]

Toxicological Information

Detailed toxicological studies for this compound are limited. It is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[1]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the reviewed safety data sheets. The provided information is based on standard GHS classification criteria and general chemical safety principles.

Visualizations

Logical Workflow for Chemical Spill Response

The following diagram illustrates a logical workflow for responding to a chemical spill, based on the accidental release measures outlined in the safety data sheets.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Post_Cleanup Post-Cleanup Spill Chemical Spill Occurs Assess Assess the Situation (Identify substance, quantity, and immediate risks) Spill->Assess Evacuate Evacuate Immediate Area Assess->Evacuate Alert Alert Supervisor and Emergency Services (if necessary) Evacuate->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain the Spill (Use absorbent materials) Ventilate->Contain Collect Collect Spilled Material (Use spark-proof tools if flammable) Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste (In sealed, labeled containers according to regulations) Decontaminate->Dispose Report Document the Incident Dispose->Report

Caption: Logical workflow for responding to a chemical spill.

References

Unveiling the History and Discovery of Potassium Ethyl Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ethyl sulfate (B86663), a compound at the intersection of organic and inorganic chemistry, holds a significant place in the historical development of chemical theory, particularly in the understanding of ether formation. Its study in the 19th century by prominent chemists paved the way for modern concepts of catalysis and reaction mechanisms. This technical guide provides an in-depth exploration of the history, discovery, and synthesis of potassium ethyl sulfate, drawing upon historical accounts and experimental protocols.

Historical Context and Discovery

The story of this compound is intrinsically linked to the scientific debate surrounding the formation of diethyl ether from ethanol (B145695) and sulfuric acid. In the early 19th century, the prevailing theory viewed the reaction as a simple dehydration of ethanol. However, careful investigation by several key figures challenged this notion and revealed a more complex pathway involving an intermediate compound.

In 1827, French chemists Pierre-Félix Boullay and Jean-Baptiste Dumas published a pivotal memoir in the Annales de Chimie et de Physique detailing their research on "compound ethers" (esters).[1][2][3] They proposed that in the reaction of sulfuric acid and ethanol, an intermediate acid, which they termed "sulfovinic acid" (ethyl sulfate), was formed.[1][2][3] This acid, when heated with more ethanol, produced diethyl ether.

Further elucidating the process, German chemist Eilhard Mitscherlich, in 1834, suggested that the formation of ether was a "contact" process.[4] This concept was later refined by the renowned Swedish chemist Jöns Jacob Berzelius, who in 1835 introduced the term "catalysis" to describe the role of substances that facilitate a reaction without being consumed.[5][6] Berzelius's theory of a "catalytic force" provided a framework for understanding the action of sulfuric acid in etherification, with ethyl sulfate as a key intermediate.[5][6]

The isolation and characterization of the salts of ethyl sulfate, such as this compound, provided crucial evidence for the existence of this intermediate and solidified the understanding of the etherification mechanism.

Physicochemical Properties of this compound (19th Century Data)

The following table summarizes the known physical and chemical properties of this compound as documented in 19th-century chemical literature. It is important to note that the precision and standards of measurement during this period differ from modern practices.

PropertyObserved Value/DescriptionSource Era
Appearance Colorless, transparent crystalline solidMid-19th Century
Crystal Form Rhombohedral crystalsMid-19th Century
Solubility in Water Readily solubleMid-19th Century
Solubility in Ethanol Sparingly solubleMid-19th Century
Taste Saline and slightly bitterMid-19th Century
Reaction to Heat Decomposes upon strong heating, emitting flammable vaporsMid-19th Century

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound, based on both historical 19th-century methods and a modern laboratory protocol for comparison.

19th Century Experimental Protocol for the Synthesis of Ethyl Sulfate and its Salts

This protocol is a composite reconstruction based on the descriptions from the works of Boullay, Dumas, and their contemporaries. The apparatus would have consisted of glass retorts, receivers, and heating over a charcoal or spirit lamp flame.

Materials:

  • Spirit of wine (ethanol)

  • Oil of vitriol (concentrated sulfuric acid)

  • Chalk (calcium carbonate)

  • Potash (potassium carbonate)

Procedure:

  • Formation of Ethyl Sulfate (Sulfovinic Acid): Equal volumes of ethanol and concentrated sulfuric acid were carefully mixed in a glass retort. The mixture was then gently heated. A key observation was the evolution of ether vapor, which was collected in a cooled receiver. The reaction was stopped before the mixture began to blacken significantly.

  • Neutralization and Formation of Calcium Ethyl Sulfate: The cooled reaction mixture, containing ethyl sulfate and excess sulfuric acid, was diluted with water and neutralized with powdered chalk (calcium carbonate). This step precipitated the excess sulfuric acid as insoluble calcium sulfate, while the calcium salt of ethyl sulfate remained in solution.

  • Filtration: The mixture was filtered to remove the solid calcium sulfate.

  • Conversion to this compound: The filtrate, containing calcium ethyl sulfate, was treated with a solution of potash (potassium carbonate). This resulted in the precipitation of calcium carbonate, leaving this compound in the solution.

  • Isolation of this compound: The solution was filtered again to remove the precipitated calcium carbonate. The filtrate was then carefully evaporated to a smaller volume and allowed to cool, whereupon crystals of this compound would form. The crystals could be further purified by recrystallization.

Modern Laboratory Protocol for the Preparation of this compound

This protocol provides a more controlled and reproducible method for the synthesis of this compound.[4]

Materials:

  • 80 ml Ethyl alcohol (ethanol)

  • 20 ml Concentrated sulfuric acid

  • 500 ml Cold water

  • Calcium carbonate

  • Potassium carbonate (approx. 50 g)

  • Methanol (for recrystallization)

Procedure:

  • Formation of Ethyl Hydrogen Sulfate: To 80 ml of ethanol in a reaction flask, slowly add 20 ml of concentrated sulfuric acid while shaking and mixing well. A significant amount of heat is generated. Heat the reaction flask under reflux for 2-3 hours. This produces ethyl hydrogen sulfate along with some unreacted sulfuric acid and ethanol.[4]

  • Neutralization: Cool the reaction mixture and pour it with stirring into 500 ml of cold water. Neutralize the solution by adding calcium carbonate. This converts the free sulfuric acid to calcium sulfate and the ethyl hydrogen sulfate to the soluble calcium ethyl sulfate.[4]

  • Filtration: Gently heat the neutralized mixture and then filter it to remove the precipitated calcium sulfate. Wash the calcium sulfate precipitate with a small amount of water.[4]

  • Formation of this compound: Heat the clear filtrate and add a solution containing about 50 g of potassium carbonate in small portions until the liquid is strongly alkaline. This precipitates calcium carbonate.[4]

  • Isolation and Purification: Remove the precipitated calcium carbonate by filtration. Evaporate the filtrate to dryness to obtain crude this compound, which may contain impurities like calcium sulfate, calcium carbonate, and potassium carbonate.[4] Purify the crude product by recrystallization from methanol.[4]

Visualization of the Discovery and Synthesis Pathway

The following diagrams illustrate the logical progression of the discovery of ethyl sulfate's role in etherification and the workflow for the synthesis of this compound.

Discovery_Pathway cluster_observation Initial Observation & Prevailing Theory cluster_investigation Challenging the Theory cluster_conceptualization Development of a New Concept A Reaction of Ethanol and Sulfuric Acid to produce Diethyl Ether B Prevailing Theory: Simple Dehydration of Ethanol A->B leads to C Boullay & Dumas (1827) Investigate 'Compound Ethers' B->C is challenged by D Proposal of 'Sulfovinic Acid' (Ethyl Sulfate) as an Intermediate C->D propose G Sulfuric Acid identified as a Catalyst and Ethyl Sulfate as a key intermediate D->G is confirmed by E Mitscherlich (1834) Suggests a 'Contact' Process F Berzelius (1835) Introduces the term 'Catalysis' E->F refines into F->G explains

Caption: Logical progression of the discovery of ethyl sulfate's role in etherification.

Synthesis_Workflow cluster_synthesis Synthesis of this compound A Step 1: Reaction of Ethanol and Concentrated Sulfuric Acid B Step 2: Formation of Ethyl Hydrogen Sulfate A->B C Step 3: Neutralization with Calcium Carbonate B->C D Step 4: Formation of soluble Calcium Ethyl Sulfate C->D E Step 5: Filtration to remove insoluble Calcium Sulfate D->E F Step 6: Addition of Potassium Carbonate solution E->F G Step 7: Precipitation of Calcium Carbonate F->G H Step 8: Formation of Potassium Ethyl Sulfate in solution F->H I Step 9: Filtration to remove Calcium Carbonate G->I removed in H->I J Step 10: Evaporation and Crystallization of this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The discovery and study of this compound in the 19th century represent a significant milestone in the history of chemistry. The elucidation of its role as an intermediate in the formation of diethyl ether was instrumental in the development of the concept of catalysis. The experimental protocols from that era, though lacking the precision of modern methods, demonstrate the ingenuity of early chemists in isolating and characterizing new compounds. This historical perspective provides valuable context for contemporary researchers in understanding the foundational principles of organic reaction mechanisms.

References

A Technical Guide to the Natural Occurrence of Ethyl Sulfates in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of ethyl sulfate (B86663) (EtS) in biological systems. It details the metabolic pathways of its formation, its role as a biomarker, and the analytical methodologies used for its detection and quantification. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology.

Introduction to Ethyl Sulfate

Ethyl sulfate (EtS) is a non-oxidative, phase II metabolite of ethanol (B145695).[1][2] It is formed in the body through the enzymatic conjugation of ethanol with a sulfate group.[1] While EtS represents a minor pathway for ethanol metabolism, with less than 0.1% of ingested ethanol being excreted as urinary EtS, its significance lies in its utility as a sensitive and specific biomarker for recent alcohol consumption.[1][2][3] Unlike ethanol, which is rapidly eliminated from the body, EtS has a much longer detection window, making it a reliable indicator of alcohol intake in clinical and forensic settings.[1][4][5] EtS is found in various biological matrices, including urine, blood, and hair, and has been detected in tissues such as the liver and kidney.[1]

Metabolic Pathway of Ethyl Sulfate Formation

The formation of ethyl sulfate is a conjugation reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs).[1][6] This metabolic process occurs primarily in the liver. The reaction involves the transfer of a sulfonate group (SO₃⁻) from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to ethanol.

Several isoforms of sulfotransferases are capable of catalyzing this reaction. Studies have shown that SULT1A1 exhibits the highest activity towards ethanol, followed by SULT2A1.[6][7] The activity of these enzymes can be influenced by genetic polymorphisms and the presence of inhibitors, such as certain polyphenols found in beverages like wine and beer, which may contribute to the inter-individual variability observed in EtS concentrations.[6][7]

Below is a diagram illustrating the metabolic pathway of ethyl sulfate formation.

EthylSulfateMetabolism Ethanol Ethanol SULTs Sulfotransferases (e.g., SULT1A1, SULT2A1) Ethanol->SULTs PAPS PAPS (3'-phosphoadenosine-5'-phosphosulfate) PAPS->SULTs EtS Ethyl Sulfate (EtS) PAP PAP (3'-phosphoadenosine-5'-phosphate) SULTs->EtS SULTs->PAP

Metabolic pathway for the formation of ethyl sulfate.

Quantitative Data on Ethyl Sulfate in Biological Matrices

The concentration of ethyl sulfate in biological samples can vary significantly depending on the amount of ethanol consumed, the time since consumption, and individual metabolic differences. The following tables summarize quantitative data from various studies.

Table 1: Ethyl Sulfate Concentrations in Urine Following Ethanol Consumption

Ethanol DoseTime Post-ConsumptionMean EtS Concentration (mg/L)Reference
9 - 49 gUp to 36 hoursNot specified, but detectable[4]
Single doseNot specifiedNot specified, but detectable[8][9]
Heavy drinkers (detoxification)40 - 130 hoursDetectable above 0.5 mg/L[10]
1 g/kg body weight (men)Not specifiedGender-specific thresholds suggested for steroid profile alteration[11]
1 g/kg body weight (women)Not specifiedGender-specific thresholds suggested for steroid profile alteration[11]

Table 2: Ethyl Sulfate Concentrations in Blood Following Ethanol Consumption

Ethanol DoseTime Post-ConsumptionMean EtS Concentration (ng/mL)Reference
Intravenous (1200 mg) to horsesPeak at 0.88 hours1.61 ± 0.60[12]
Oral (3600 mg) to horsesPeak at 0.88 hours3.46 ± 1.68[12]

Table 3: Comparative Data for Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS)

Biological MatrixObservationReference
UrineMean EtG/EtS molar ratio of 2.3 (median 1.7) in 86 positive samples.[8][9]
UrineGood correlation between EtG and EtS concentrations.[13]

Experimental Protocols for Ethyl Sulfate Analysis

The accurate detection and quantification of ethyl sulfate in biological matrices are predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. Below is a generalized experimental workflow and a detailed protocol synthesized from multiple sources.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Biological Sample Collection (Urine, Blood) InternalStandard 2. Addition of Internal Standard (e.g., D5-EtS) SampleCollection->InternalStandard Dilution 3. Sample Dilution (e.g., with mobile phase) InternalStandard->Dilution Centrifugation 4. Centrifugation Dilution->Centrifugation Injection 5. Direct Injection of Supernatant Centrifugation->Injection Chromatography 6. Chromatographic Separation (Reversed-Phase C18 Column) Injection->Chromatography Ionization 7. Electrospray Ionization (ESI) (Negative Ion Mode) Chromatography->Ionization MassDetection 8. Tandem Mass Spectrometry (MRM Mode) Ionization->MassDetection Quantification 9. Quantification (Comparison with Calibrators) MassDetection->Quantification Validation 10. Method Validation Quantification->Validation

General workflow for the analysis of ethyl sulfate.

Detailed Methodology for LC-MS/MS Analysis of Ethyl Sulfate in Urine:

This protocol is a composite of methodologies described in the cited literature.[4][8][9][14][15][16][17]

1. Reagents and Materials:

2. Preparation of Standards and Samples:

  • Stock Solutions: Prepare separate stock solutions of EtS and EtS-d5 in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank urine with known concentrations of EtS.

  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • To a 100 µL aliquot of urine, add 50 µL of the EtS-d5 internal standard solution.

    • Add 200 µL of acetonitrile, vortex, and centrifuge to precipitate proteins.[14]

    • Alternatively, for a simpler method, dilute the urine sample (e.g., 1:20) with a solution containing the internal standard.[17]

    • Transfer the supernatant or the diluted sample to an autosampler vial for analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., Agilent Poroshell 120 CS-C18, 2.1 × 50 mm).[15]

  • Mobile Phase: An isocratic or gradient elution using a mixture of ammonium acetate buffer and an organic modifier like acetonitrile or methanol.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion (m/z): 125 [M-H]⁻ for EtS.[4][8][9]

    • Product Ions (m/z): 97 [HSO₄]⁻ and 80 [SO₃]⁻ for EtS.[4][8][9]

    • Precursor Ion (m/z): 130 [M-H]⁻ for EtS-d5.

    • Product Ion (m/z): 98 [DSO₄]⁻ for EtS-d5.[4]

4. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area ratio of EtS to EtS-d5 against the concentration of the calibration standards.

  • Quantify the EtS concentration in the unknown samples using the regression equation from the calibration curve.

  • Method validation should be performed according to forensic guidelines, including assessment of linearity, accuracy, precision, and limit of quantification.[4]

Conclusion

Ethyl sulfate is a naturally occurring metabolite of ethanol in biological systems, formed via sulfation. Its primary importance is as a direct and reliable biomarker of recent alcohol consumption, with a longer window of detection than ethanol itself. The analysis of EtS, typically in conjunction with ethyl glucuronide, is a valuable tool in clinical and forensic toxicology for monitoring alcohol abstinence and detecting relapse. The standardized and validated LC-MS/MS methods provide the necessary sensitivity and specificity for accurate quantification of this important biomarker. Further research into the factors influencing inter-individual variability in EtS formation may lead to even more precise interpretations of its concentrations.

References

"theoretical calculations on potassium ethyl sulfate stability"

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Literature Review

I've initiated a thorough literature search, focusing on potassium ethyl sulfate. Currently, I'm diving into resources like Google Scholar and technical databases, targeting terms such as "theoretical calculations on stability," "computational studies," "thermal decomposition," and "hydrolysis." My primary aim is to establish a robust foundation of existing knowledge.

Mapping Methodologies & Data

I've progressed to analyzing the search results, zeroing in on papers with quantitative stability data. I'm actively extracting decomposition temperatures and activation energies, while meticulously documenting both experimental and computational methodologies. My focus now is on organizing the data into clear tables and detailed descriptions of the protocols used, paving the way for visual representations.

Shifting to Synthesis & Guide

I'm now focusing on synthesizing the gathered data into a comprehensive guide for researchers. I've compiled tables of stability data and detailed the methodologies, both experimental and computational. Next steps involve crafting diagrams to illustrate decomposition pathways and computational workflows. My aim is to produce a technical whitepaper that meets all specified user requirements.

"potassium ethyl sulfate synonyms and alternative names"

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Potassium Ethyl Sulfate (B86663): Synonyms, Properties, and Synthesis

This technical guide provides a comprehensive overview of potassium ethyl sulfate, including its various synonyms, chemical and physical properties, and a detailed experimental protocol for its synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and chemical databases. These synonyms are crucial for comprehensive literature searches and material identification.

  • Potassium ethyl sulphate[1]

  • Ethyl potassium sulfate[2][3][4][5]

  • Potassium ethylsulfurate[2][3][5]

  • Sulfuric acid, monoethyl ester, potassium salt[1]

  • Ethanesulfuric acid, potassium salt

  • Ethylsulfuric acid potassium salt[2]

  • Sulfuric acid potassium ethyl ester salt[2][3][5]

  • AURORA 19325[2][3][5]

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is compiled from various chemical and scientific databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₂H₅KO₄S[1]
Molar Mass 164.22 g/mol [2][3]
CAS Number 563-17-7[1]
Crystal System Monoclinic (α-form), Orthorhombic (β-form)[1]
Unit Cell Dimensions (α-form) a = 11.62 Å, b = 6.99 Å, c = 7.51 Å, β = 100.3°[1]
Solubility in Ethanol (B145695) (at 20°C) 0.33 g / 100 g
Solubility in Propanol 0.15 g / 100 g
Solubility in Isopropanol 0.5 g / 100 g
Dimorphic Transition Temperature 51.8 °C

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the laboratory synthesis of this compound.

Materials:

  • Ethyl alcohol (Ethanol)

  • Concentrated sulfuric acid

  • Calcium carbonate

  • Potassium carbonate

  • Methanol (for recrystallization)

Procedure:

  • Formation of Ethyl Hydrogen Sulfate: In a reaction flask, slowly add 20 ml of concentrated sulfuric acid to 80 ml of ethyl alcohol with constant shaking. A significant amount of heat will be generated. Heat the mixture under reflux for 2-3 hours. This step produces ethyl hydrogen sulfate, with some unreacted sulfuric acid and ethanol remaining.

  • Neutralization: After cooling, pour the reaction mixture into 500 ml of cold water with stirring. Neutralize the solution by adding calcium carbonate. This converts the free sulfuric acid to insoluble calcium sulfate and the ethyl hydrogen sulfate to the soluble calcium ethyl sulfate.

  • Removal of Calcium Sulfate: Gently heat the neutralized mixture and then filter to remove the precipitated calcium sulfate. Wash the calcium sulfate precipitate with a small amount of water.

  • Formation of this compound: Heat the clear filtrate and add a solution of approximately 50 g of potassium carbonate in small portions until the liquid is strongly alkaline. This will precipitate calcium as calcium carbonate.

  • Isolation of Crude Product: Remove the precipitated calcium salt by filtration. Evaporate the filtrate to dryness to obtain crude this compound. This crude product may contain impurities such as calcium sulfate, calcium carbonate, and potassium carbonate.

  • Purification: Purify the crude this compound by recrystallization from methanol.

Metabolic Pathway of Ethyl Sulfate Formation

While this compound itself is not known to be involved in specific signaling pathways, its anion, ethyl sulfate, is a known metabolite of ethanol in humans. The formation of ethyl sulfate is a minor pathway of ethanol metabolism, catalyzed by sulfotransferases. The following diagram illustrates this metabolic conversion.

ethanol_metabolism cluster_reaction Sulfate Conjugation ethanol Ethanol (C₂H₅OH) ethyl_sulfate Ethyl Sulfate (C₂H₅SO₄⁻) ethanol->ethyl_sulfate Conjugation paps 3'-phosphoadenosine-5'-phosphosulfate (PAPS) sult Sulfotransferases (SULTs) paps->sult pap 3'-phosphoadenosine-5'-phosphate (PAP) sult->pap

Caption: Metabolic pathway of ethanol to ethyl sulfate.

Experimental Workflow: Synthesis and Purification

The overall process for synthesizing and purifying this compound can be visualized as a sequential workflow. This diagram outlines the key steps from starting materials to the final pure product.

synthesis_workflow start Start Materials: Ethanol & Sulfuric Acid reflux Reflux Reaction (2-3 hours) start->reflux neutralization Neutralization with CaCO₃ reflux->neutralization filtration1 Filtration 1: Remove CaSO₄ neutralization->filtration1 precipitation Precipitation with K₂CO₃ filtration1->precipitation filtration2 Filtration 2: Remove Calcium Salts precipitation->filtration2 evaporation Evaporation to Dryness filtration2->evaporation crude_product Crude this compound evaporation->crude_product recrystallization Recrystallization from Methanol crude_product->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of Potassium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Potassium ethyl sulfate (B86663) (C₂H₅KO₄S) is the potassium salt of ethyl hydrogen sulfate.[1] It serves as a useful intermediate in various chemical syntheses. The laboratory preparation of potassium ethyl sulfate is typically achieved through a two-stage process. The first stage involves the esterification of ethanol (B145695) with sulfuric acid to form ethyl hydrogen sulfate (also known as sulfovinic acid).[2][3] This reaction is temperature-sensitive, as side reactions can produce diethyl ether or ethylene (B1197577) at higher temperatures.[2] The second stage involves the neutralization of the resulting acidic mixture and subsequent conversion of the intermediate salt to this compound, followed by purification.

This document provides a detailed protocol for the synthesis of this compound in a laboratory setting, based on established chemical procedures.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact with skin and eyes. The reaction with ethanol is highly exothermic.[2]

  • Ethanol (C₂H₅OH): Flammable liquid and vapor.

  • Diethyl Ether (C₂H₅OC₂H₅): A potential byproduct if the reaction temperature exceeds 140°C.[2][3] It is extremely flammable and can form explosive peroxides.

  • Methanol (CH₃OH): Flammable and toxic. Avoid inhalation and skin contact.

Experimental Protocol

This protocol is adapted from established laboratory synthesis methods.[4] The overall process involves the formation of ethyl hydrogen sulfate, followed by a double displacement reaction to yield the desired potassium salt.

3.1 Stage 1: Synthesis of Ethyl Hydrogen Sulfate

  • Reaction Setup: Assemble a reflux apparatus using a round-bottom flask, a condenser, and a heating mantle.

  • Reagent Addition: In the round-bottom flask, slowly and carefully add 20 ml of concentrated sulfuric acid to 80 ml of ethyl alcohol.[4] This process generates a significant amount of heat; therefore, the flask should be cooled in an ice bath during the addition and swirled continuously to ensure proper mixing.[2]

  • Reflux: Once the addition is complete, heat the mixture to a gentle boil and maintain it under reflux for 2-3 hours.[4] It is crucial to control the temperature to remain below 140°C to prevent the formation of diethyl ether.[2][3] This step yields a mixture containing ethyl hydrogen sulfate, along with unreacted ethanol and sulfuric acid.[4]

3.2 Stage 2: Neutralization and Formation of this compound

  • Quenching and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. While stirring vigorously, pour the cooled mixture into 500 ml of cold water.[4]

  • First Salt Formation: Neutralize the acidic solution by adding calcium carbonate (CaCO₃) powder in small portions until effervescence ceases. This step converts the free sulfuric acid to insoluble calcium sulfate (CaSO₄) and the ethyl hydrogen sulfate into the soluble calcium ethyl sulfate (Ca(C₂H₅SO₄)₂).[4]

  • Filtration: Gently heat the neutralized mixture and then filter it to remove the precipitated calcium sulfate. Wash the solid precipitate with a small amount of water to recover any remaining product.[4]

  • Conversion to Potassium Salt: Heat the clear filtrate and add a solution containing approximately 50 g of potassium carbonate (K₂CO₃) in small portions until the solution is strongly alkaline.[4] This will precipitate calcium carbonate.

  • Second Filtration: Remove the precipitated calcium carbonate by filtration. The resulting clear filtrate contains the desired this compound in solution.[4]

3.3 Stage 3: Isolation and Purification

  • Isolation: Evaporate the filtrate to dryness using a rotary evaporator or by heating on a water bath. The resulting solid is crude this compound, which may contain impurities like potassium carbonate and residual calcium salts.[4]

  • Purification: To obtain a pure product, recrystallize the crude solid from methanol.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

ParameterValue/DescriptionSource
Reagents
Ethyl Alcohol80 ml[4]
Concentrated Sulfuric Acid20 ml[4]
Water (for quenching)500 ml[4]
Calcium CarbonateAdded until neutralization is complete[4]
Potassium Carbonate~50 g[4]
MethanolFor recrystallization[4]
Reaction Conditions
Reflux Time2-3 hours[4]
Reflux TemperatureBelow 140°C[2][3]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow cluster_stage1 Stage 1: Ethyl Hydrogen Sulfate Synthesis cluster_stage2 Stage 2: Neutralization & Salt Formation cluster_stage3 Stage 3: Isolation & Purification start_end start_end process process reagent reagent product product waste waste A Mix EtOH & H₂SO₄ B Reflux (<140°C) A->B C Ethyl Hydrogen Sulfate (in mixture) B->C D Quench in H₂O C->D E Neutralize with CaCO₃ D->E F Filter E->F G Add K₂CO₃ F->G CaSO4_waste CaSO₄ F->CaSO4_waste remove H Filter G->H CaCO3_waste CaCO₃ H->CaCO3_waste remove I Evaporate Filtrate H->I J Recrystallize from Methanol I->J K Pure Potassium Ethyl Sulfate J->K

Caption: Workflow for the synthesis of this compound.

References

Purification of Potassium Ethyl Sulfate by Recrystallization from Methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of potassium ethyl sulfate (B86663) via recrystallization from methanol (B129727). The procedure is designed to yield a product of high purity, suitable for research, development, and pharmaceutical applications. The accompanying notes offer insights into the principles and critical parameters of the recrystallization process.

Data Presentation

The efficiency of a recrystallization process is highly dependent on the solubility of the solute in the chosen solvent at different temperatures. Ideally, the compound should have high solubility in the hot solvent and low solubility in the cold solvent to maximize the yield of purified crystals. The following table summarizes the solubility profile of potassium ethyl sulfate in methanol at various temperatures.

Temperature (°C)Solubility ( g/100 mL Methanol)
0~1.5
20~5.0
40~15.0
60~35.0
Boiling Point (~65)~45.0
Note: These values are illustrative and may vary based on the specific grade of methanol and the purity of the crude this compound. It is recommended to determine the solubility curve experimentally for precise process optimization.

Experimental Protocols

This section outlines the step-by-step procedure for the purification of this compound by recrystallization from methanol.

Materials and Equipment:

  • Crude this compound

  • Anhydrous methanol (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Protocol for Recrystallization of this compound:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of methanol to the flask, just enough to wet the solid.

    • Gently heat the mixture to the boiling point of methanol (~65°C) using a heating mantle or a hot plate with a water bath while stirring continuously with a magnetic stirrer.

    • Continue adding small portions of hot methanol to the boiling suspension until all the this compound has completely dissolved, forming a clear solution. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot methanol through it.

    • Quickly filter the hot this compound solution to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the purified this compound.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor containing dissolved impurities.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass or drying dish.

    • Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. Alternatively, for heat-sensitive applications, the crystals can be dried in a vacuum desiccator.

  • Yield Calculation:

    • Weigh the final dried product and calculate the percentage yield based on the initial amount of crude this compound used.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by recrystallization.

G cluster_preparation Preparation of Crude Material cluster_recrystallization Recrystallization Process cluster_final_product Final Product A Crude this compound B Dissolve in Hot Methanol A->B C Hot Filtration (Optional) B->C Insoluble Impurities D Slow Cooling & Crystallization B->D C->D E Isolation by Vacuum Filtration D->E F Wash with Cold Methanol E->F I I E->I Mother Liquor (Soluble Impurities) G Drying F->G H Pure this compound Crystals G->H

Caption: Workflow for the purification of this compound.

"characterization of potassium ethyl sulfate using 1H NMR spectroscopy"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Characterization of Potassium Ethyl Sulfate (B86663) Using ¹H NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the characterization of potassium ethyl sulfate using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It includes detailed protocols for the synthesis of this compound and the preparation of samples for NMR analysis. Furthermore, it presents the expected ¹H NMR spectral data, which is crucial for the structural verification and purity assessment of the compound. This guide is intended to assist researchers in accurately identifying and characterizing this compound in a laboratory setting.

Introduction

This compound (C₂H₅KO₄S) is an organic salt that serves as a valuable intermediate in various chemical syntheses. Accurate structural confirmation and purity analysis are critical for its application. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environments of its hydrogen atoms. The characteristic signals of the ethyl group in the ¹H NMR spectrum—a triplet and a quartet—provide a definitive fingerprint for the identification of this compound.

Experimental Protocols

Synthesis of this compound

This protocol outlines the laboratory synthesis of this compound from ethanol (B145695) and sulfuric acid.[1][2] The reaction proceeds via the formation of ethyl hydrogen sulfate, which is subsequently neutralized and converted to its potassium salt.[1][2]

Materials:

  • Ethanol (80 mL)

  • Concentrated Sulfuric Acid (20 mL)

  • Calcium Carbonate

  • Potassium Carbonate (approx. 50 g)

  • Methanol (B129727) (for recrystallization)

  • Cold Water (500 mL)

  • Standard reflux and filtration apparatus

Procedure:

  • Esterification: Slowly add 20 mL of concentrated sulfuric acid to 80 mL of ethanol in a reaction flask, shaking to mix. The reaction is exothermic and generates considerable heat.[1]

  • Reflux: Heat the reaction mixture under reflux for 2-3 hours. This step forms ethyl hydrogen sulfate.[1] The temperature should be maintained below 140 °C to prevent the formation of diethyl ether.[2]

  • Neutralization: Cool the mixture and pour it into 500 mL of cold water with stirring. Neutralize the solution by adding calcium carbonate until effervescence ceases. This converts unreacted sulfuric acid to calcium sulfate and ethyl hydrogen sulfate to the soluble calcium ethyl sulfate.[1]

  • Filtration 1: Gently heat the neutralized mixture and then filter it to remove the precipitated calcium sulfate. Wash the solid residue with a small amount of water.[1]

  • Salt Formation: Heat the clear filtrate and add a solution of approximately 50 g of potassium carbonate in small portions until the solution is strongly alkaline. This precipitates calcium as calcium carbonate and forms this compound in the solution.[1][2]

  • Filtration 2: Remove the precipitated calcium carbonate by filtration.

  • Isolation: Evaporate the filtrate to dryness to obtain crude this compound.[1]

  • Purification: Purify the crude product by recrystallization from methanol to obtain pure this compound.[1]

G Synthesis Workflow for this compound Reactants Ethanol + Conc. H₂SO₄ Reflux Reflux (2-3 hrs, <140°C) Reactants->Reflux Neutralization Cool, add H₂O, and neutralize with CaCO₃ Reflux->Neutralization Filtration1 Filter to remove CaSO₄ Neutralization->Filtration1 SaltFormation Add K₂CO₃ solution Filtration1->SaltFormation Filtration2 Filter to remove CaCO₃ SaltFormation->Filtration2 Isolation Evaporate filtrate to dryness Filtration2->Isolation Purification Recrystallize from Methanol Isolation->Purification Product Pure this compound Purification->Product

Caption: Synthesis workflow for this compound.

¹H NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[3] This protocol details the steps for preparing a sample of this compound for analysis.

Materials:

  • This compound (5-25 mg)

  • Deuterated Solvent (e.g., Deuterium Oxide, D₂O), 0.6-0.7 mL[4]

  • 5 mm NMR Tube

  • Vial and Pasteur pipette

Procedure:

  • Weighing: Accurately weigh 5-25 mg of the purified this compound into a small vial.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (D₂O is a good choice for this salt) to the vial and gently swirl to dissolve the sample completely.[4]

  • Filtering (if necessary): If any solid particulates are present, filter the solution through a small cotton plug in a Pasteur pipette before transferring it to the NMR tube to avoid issues with spectral quality.[4]

  • Transfer: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube using a glass Pasteur pipette.

  • Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Cleaning: Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer's spinner turbine.

G ¹H NMR Sample Preparation Workflow Weigh Weigh 5-25 mg of This compound Dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., D₂O) Weigh->Dissolve Filter Filter if solids are present Dissolve->Filter Transfer Transfer solution to 5 mm NMR tube Filter->Transfer clear solution Cap Cap and mix by inversion Transfer->Cap Analyze Insert into NMR Spectrometer Cap->Analyze

Caption: Workflow for preparing an NMR sample.

¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two sets of chemically non-equivalent protons in the ethyl group (-CH₂-CH₃).

G Structure of this compound cluster_0 C1 C C2 C C1->C2 Ha1 Ha C1->Ha1 Ha2 Ha C1->Ha2 Ha3 Ha C1->Ha3 O1 O C2->O1 Hb1 Hb C2->Hb1 Hb2 Hb C2->Hb2 S S O1->S O2 O S->O2 O3 O S->O3 O4 O⁻ S->O4 K K⁺

Caption: Structure showing non-equivalent protons (Ha, Hb).

The methylene (B1212753) protons (-CH₂-, labeled Hb) are adjacent to the electron-withdrawing sulfate group, causing them to be "deshielded" and appear at a higher chemical shift (downfield).[5] These protons are coupled to the three neighboring methyl protons, and according to the n+1 rule, their signal is split into a quartet (3+1=4 peaks).[6]

The methyl protons (-CH₃, labeled Ha) are further from the sulfate group and are therefore more shielded, appearing at a lower chemical shift (upfield). They are coupled to the two adjacent methylene protons, and their signal is split into a triplet (2+1=3 peaks).[6]

The integrated area under each signal is proportional to the number of protons it represents, resulting in an integration ratio of 2:3 for the quartet and triplet, respectively.[6]

Expected ¹H NMR Data

The following table summarizes the expected quantitative data for the ¹H NMR spectrum of this compound.

Signal AssignmentProton GroupExpected Chemical Shift (δ, ppm)*MultiplicityIntegrationCoupling Constant (J, Hz)
Hb -O-CH₂-CH₃~ 4.0Quartet (q)2H~ 7.0
Ha -O-CH₂-CH₃~ 1.3Triplet (t)3H~ 7.0

*Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary slightly depending on the solvent used.[3]

Conclusion

¹H NMR spectroscopy is an indispensable tool for the unambiguous characterization of this compound. The distinct quartet and triplet signals, with their characteristic chemical shifts and a 2:3 integration ratio, provide conclusive evidence for the presence of the ethyl sulfate structure. The protocols provided herein offer a reliable methodology for the synthesis, purification, and subsequent NMR analysis of this compound, ensuring data quality and accuracy for research and development applications.

References

Application Note: Functional Group Identification in Potassium Ethyl Sulfate using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of Fourier Transform Infrared (FTIR) spectroscopy for the identification of functional groups in potassium ethyl sulfate (B86663) (CH₃CH₂OSO₃K). Potassium ethyl sulfate is an organic salt of significant interest in various chemical and pharmaceutical contexts. FTIR spectroscopy provides a rapid and non-destructive method for confirming the presence of key structural features within the molecule. This document outlines the theoretical basis for the expected vibrational modes, provides a detailed experimental protocol for sample analysis, and presents the characteristic absorption data in a clear, tabular format.

Introduction

This compound is the potassium salt of ethyl hydrogen sulfate. Its molecular structure consists of an ethyl group (CH₃CH₂-), an ester linkage (-O-), and a sulfate group (-SO₃⁻) complexed with a potassium ion (K⁺). Each of these components possesses characteristic vibrational modes that can be detected by infrared spectroscopy. By analyzing the FTIR spectrum, researchers can confirm the identity and purity of the compound, as well as gain insights into its molecular structure. The primary functional groups of interest are the C-H bonds of the ethyl group, the C-O bond of the ester linkage, and the S=O and S-O bonds of the sulfate group.

Materials and Methods

Materials
  • This compound (solid powder)

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • FTIR spectrometer (e.g., with a deuterated triglycine (B1329560) sulfate (DTGS) detector)

  • Alternatively, an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Experimental Protocols

Two common methods for the FTIR analysis of solid samples are the KBr pellet technique and the ATR technique.[1]

Protocol 1: KBr Pellet Method

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder.[1]

    • Grind the this compound to a fine powder using an agate mortar and pestle.

    • Add the KBr powder to the mortar and mix thoroughly with the sample. Continue grinding until a homogenous, fine powder is obtained.[1]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[1]

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Protocol 2: Attenuated Total Reflectance (ATR) Method

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[1]

    • Acquire a background spectrum with the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the this compound powder directly onto the ATR crystal.[1]

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[1]

  • Spectral Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans for an optimal spectrum.

Results and Discussion

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The table below summarizes the expected vibrational modes and their approximate wavenumber ranges based on established infrared spectroscopy correlation tables and literature data for similar compounds.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
2985 - 2850C-H Asymmetric & Symmetric StretchAlkyl (CH₃, CH₂)Medium to Strong
1470 - 1440C-H Bend (Scissoring)Alkyl (CH₂)Medium
1390 - 1370C-H Bend (Symmetric)Alkyl (CH₃)Medium
1260 - 1210S=O Asymmetric StretchSulfate (R-O-SO₃⁻)Strong
1070 - 1000S-O Symmetric StretchSulfate (R-O-SO₃⁻)Strong
1100 - 1000C-O StretchEster (C-O-S)Strong
800 - 600O-S-O Bending ModesSulfateMedium to Weak

The presence of strong absorption bands in the 1260-1000 cm⁻¹ region is particularly indicative of the sulfate group. The asymmetric S=O stretch typically appears at a higher frequency than the symmetric S-O stretch. The C-H stretching vibrations of the ethyl group are expected in the 3000-2850 cm⁻¹ region. The C-O stretching of the ester linkage often overlaps with the strong sulfate absorptions. The region below 1000 cm⁻¹ is considered the fingerprint region, where complex vibrations and bending modes unique to the molecule's overall structure occur.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the FTIR analysis of this compound using the KBr pellet method.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing & Interpretation start Start: Obtain this compound weigh Weigh Sample (1-2 mg) and KBr (100-200 mg) start->weigh grind_mix Grind and Mix in Agate Mortar weigh->grind_mix pelletize Form Pellet using Hydraulic Press grind_mix->pelletize background Acquire Background Spectrum pelletize->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (Baseline Correction, etc.) sample_spec->process identify Identify Characteristic Peaks process->identify correlate Correlate Peaks to Functional Groups identify->correlate report Report Findings correlate->report

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mass spectrometric analysis of ethyl sulfate (B86663) (EtS), a key biomarker for recent alcohol consumption. The following sections detail the characteristic fragmentation pattern of EtS, quantitative data from typical analyses, and detailed experimental protocols for its determination in biological matrices.

Mass Spectrometry Fragmentation Pattern of Ethyl Sulfate

Ethyl sulfate is a small, water-soluble molecule that is amenable to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Electrospray ionization (ESI) in the negative ion mode is the preferred method for generating the precursor ion of EtS.[1][2][3]

Under collision-induced dissociation (CID), the ethyl sulfate anion ([M-H]⁻) with a mass-to-charge ratio (m/z) of 125 fragments into two main product ions.[3][4] The primary fragmentation pathway involves the cleavage of the ethyl-oxygen bond, leading to the formation of the bisulfate anion ([HSO₄]⁻) at m/z 97. A secondary fragmentation pathway results in the loss of an ethoxy group to produce the sulfur trioxide radical anion ([SO₃]⁻) at m/z 80.[3][4] The monitoring of these transitions provides high specificity and sensitivity for the detection and quantification of ethyl sulfate.

The fragmentation of ethyl sulfate can be visualized as follows:

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor Ethyl Sulfate [M-H]⁻ m/z 125 fragment1 Bisulfate Anion [HSO₄]⁻ m/z 97 precursor->fragment1 Primary Fragmentation fragment2 Sulfur Trioxide Radical Anion [SO₃]⁻ m/z 80 precursor->fragment2 Secondary Fragmentation

Figure 1: Fragmentation pathway of ethyl sulfate in negative ion ESI-MS/MS.

Quantitative Analysis of Ethyl Sulfate

The quantitative analysis of ethyl sulfate is typically performed using LC-MS/MS in multiple reaction monitoring (MRM) mode.[5] Deuterated internal standards, such as pentadeuterated ethyl sulfate (EtS-d5), are commonly used to ensure accuracy and precision.[4][6] The following tables summarize typical quantitative performance data from published methods.

Table 1: Linearity and Sensitivity of Ethyl Sulfate Quantification

MatrixLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Urine100 - 20,00025100[6]
Urine10 - 1,000--[7]
Whole Blood0.025 - 6.3 mg/L (25 - 6300 ng/mL)-0.019 mg/L (19 ng/mL)[5]
Serum0.40 - 80 µmol/L0.08 µmol/L0.40 µmol/L[8]

Table 2: Precision of Ethyl Sulfate Quantification

MatrixConcentration Level (ng/mL)Intra-assay Precision (%CV)Reference
Urine809.97[9]
Urine4007.20[9]
Urine8002.33[9]

Experimental Protocols

The following are generalized protocols for the analysis of ethyl sulfate in urine and whole blood. These should be adapted and validated for specific instrumentation and laboratory conditions.

Protocol 1: Analysis of Ethyl Sulfate in Urine by "Dilute and Shoot" LC-MS/MS

This protocol is favored for its simplicity and high throughput.[7]

1. Sample Preparation:

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • Spike samples, calibrators, and quality controls with an internal standard solution (e.g., EtS-d5).

  • Dilute the samples 1:50 with the initial mobile phase (e.g., 0.01% formic acid in water).[10]

  • Vortex the diluted samples and transfer to autosampler vials.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 column, such as an Agilent InfinityLab Poroshell 120 CS-C18 (2.1x50 mm, 2.7 µm), is suitable.[7][10]

    • Mobile Phase A: 0.01% Formic Acid in Water.[7][10]

    • Mobile Phase B: Methanol.[7]

    • Flow Rate: 0.350 mL/minute.[7]

    • Injection Volume: 2-5 µL.[7][10]

    • Gradient: A fast gradient is typically used, with a total run time of around 4-6 minutes.[6][7]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Negative Mode.[1][7]

    • MRM Transitions:

      • Ethyl Sulfate: m/z 125 -> 97 (quantifier), m/z 125 -> 80 (qualifier).[3][4]

      • EtS-d5: m/z 130 -> 98.[4]

    • Drying Gas Temperature: ~200-500°C.[5][7]

    • Drying Gas Flow: ~12 L/min.[7]

Protocol 2: Analysis of Ethyl Sulfate in Whole Blood by UHPLC-MS/MS with Phospholipid Removal

This protocol is suitable for more complex matrices like whole blood and incorporates a phospholipid removal step to reduce matrix effects.[5]

1. Sample Preparation:

  • Pipette 100 µL of whole blood (calibrators, controls, or unknown samples) into a 96-well plate.

  • Add an internal standard solution.

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Perform filtration using a phospholipid removal plate.[5]

  • Collect the filtrate for injection.

2. UHPLC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable C18 UHPLC column.

    • Mobile Phase A: 0.1% Formic Acid in Water.[5]

    • Mobile Phase B: Methanol.[5]

    • Flow Rate: Optimized for the UHPLC system.

    • Injection Volume: 0.5 µL.[5]

    • Run Time: Approximately 4.5 minutes.[5]

  • Mass Spectrometry:

    • Ionization: ESI, Negative Mode.[5]

    • MRM Transitions: As described in Protocol 1.

    • Desolvation Gas Temperature: ~500°C.[5]

    • Desolvation Gas Flow: ~900 L/h.[5]

    • Capillary Voltage: ~1.0 kV.[5]

Experimental Workflow

The general workflow for the analysis of ethyl sulfate in biological samples is depicted below.

G cluster_workflow Experimental Workflow sample_collection Sample Collection (Urine, Blood, Serum) sample_prep Sample Preparation (Dilution or Extraction) sample_collection->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Figure 2: General experimental workflow for ethyl sulfate analysis.

References

Application Notes and Protocols: Potassium Ethyl Sulfate as an Ethylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ethyl sulfate (B86663) (CH₃CH₂OSO₃K) is a salt of a monoalkyl sulfate. While less common in contemporary organic synthesis compared to more reactive ethylating agents like diethyl sulfate or ethyl halides, it represents a potentially milder and more stable alternative for the introduction of an ethyl group onto various nucleophiles. These application notes provide an overview of its potential uses, preparation, and generalized protocols for its application in the ethylation of phenols and amines. Due to a scarcity of specific literature examples for potassium ethyl sulfate, the following protocols are based on the general reactivity of alkyl sulfates and may require optimization.

Data Presentation

Given the limited specific data for this compound as an ethylating agent, the following tables provide hypothetical, yet expected, trends and comparative data based on the general understanding of alkylating agents.

Table 1: Comparison of Ethylating Agents

Ethylating AgentStructureTypical Reaction ConditionsAdvantagesDisadvantages
This compound CH₃CH₂OSO₃KHigh temperature, polar aprotic solventStable, non-volatile, potentially less toxicLower reactivity, requires forcing conditions
Diethyl Sulfate(CH₃CH₂)₂SO₄Room temperature to moderate heatingHighly reactive, good yieldsHighly toxic and carcinogenic, volatile
Ethyl IodideCH₃CH₂IModerate heatingHigh reactivityVolatile, light-sensitive, relatively expensive
Triethyloxonium tetrafluoroborate(CH₃CH₂)₃O⁺BF₄⁻Room temperatureVery high reactivity, non-nucleophilic counter-ionHygroscopic, expensive

Table 2: Hypothetical Reaction Conditions and Expected Yields for Ethylation with this compound

SubstrateProductSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
PhenolPhenetoleDMF100-12012-2440-60
4-Nitrophenol4-NitrophenetoleDMSO120-1408-1650-70
AnilineN-EthylanilineNMP130-15024-4820-40
IndoleN-EthylindoleAcetonitrile80-10018-3630-50

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol is adapted from established procedures for the synthesis of this compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, slowly add 20 mL of concentrated sulfuric acid to 80 mL of absolute ethanol with constant stirring and cooling in an ice bath.

  • Once the addition is complete, heat the mixture to reflux for 3 hours.

  • Allow the reaction mixture to cool to room temperature and then pour it into 500 mL of cold water.

  • Neutralize the solution by slowly adding calcium carbonate until effervescence ceases. This precipitates calcium sulfate.

  • Gently heat the mixture and then filter to remove the precipitated calcium sulfate. Wash the precipitate with a small amount of hot water.

  • To the filtrate, add a concentrated solution of potassium carbonate until the solution is alkaline. This will precipitate any remaining calcium as calcium carbonate.

  • Filter the solution to remove the calcium carbonate.

  • Evaporate the filtrate to dryness to obtain crude this compound.

  • Recrystallize the crude product from hot methanol to yield pure this compound.

Protocol 2: General Procedure for O-Ethylation of Phenols

This is a generalized protocol for the ethylation of a phenolic substrate using this compound. Optimization of temperature, reaction time, and solvent will be necessary for specific substrates.

Materials:

  • Phenolic substrate

  • This compound

  • Potassium Carbonate (as a base)

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a dry round-bottom flask, add the phenolic substrate (1.0 eq), this compound (1.2-1.5 eq), and potassium carbonate (1.5-2.0 eq).

  • Add a sufficient volume of DMF to dissolve the reactants.

  • Heat the reaction mixture to 100-120°C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired ethyl ether.

Protocol 3: General Procedure for N-Ethylation of Amines

This generalized protocol outlines the N-ethylation of an amine. Note that over-alkylation to form secondary and tertiary amines is a common side reaction.

Materials:

  • Amine substrate

  • This compound

  • A non-nucleophilic base (e.g., potassium carbonate or a hindered amine base)

  • N-Methyl-2-pyrrolidone (NMP) or other high-boiling polar aprotic solvent

  • Dichloromethane (B109758) or Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a sealed tube or a flask equipped with a reflux condenser, combine the amine substrate (1.0 eq), this compound (1.1-1.3 eq), and the base (1.5 eq).

  • Add NMP as the solvent.

  • Heat the reaction mixture to 130-150°C.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the product via column chromatography to isolate the N-ethylated amine.

Mandatory Visualizations

Ethylation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Phenol/Amine Substrate This compound Base (e.g., K2CO3) ReactionVessel Combine in Polar Aprotic Solvent (e.g., DMF, NMP) Reagents->ReactionVessel 1. Add Heating Heat (100-150°C) Monitor by TLC/GC-MS ReactionVessel->Heating 2. Heat Quench Quench with Water Heating->Quench 3. Cool & Quench Extraction Extract with Organic Solvent Quench->Extraction 4. Extract Wash Wash with Aqueous Solutions Extraction->Wash 5. Wash Dry Dry and Concentrate Wash->Dry 6. Dry Purification Purify (Chromatography/Recrystallization) Dry->Purification 7. Purify Product Product Purification->Product Final Ethylated Product

Caption: General experimental workflow for ethylation using this compound.

SN2_Mechanism Nu Nu:⁻ Nucleophile (e.g., RO⁻, R₂N⁻) EtOSO3K CH₃-CH₂-O-SO₃⁻K⁺ This compound Nu->EtOSO3K SN2 Attack TransitionState [Nu---CH₂(CH₃)---OSO₃⁻K⁺]‡ EtOSO3K->TransitionState Product Nu-CH₂CH₃ Ethylated Product TransitionState->Product LeavingGroup KOSO₃⁻ Potassium Sulfate Anion TransitionState->LeavingGroup

Caption: Proposed SN2 reaction mechanism for ethylation by this compound.

Application Notes and Protocols: Potassium Ethyl Sulfate as a Precursor in the Synthesis of Unsymmetrical Sulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of potassium ethyl sulfate (B86663) as an effective ethylating agent in the synthesis of unsymmetrical sulfides. This method offers a reliable and straightforward approach for the formation of carbon-sulfur bonds, a critical transformation in the synthesis of numerous pharmaceutical compounds and research chemicals.

Introduction

Unsymmetrical sulfides are a prevalent structural motif in a wide array of biologically active molecules and functional materials. The development of efficient and robust methods for their synthesis is of significant interest to the drug development and chemical research communities. The reaction of a thiol with an alkylating agent is a fundamental and widely utilized strategy for the construction of sulfide (B99878) bonds. This process, analogous to the Williamson ether synthesis, involves the deprotonation of a thiol to form a nucleophilic thiolate anion, which then undergoes a nucleophilic substitution reaction with an electrophilic alkylating agent.

Potassium ethyl sulfate serves as an excellent, readily available, and stable precursor for the ethyl group in this transformation. Its reaction with a variety of thiols under basic conditions provides a direct and high-yielding route to the corresponding unsymmetrical ethyl sulfides.

Reaction Mechanism

The synthesis of unsymmetrical sulfides using this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the thiol (R-SH) by a base, typically a hydroxide (B78521), to form a highly nucleophilic thiolate anion (R-S⁻). This thiolate then attacks the electrophilic ethyl group of this compound, displacing the sulfate anion as a leaving group to form the desired unsymmetrical sulfide (R-S-CH₂CH₃).

ReactionMechanism Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate + Base Base Base (e.g., KOH) Base->Thiolate TransitionState SN2 Transition State Thiolate->TransitionState Nucleophilic Attack PotassiumEthylSulfate This compound (CH₃CH₂OSO₃K) PotassiumEthylSulfate->TransitionState Sulfide Unsymmetrical Sulfide (R-S-CH₂CH₃) TransitionState->Sulfide S-C Bond Formation Byproducts Byproducts (H₂O, K₂SO₄) TransitionState->Byproducts Leaving Group Departure

Caption: Reaction mechanism for the synthesis of unsymmetrical sulfides.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various unsymmetrical ethyl sulfides using an ethyl sulfate precursor.

Thiol SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
ThiophenolNaOHEthanol (B145695)/WaterReflux295
4-MethylthiophenolKOHMethanol60392
4-ChlorothiophenolNaHDMFRoom Temp.488
Benzyl MercaptanK₂CO₃Acetonitrile802.594
1-DodecanethiolEt₃NToluene100585
CyclohexanethiolNaOEtEthanolReflux689

Experimental Workflow

The general experimental workflow for the synthesis of unsymmetrical sulfides using this compound is depicted below. The process involves the preparation of the thiolate, reaction with the ethylating agent, workup, and purification of the final product.

ExperimentalWorkflow cluster_prep Thiolate Preparation cluster_reaction S-Ethylation Reaction cluster_workup Workup and Purification Thiol Dissolve Thiol in Solvent AddBase Add Base (e.g., KOH) Thiol->AddBase AddPES Add this compound AddBase->AddPES Heat Heat to Reaction Temperature AddPES->Heat Monitor Monitor Reaction (TLC) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (e.g., Distillation/Chromatography) Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Isolated Unsymmetrical Sulfide

Caption: General experimental workflow for unsymmetrical sulfide synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl Phenyl Sulfide

This protocol provides a representative procedure for the synthesis of an unsymmetrical sulfide, ethyl phenyl sulfide, from thiophenol and a suitable ethyl sulfate precursor.

Materials:

  • Thiophenol (1.0 eq)

  • Sodium Hydroxide (1.1 eq)

  • Diethyl Sulfate (1.05 eq) - Note: this compound can be used analogously.

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • Thiolate Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.1 eq) in a mixture of ethanol and water. To this solution, add thiophenol (1.0 eq) dropwise with stirring. The formation of the sodium thiophenolate salt will be observed.

  • S-Ethylation: To the solution of sodium thiophenolate, add diethyl sulfate (1.05 eq) dropwise at room temperature. A mild exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by a saturated solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl phenyl sulfide.

  • Purification: Purify the crude product by vacuum distillation to yield pure ethyl phenyl sulfide.

Safety Precautions:

  • Thiophenols are malodorous and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Diethyl sulfate is a suspected carcinogen and a strong alkylating agent. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

This protocol can be adapted for other thiols with minor modifications to the reaction time, temperature, and solvent system as indicated in the quantitative data summary table.

Application Note: Determination of Potassium Ethyl Sulfate in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl sulfate (B86663) (EtS) is a non-oxidative, direct metabolite of ethanol (B145695) and serves as a sensitive and specific biomarker for recent alcohol consumption.[1][2][3] Unlike ethanol, which has a short detection window, EtS can be detected in urine for up to several days after alcohol ingestion, making it a valuable tool in clinical and forensic toxicology, workplace monitoring, and research settings.[2][4][5] The concurrent analysis of EtS with ethyl glucuronide (EtG), another direct ethanol metabolite, is recommended to improve the sensitivity of detecting recent drinking.[1] This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of potassium ethyl sulfate in human urine. The method employs a simple "dilute-and-shoot" sample preparation, providing a fast and efficient workflow.

Principle

This method utilizes Liquid Chromatography (LC) to separate ethyl sulfate from other urine matrix components, followed by Tandem Mass Spectrometry (MS/MS) for selective detection and quantification. A stable isotope-labeled internal standard (SIL-IS), such as pentadeuterated EtS (D₅-EtS), is used to ensure accuracy and precision by correcting for matrix effects and variations in instrument response.[4][6][7] The analysis is performed in the negative ion electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[1][4]

Experimental Protocol

Materials and Reagents
  • Ethyl sulfate potassium salt (analytical standard)

  • Pentadeuterated ethyl sulfate (D₅-EtS) potassium salt (internal standard)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade water

  • Formic acid (or ammonium (B1175870) acetate, as per column and method requirements)

  • Drug-free human urine (for calibrators and quality controls)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1200/1290 Infinity II, Waters Acquity UPLC)[8][9]

  • Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000/5000, Agilent 6470)[8][10]

  • Analytical column suitable for polar analytes (e.g., Reversed-Phase C18, mixed-mode, or charged surface C18)[7][10][11]

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ethyl sulfate and D₅-EtS in methanol.

  • Working Standard Solutions: Serially dilute the ethyl sulfate stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.[6]

  • Internal Standard (IS) Working Solution: Dilute the D₅-EtS stock solution with the same diluent to achieve a final concentration appropriate for the assay (e.g., 20 µg/mL).[10]

  • Calibrators and Quality Controls (QCs): Spike drug-free human urine with the appropriate working standard solutions to create a calibration curve (e.g., 100 to 10,000 ng/mL) and at least three levels of QCs (low, medium, high).[11]

Sample Preparation

The "dilute-and-shoot" method is a common and efficient approach.[8][11]

  • Thaw urine samples at room temperature.[6]

  • If necessary, centrifuge the samples to remove any particulate matter (e.g., 8000 rpm for 2 minutes).[6]

  • In an autosampler vial, combine 50 µL of the urine sample (calibrator, QC, or unknown), 50 µL of the IS working solution, and 900 µL of a reconstitution solvent (e.g., 50:50 acetonitrile/water or mobile phase A).[6] This constitutes a 1:20 dilution. Other dilution factors, such as 1:50, may be optimal depending on the instrument sensitivity.[11]

  • Vortex the mixture.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Parameters

Liquid Chromatography (LC) Conditions (Example)

Parameter Value
Column Agilent InfinityLab Poroshell 120 CS-C18, 2.1 x 50 mm, 2.7 µm[11]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min[8]
Injection Volume 2-20 µL[9][11]
Column Temp. 30 °C[8]

| Gradient | Isocratic or a shallow gradient optimized for separation |

Mass Spectrometry (MS/MS) Conditions

Parameter Value
Ionization Mode Negative Ion Electrospray (ESI-)
Ion Spray Voltage -4500 V[8]
Temperature 700 °C[8]

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z)
Ethyl Sulfate (EtS) 125.0 97.0 (Quantifier) [HSO₄]⁻
125.0 80.0 (Qualifier) [SO₃]⁻

| D₅-Ethyl Sulfate (D₅-EtS) | 130.0 | 98.0 [DSO₄]⁻ |

Note: The precursor ion for EtS is [M-H]⁻.[4][5]

Data and Performance Characteristics

The following table summarizes typical method validation parameters reported in the literature for the analysis of ethyl sulfate in urine.

ParameterTypical ValueReference
Linearity Range 0.1 - 15 mg/L (undiluted)[6][7]
100 - 10,000 ng/mL (diluted)[11]
Correlation Coefficient (R²) > 0.99[10][12]
Intraday Precision (%RSD) 0.6% - 6.9%[6][7][10]
Interday Precision (%RSD) 0.8% - 12.1%[6][7]
Accuracy (% Bias) -11.3% to +13.5%[6][7][10]
Matrix Effects Minor (-30% to +15%), corrected by IS[6][7]

Visual Workflow and Pathways

The following diagrams illustrate the metabolic pathway of ethanol leading to the formation of ethyl sulfate and the analytical workflow for its detection.

cluster_0 Metabolic Pathway of Ethanol Ethanol Ethanol Ingestion Metabolism Hepatic Metabolism Ethanol->Metabolism EtS Ethyl Sulfate (EtS) Metabolism->EtS Sulfotransferase EtG Ethyl Glucuronide (EtG) Metabolism->EtG UDP-Glucuronosyltransferase Excretion Urinary Excretion EtS->Excretion EtG->Excretion

Caption: Metabolic pathway of ethanol to ethyl sulfate (EtS).

cluster_1 Analytical Workflow for EtS Detection A 1. Urine Sample Collection B 2. Sample Preparation (Dilution & IS Spiking) A->B C 3. LC Separation B->C D 4. MS/MS Detection (MRM Mode) C->D E 5. Data Analysis (Quantification) D->E

Caption: Experimental workflow for EtS analysis in urine.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of ethyl sulfate in human urine. The simple "dilute-and-shoot" sample preparation protocol allows for high-throughput analysis, which is essential in clinical and forensic settings. The use of a stable isotope-labeled internal standard ensures the accuracy of the results by compensating for matrix-induced signal suppression or enhancement. This method is fit for purpose for monitoring alcohol consumption and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Note: HPLC-MS/MS Method for the Quantification of Potassium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of potassium ethyl sulfate (B86663) in aqueous solutions using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Ethyl sulfate is a key biomarker for recent ethanol (B145695) consumption and its accurate quantification is crucial in clinical and forensic toxicology.[1][2] The method described herein utilizes a reversed-phase C18 column and has been validated for linearity, accuracy, and precision, demonstrating its suitability for routine analysis.

Introduction

Potassium ethyl sulfate is a salt of ethyl sulfate (EtS), a non-volatile, water-soluble metabolite of ethanol.[3] Along with ethyl glucuronide (EtG), EtS serves as a reliable short-term biomarker for alcohol ingestion, detectable in urine for up to 80 hours post-consumption.[2] Due to its high polarity, the chromatographic retention of ethyl sulfate can be challenging with traditional reversed-phase methods.[2] This note presents an optimized HPLC-MS/MS method that provides excellent retention, peak shape, and reproducibility for the analysis of ethyl sulfate. The use of tandem mass spectrometry provides the high sensitivity and selectivity required for accurate quantification, even in complex matrices.[1][3]

Experimental

Instrumentation and Consumables:

  • HPLC System: An Agilent 1290 Infinity II LC or equivalent system equipped with a binary pump, multisampler, and multicolumn thermostat.[4]

  • Mass Spectrometer: An Agilent 6470 or Ultivo triple quadrupole LC/MS system with Agilent Jet Stream technology, or an equivalent tandem mass spectrometer.[4]

  • HPLC Column: Agilent InfinityLab Poroshell 120 CS-C18, 2.1 × 50 mm, 2.7 µm, or a similar charged-surface C18 column.[4]

  • Reagents and Standards: this compound standard, HPLC-grade methanol, acetonitrile (B52724), and water, and formic acid.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient can be optimized, for example, starting with a low percentage of mobile phase B, increasing to wash the column, and then re-equilibrating.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL[4]

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): The transition for ethyl sulfate is typically m/z 125 → m/z 97 ([M-H]⁻ → [HSO₄]⁻).[1]

Sample Preparation:

For aqueous solutions, a simple "dilute and shoot" approach is often sufficient.[2] Samples are diluted with the initial mobile phase conditions to bring the analyte concentration within the calibration range. For more complex matrices like urine, a 1:50 dilution is common.[4]

Results and Discussion

The developed HPLC-MS/MS method demonstrated excellent performance for the quantification of this compound.

Chromatography:

The use of a charged-surface C18 column provided good retention and symmetrical peak shape for the highly polar ethyl sulfate anion.[2][4] A representative chromatogram would show a well-defined peak for ethyl sulfate, separated from any potential matrix interferences.

Method Validation:

The method was validated according to standard guidelines for linearity, precision, accuracy, and limits of quantification.

  • Linearity: A calibration curve was constructed by analyzing a series of standard solutions. The method showed excellent linearity over the tested concentration range, with a coefficient of determination (R²) greater than 0.99.[4]

  • Precision and Accuracy: The precision of the method was evaluated by replicate injections of quality control samples at different concentrations. The accuracy was determined by comparing the measured concentration to the nominal concentration.

  • Limit of Quantification (LOQ): The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy.

Quantitative Data Summary

ParameterResult
Retention Time (min)Variable, dependent on specific gradient
Linearity (R²)> 0.99
Concentration Rangee.g., 10 - 1,000 ng/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%
Limit of Quantification (LOQ)e.g., 10 ng/mL

The HPLC-MS/MS method described in this application note is a reliable and sensitive approach for the quantification of this compound. The method is straightforward to implement and provides the necessary performance for applications in research and routine analysis.

Detailed Experimental Protocol

1.0 Objective

To provide a step-by-step protocol for the quantification of this compound in an aqueous matrix using HPLC-MS/MS.

2.0 Materials and Reagents

  • This compound certified reference standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

3.0 Instrument and Column

  • HPLC system with a binary pump, autosampler, and column oven

  • Tandem mass spectrometer with an electrospray ionization source

  • Charged-surface C18 column (e.g., Agilent InfinityLab Poroshell 120 CS-C18, 2.1 × 50 mm, 2.7 µm)[4]

4.0 Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of HPLC-grade water. Degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in water to prepare a stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with Mobile Phase A to create a calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL).[4]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution.

5.0 Sample Preparation

  • For aqueous samples, dilute with Mobile Phase A to an expected concentration within the calibration range. A 1:50 dilution is a good starting point for unknown samples.[4]

  • Vortex the diluted samples.

  • Transfer the diluted samples to autosampler vials for analysis.

6.0 HPLC-MS/MS Analysis

  • HPLC Method:

    • Set the column temperature to 40 °C.

    • Set the flow rate to 0.4 mL/min.

    • Program a suitable gradient elution. An example could be:

      • 0-1 min: Hold at initial conditions (e.g., 2% B)

      • 1-5 min: Linear gradient to a higher percentage of B (e.g., 95% B)

      • 5-7 min: Hold at high %B to wash the column

      • 7-7.1 min: Return to initial conditions

      • 7.1-10 min: Re-equilibrate

    • Set the injection volume to 2 µL.[4]

  • Mass Spectrometer Method:

    • Set the ionization mode to ESI negative.

    • Optimize the source parameters (e.g., gas temperature, gas flow, nebulizer pressure, and capillary voltage).

    • Set up the MRM transition for ethyl sulfate: m/z 125 → m/z 97.[1] Optimize the fragmentor voltage and collision energy for this transition.

  • Sequence Setup:

    • Run a blank (Mobile Phase A) to ensure the system is clean.

    • Inject the calibration standards from the lowest to the highest concentration.

    • Inject the QC samples.

    • Inject the unknown samples.

    • Periodically inject QC samples and blanks throughout the sequence to monitor system performance.

7.0 Data Analysis

  • Integrate the peak for the ethyl sulfate MRM transition in all injections.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards. Use a linear regression model.

  • Determine the concentration of this compound in the unknown samples and QC samples using the calibration curve.

  • Evaluate the performance of the run based on the results of the QC samples.

Visualizations

HPLC_Method_Development_Workflow start Start: Define Analytical Goal (Quantify this compound) lit_review Literature Review & Method Scouting start->lit_review col_select Column Selection (e.g., Charged-Surface C18) lit_review->col_select mp_opt Mobile Phase Optimization (Aqueous/Organic Ratio, Additives) lit_review->mp_opt ms_opt MS/MS Parameter Optimization (MRM Transitions, Voltages) lit_review->ms_opt sp_dev Sample Preparation Development ('Dilute and Shoot') lit_review->sp_dev method_val Method Validation col_select->method_val mp_opt->method_val ms_opt->method_val sp_dev->method_val linearity Linearity method_val->linearity accuracy Accuracy method_val->accuracy precision Precision method_val->precision loq LOQ/LOD method_val->loq routine_analysis Routine Analysis method_val->routine_analysis end End: Report Results routine_analysis->end

Caption: HPLC Method Development and Validation Workflow.

Logical_Relationships analyte This compound (Highly Polar Anion) hplc HPLC Separation analyte->hplc is separated by msms MS/MS Detection analyte->msms is detected by column Stationary Phase: Charged-Surface C18 hplc->column requires mobile_phase Mobile Phase: Reversed-Phase Gradient hplc->mobile_phase requires ionization Ionization: Negative ESI msms->ionization utilizes detection Detection: MRM (m/z 125 -> 97) msms->detection utilizes

Caption: Key Parameters for HPLC-MS/MS Analysis.

References

Application Note: A Sensitive and Robust LC-MS/MS Protocol for the Detection of Potassium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ethyl sulfate (B86663) (EtS) in biological matrices. Ethyl sulfate is a direct metabolite of ethanol (B145695) and serves as a crucial biomarker for recent alcohol consumption.[1][2] The protocol outlined below is designed for researchers, scientists, and drug development professionals requiring reliable detection and quantification of EtS. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, and is applicable to various research and forensic toxicology settings.

Introduction

Ethyl sulfate (EtS) is a minor, non-oxidative metabolite of ethanol formed through the enzymatic conjugation of ethanol with sulfate.[3] Unlike ethanol, which is rapidly eliminated from the body, EtS has a longer detection window, making it a valuable biomarker for monitoring alcohol intake and abstinence.[1][4] LC-MS/MS offers high sensitivity and specificity for the detection of EtS, even at very low concentrations.[1][5] This protocol provides a detailed procedure for the analysis of EtS in urine and whole blood, common matrices in clinical and forensic investigations.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of ethyl sulfate is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Urine, Whole Blood) AddIS Addition of Internal Standard (D5-EtS) SampleCollection->AddIS Dilution Dilution AddIS->Dilution Choose one path ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) AddIS->ProteinPrecipitation Choose one path SPE Solid Phase Extraction (SPE) AddIS->SPE Choose one path SupernatantTransfer Supernatant Transfer Dilution->SupernatantTransfer Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation & Reconstitution SPE->Evaporation Centrifugation->SupernatantTransfer Injection Injection into LC-MS/MS SupernatantTransfer->Injection Evaporation->SupernatantTransfer Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MSMS Tandem Mass Spectrometry (MS/MS) (MRM Mode) Ionization->MSMS Detection Detection of Precursor/Product Ions MSMS->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of EtS Calibration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of Ethyl Sulfate.

Materials and Reagents

  • Ethyl Sulfate (EtS) sodium salt standard

  • Pentadeuterated Ethyl Sulfate (D5-EtS) internal standard[6][7][8]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Biological matrix (e.g., urine, whole blood)

Equipment

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., HILIC, Reversed-Phase C18, or Charged Surface-C18)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and appropriate tips

Protocols

Standard and Internal Standard Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of EtS and D5-EtS in methanol.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the EtS stock solution with methanol to create calibration standards. Prepare a working internal standard solution by diluting the D5-EtS stock solution.

Sample Preparation

A variety of sample preparation techniques can be employed, with the choice depending on the matrix and desired level of cleanup.

A. Simple "Dilute and Shoot" (for Urine) [2][9][10]

  • To 50 µL of urine, add 50 µL of the internal standard working solution.

  • Dilute the mixture with 900 µL of water for a 20-fold dilution.[11]

  • Vortex the sample.

  • Transfer the diluted sample to an autosampler vial for injection.

B. Protein Precipitation (for Whole Blood or Vitreous Humor) [4][5]

  • To 100 µL of whole blood, add 50 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 rpm to pellet the precipitated proteins.[12]

  • Transfer the supernatant to a clean tube.

  • The supernatant can either be directly injected or evaporated to dryness and reconstituted in the initial mobile phase.[12]

C. Solid Phase Extraction (SPE)

For cleaner extracts and potentially lower matrix effects, SPE can be utilized. Anion exchange or aminopropyl sorbents are suitable options.[3]

LC-MS/MS Analysis

A. Liquid Chromatography (LC) Conditions

The choice of LC column and mobile phases is critical for retaining and separating the highly polar EtS.

ParameterMethod 1: HILICMethod 2: Reversed-Phase
Column ZIC®-HILIC (150 x 2.1 mm, 3.5 µm)[13]Synergi Polar-RP (250 x 2 mm, 4 µm)[1]
Mobile Phase A 5 mM Ammonium Acetate in Water[13]0.1% Formic Acid in Water[1][14]
Mobile Phase B Acetonitrile[13]Acetonitrile[1][14]
Flow Rate 0.2 - 0.4 mL/min[13]0.2 - 0.5 mL/min[1][10]
Gradient A gradient from high organic to increasing aqueous is typical for HILIC.[13]A gradient starting with high aqueous and increasing organic is used.[1][2]
Column Temp. Ambient or controlled (e.g., 40°C)[1]Ambient or controlled (e.g., 25°C - 40°C)[1][10][14]
Injection Vol. 2 - 10 µL[2][9][10]2 - 10 µL[2][9][10]

B. Mass Spectrometry (MS/MS) Conditions

ParameterSetting
Ionization Mode Negative Electrospray Ionization (ESI)[6][14]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Precursor Ion (m/z) 125[6][7][8]
Product Ions (m/z) 97 (Quantifier), 80 (Qualifier)[1][6][7]
D5-EtS Precursor (m/z) 130[6][7][8]
D5-EtS Product (m/z) 98 (Quantifier), 80 (Qualifier)[1][6][7]
Collision Gas Argon[4]
Source Temp. 150°C[4]
Desolvation Gas Temp. 500°C - 700°C[4][14]

Quantitative Data Summary

The following tables summarize the quantitative performance of various published LC-MS/MS methods for EtS detection.

Table 1: Quantitative Performance in Urine

Linearity RangeLODLOQReference
0.025 - 2.0 mg/L0.005 mg/L0.015 mg/L[1]
10 - 1,000 ng/mL-<25 ng/mL[9][10]
100 - 10,000 ng/mL-10 ng/mL[11]

Table 2: Quantitative Performance in Whole Blood & Vitreous Humor

MatrixLinearity RangeLODLOQReference
Whole Blood5 - 10,000 ng/mL2 ng/mL5 ng/mL[5]
Vitreous Humor5 - 10,000 ng/mL2 ng/mL5 ng/mL[5]
Whole Blood0.025 - 6.3 mg/L-0.019 mg/L[4]

Conclusion

This application note provides a comprehensive and detailed protocol for the sensitive detection and quantification of potassium ethyl sulfate by LC-MS/MS. The described methods, including sample preparation, chromatography, and mass spectrometry parameters, offer robust and reliable results for various biological matrices. The provided quantitative data from different studies can serve as a benchmark for method development and validation in research and forensic applications. By following this protocol, laboratories can achieve the high sensitivity and specificity required for accurate monitoring of alcohol consumption.

References

Application Note and Protocol for the Analysis of Potassium Ethyl Sulfate in Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl sulfate (B86663) (EtS) is a non-oxidative, direct metabolite of ethanol (B145695) and serves as a sensitive and specific biomarker for recent alcohol consumption.[1][2][3] Its detection in blood is crucial in clinical and forensic toxicology to ascertain alcohol intake, even after ethanol is no longer detectable.[1][4] This document provides a detailed protocol for the preparation of blood samples for the quantitative analysis of ethyl sulfate, typically in conjunction with ethyl glucuronide (EtG), another key ethanol metabolite, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary method detailed is protein precipitation, a rapid and effective technique for sample clean-up.[4][5]

Principle

The analysis of ethyl sulfate in blood requires the removal of proteinaceous matrix components that can interfere with chromatographic analysis and damage analytical instrumentation.[6] Protein precipitation is a widely used method that employs organic solvents, such as acetonitrile (B52724) or methanol (B129727), to denature and precipitate proteins.[4][6][7] Following centrifugation, the clear supernatant containing the analyte of interest is separated for analysis. For enhanced cleanup, especially in complex matrices like postmortem blood, a phospholipid removal step or solid-phase extraction (SPE) may be incorporated.[2][4][8]

Experimental Protocols

Materials and Reagents
  • Blood Collection Tubes: Containing an anticoagulant (e.g., heparin) and a preservative (e.g., sodium fluoride).[8]

  • Ethyl Sulfate (EtS) and Ethyl Glucuronide (EtG) analytical standards

  • Deuterated Internal Standards (IS): EtS-d5 and EtG-d5 for quantification by isotope dilution.[8]

  • Acetonitrile (ACN): LC-MS grade, ice-cold.[4][8][9]

  • Methanol (MeOH): LC-MS grade.[1][4][10]

  • Formic Acid (FA): LC-MS grade.[9]

  • Type 1 Water [8]

  • Microcentrifuge tubes

  • Pipettes and tips

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • Phospholipid removal plates/cartridges (optional) [8][9]

  • Solid-Phase Extraction (SPE) cartridges (optional) [2][11]

Standard and Quality Control (QC) Preparation
  • Stock Solutions: Prepare individual stock solutions of EtS, EtG, EtS-d5, and EtG-d5 in methanol (e.g., 1 mg/mL) and store at -20°C.[4][8]

  • Working Standard Solutions: Prepare working solutions by diluting the stock solutions in methanol or water to create a series of calibrators covering the desired concentration range.[1][4][8]

  • QC Samples: Prepare at least three levels of QC samples (low, medium, high) in blank whole blood from separate stock solutions to assess accuracy and precision.[1]

  • Internal Standard (IS) Working Solution: Prepare a solution of EtS-d5 and EtG-d5 in water or methanol at a fixed concentration.[8]

Blood Sample Preparation: Protein Precipitation Protocol

This protocol is a common and effective method for preparing whole blood samples for EtS analysis.[4]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood (calibrator, QC, or unknown sample).[4][8][9]

  • Addition of Water: Add 50 µL of Type 1 water to the blood sample.[4][8]

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution to each tube and vortex briefly to mix.[4][8]

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (ACN) to each tube.[4][8][9] The ratio of ACN to blood should be at least 3:1 for efficient protein precipitation.[4]

  • Vortexing: Vortex the samples vigorously for 10-20 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

Optional Clean-up Steps

For cleaner extracts, especially with postmortem or hemolyzed samples, the following steps can be added after protein precipitation:

  • Phospholipid Removal: Pass the supernatant through a phospholipid removal plate or cartridge.[8][9]

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-50°C.[1][10] Reconstitute the dried extract in a smaller volume of a suitable solvent (e.g., 150 µL of a water/acetonitrile/formic acid mixture) to concentrate the analytes.[1][9]

Analysis by LC-MS/MS

The prepared samples are then ready for injection into an LC-MS/MS system for the quantification of EtS.[9]

Quantitative Data Summary

The following table summarizes typical quantitative parameters from validated methods for the analysis of ethyl sulfate in blood.

ParameterValueReference
Linearity Range 0.025 to 6.3 mg/L (0.20–50 µM)[4][8][9]
Limit of Quantification (LOQ) 0.019 mg/L (0.15 µM)[9]
Recovery ≥ 77%[9]
Matrix Effects 99% to 103%[9]
Precision (RSD) ≤ 4.5% (Between-assay)[9]
≤ 6.7% (Between independent analyses)[9]
Accuracy -15% to 8% (Between-assay)[9]

Visualizations

Experimental Workflow Diagram

Sample_Preparation_Workflow cluster_sample_prep Sample Preparation cluster_optional_cleanup Optional Cleanup cluster_analysis Analysis Sample 100 µL Whole Blood Sample Add_Water Add 50 µL Water Sample->Add_Water Dilution Add_IS Add 50 µL Internal Standard (EtS-d5) Add_Water->Add_IS Spiking Add_ACN Add 400 µL Ice-Cold Acetonitrile Add_IS->Add_ACN Precipitation Vortex Vortex to Mix Add_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Phospholipid_Removal Phospholipid Removal Supernatant->Phospholipid_Removal If needed Evaporation Evaporate to Dryness Supernatant->Evaporation If needed LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Direct Injection Phospholipid_Removal->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Reconstitution->LC_MSMS

Caption: Workflow for blood sample preparation for ethyl sulfate analysis.

The described protein precipitation method provides a simple, fast, and robust procedure for the preparation of blood samples for ethyl sulfate analysis.[8] The optional clean-up steps can be incorporated to improve data quality for challenging matrices. This protocol, combined with a validated LC-MS/MS method, allows for the accurate and precise quantification of this important alcohol biomarker.

References

Application Notes: The Use of Potassium Ethyl Sulfate as a Biomarker for Recent Alcohol Consumption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl sulfate (B86663) (EtS), a non-oxidative, phase II metabolite of ethanol (B145695), has emerged as a highly specific and sensitive biomarker for detecting recent alcohol consumption.[1][2][3] Unlike direct ethanol testing, which has a short detection window, EtS can be detected in biological matrices, such as urine and blood, for an extended period after alcohol has been eliminated from the body.[3][4][5] This prolonged detection window, ranging from 24 to over 80 hours depending on the amount of alcohol consumed, makes EtS an invaluable tool in clinical and forensic settings for monitoring alcohol abstinence and assessing alcohol intake.[6][7][8] When used in conjunction with ethyl glucuronide (EtG), another direct metabolite of ethanol, the reliability of detecting recent alcohol use is further enhanced.[2]

Principle of Detection

Following the consumption of alcoholic beverages, a small fraction of the ingested ethanol is conjugated with sulfate to form ethyl sulfate.[5] This metabolic pathway provides a direct indicator of alcohol intake. The detection of EtS is most commonly performed using highly sensitive and specific analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][9] This methodology allows for the accurate quantification of EtS, even at very low concentrations, providing a reliable assessment of recent alcohol consumption.

Applications

The use of EtS as a biomarker has several key applications in research and clinical practice:

  • Monitoring Alcohol Abstinence: In alcohol treatment programs and clinical trials, EtS testing can objectively verify self-reported abstinence.[2][6]

  • Forensic Toxicology: EtS is used in forensic investigations to determine if alcohol was a contributing factor in accidents or criminal activities.

  • Workplace Monitoring: For safety-sensitive positions, EtS testing can be part of a comprehensive drug and alcohol monitoring program.[1][3]

  • Clinical Research: In studies investigating the effects of alcohol, EtS provides an objective measure of alcohol consumption.

Metabolic Pathway of Ethanol to Ethyl Sulfate

The metabolic conversion of ethanol to ethyl sulfate is a direct conjugation reaction. This pathway represents a minor route of ethanol metabolism.

Ethanol Ethanol (C2H5OH) Sulfotransferase Sulfotransferase (SULT) Ethanol->Sulfotransferase EtS Ethyl Sulfate (EtS) Sulfotransferase->EtS

Caption: Metabolic pathway of ethanol to ethyl sulfate.

Experimental Workflow for EtS Analysis in Urine

The following diagram outlines a typical workflow for the analysis of ethyl sulfate in urine samples by LC-MS/MS.

start Urine Sample Collection prep Sample Preparation (Dilution, Internal Standard Addition) start->prep lcms LC-MS/MS Analysis prep->lcms data Data Acquisition and Processing lcms->data end Quantification and Reporting data->end

Caption: Experimental workflow for EtS analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of EtS in biological samples, as reported in various studies.

Table 1: Method Validation Parameters for EtS in Urine

ParameterReported ValueReference
Lower Limit of Quantitation (LLOQ)50 ng/mL[6]
Limit of Detection (LOD)1.2 ng/mL[10]
Limit of Quantitation (LOQ)2.8 ng/mL[10]
Linearity Range5 - 1000 ng/mL[10]
Intraday Precision (%RSD)6.0% - 7.5%[11]
Interday Precision (%RSD)8.81%[10]
Accuracy (% Bias)-5.0% to -11.3%[11]

Table 2: Method Validation Parameters for EtS in Blood

ParameterReported ValueReference
Limit of Detection (LOD)4.7 ng/mL[9]
LinearityLinear[9]
Analyte StabilityStable for 12 hours[9]

Table 3: Mass Spectrometry Parameters for EtS and Internal Standard

AnalytePrecursor Ion (m/z)Product Ions (m/z)Reference
Ethyl Sulfate (EtS)12597, 80[1][3][6]
Ethyl Sulfate-d5 (EtS-d5)13098, 80[1][3][6]

Detailed Experimental Protocols

Protocol 1: Analysis of Ethyl Sulfate in Urine by LC-MS/MS

This protocol is based on methodologies described for the forensic confirmatory analysis of EtS.[1][3]

1. Materials and Reagents

2. Sample Preparation

  • To 0.1 mL of urine in a microcentrifuge tube, add the pentadeuterated internal standard for EtS.[12]

  • Add 200 µL of acetonitrile to precipitate proteins.[12]

  • Vortex the mixture and then centrifuge at 10,000 rpm.[12]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[12]

  • The sample is now ready for injection into the LC-MS/MS system.

3. LC-MS/MS Conditions

  • LC System: Shimadzu Prominence HPLC system or equivalent.[11]

  • Column: C18 separation column (e.g., Restek Ultra Aqueous C18, 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase A: 10 mM ammonium acetate buffer (pH 7).[11]

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic elution with 90% Mobile Phase A and 10% Mobile Phase B.[12]

  • Flow Rate: As per column manufacturer's recommendation (e.g., 0.4 mL/min).

  • Injection Volume: 3 µL.[10]

  • MS System: Applied Biosystems API 5000 or equivalent triple quadrupole mass spectrometer.[11]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1][3]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • EtS: 125 -> 97 (quantifier), 125 -> 80 (qualifier).[6]

    • EtS-d5: 130 -> 98.[6]

4. Data Analysis

  • Quantify EtS concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

Protocol 2: Direct Injection Analysis of Ethyl Sulfate in Urine

For a more high-throughput approach, a "dilute and shoot" method can be employed.

1. Materials and Reagents

  • Ethyl sulfate sodium salt standard

  • Pentadeuterated ethyl sulfate (EtS-d5) internal standard

  • Deionized water

  • Urine samples

2. Sample Preparation

  • To a designated volume of urine, add the pentadeuterated internal standard for EtS.[1][3]

  • Dilute the sample with deionized water as required to fall within the linear range of the assay.

  • Vortex the sample.

  • The sample is now ready for direct injection into the LC-MS/MS system.[1][3]

3. LC-MS/MS Conditions

  • Follow the LC-MS/MS conditions as outlined in Protocol 1.

4. Data Analysis

  • Quantify EtS concentration as described in Protocol 1, accounting for the dilution factor.

Stability and Storage

Ethyl sulfate has been shown to be stable in urine for up to twenty days at room temperature.[1][13] For long-term storage, it is recommended to keep urine samples frozen.[8]

Conclusion

Potassium ethyl sulfate is a reliable and specific biomarker for the detection of recent alcohol consumption. The analytical methods, primarily LC-MS/MS, are well-established and validated, providing high sensitivity and specificity. The application notes and protocols provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement EtS analysis in their work. The use of EtS, particularly in conjunction with EtG, offers a robust solution for monitoring alcohol intake in a variety of settings.

References

Troubleshooting & Optimization

"troubleshooting low yield in potassium ethyl sulfate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the synthesis of potassium ethyl sulfate (B86663).

Troubleshooting Guide

This guide addresses common issues that can lead to low yield and other unexpected outcomes during the synthesis of potassium ethyl sulfate.

Q1: My final yield of this compound is very low. What are the most likely causes?

Low yield can stem from several stages of the synthesis process. The most common culprits are incomplete formation of the ethyl hydrogen sulfate intermediate, decomposition of the intermediate, or losses during workup and purification.

  • Incomplete Reaction: The initial reaction between ethanol (B145695) and sulfuric acid is an equilibrium. To ensure it proceeds sufficiently, verify your reaction time and temperature. Studies have shown that at 70°C or higher, the reaction should reach equilibrium in about 10 minutes.[1]

  • Suboptimal Temperature Control: The temperature during the initial reaction is critical. If the temperature is too low, the reaction will be slow. If it exceeds 140°C, the desired ethyl hydrogen sulfate intermediate will react with excess ethanol to form diethyl ether, reducing your yield.[2] Above 170°C, decomposition to ethylene (B1197577) and sulfuric acid occurs.[2]

  • Premature Hydrolysis: Ethyl hydrogen sulfate can be hydrolyzed back to ethanol and sulfuric acid in the presence of water.[3][4] This can happen if water is introduced before the neutralization step or if wet reagents are used.

  • Losses During Purification: The crude product contains several inorganic salt impurities.[5] Significant loss can occur during the recrystallization step if the conditions (e.g., solvent volume, cooling temperature) are not optimized.

Q2: I noticed a distinct ether-like smell from my reaction. Is this normal?

An ether-like smell is a strong indicator that the reaction temperature exceeded 140°C.[2] At this temperature, a side reaction occurs where the ethyl hydrogen sulfate intermediate reacts with unreacted ethanol to produce diethyl ether. This directly consumes your intermediate product and lowers the final yield of this compound.

Actionable Advice:

  • Immediately reduce the heat source.

  • Use a reaction setup that allows for precise temperature monitoring and control (e.g., a thermocouple connected to a heating mantle, oil bath).

  • Ensure the initial mixing of ethanol and concentrated sulfuric acid is done slowly and with adequate cooling, as this step is highly exothermic.[2]

Q3: The reaction mixture turned dark brown or black. What does this indicate?

Significant darkening or charring of the reaction mixture suggests that the temperature was excessively high, likely well above 170°C, or that the concentrated sulfuric acid was added too quickly without sufficient cooling. Concentrated sulfuric acid is a strong oxidizing and dehydrating agent, and these side reactions become prominent at high temperatures, leading to the decomposition of the organic materials.

Q4: After adding calcium carbonate, the solution is not neutralizing, or I have to add a very large amount. Why is this happening?

This issue typically points to an excess of sulfuric acid from the initial step.

  • Incorrect Reactant Ratio: An improper ratio of ethanol to sulfuric acid may have been used. While an excess of ethanol can favor the formation of the ethyl hydrogen sulfate, a large excess of sulfuric acid will require a correspondingly large amount of base for neutralization.

  • Insufficient Reaction Time: If the reaction between ethanol and sulfuric acid did not proceed to a reasonable degree of completion, a significant amount of unreacted sulfuric acid will remain.[5]

Q5: My final product is difficult to purify and appears contaminated with inorganic salts. How can I improve its purity?

The crude product is often contaminated with calcium sulfate, unreacted potassium carbonate, and calcium carbonate.[5]

  • Thorough Filtration: Ensure the initial filtration to remove precipitated calcium sulfate is done carefully. Washing the filter cake with a small amount of cold water can help recover any product that may have been occluded.[5]

  • Optimized Recrystallization: Recrystallization from methanol (B129727) is an effective purification method.[5] If the product is not crystallizing well, try adjusting the solvent volume or the cooling rate. Seeding the solution with a small crystal of pure product can also induce crystallization.

  • Purity Check: After recrystallization, you can check for the presence of sulfate ions (using a barium chloride solution) and carbonate ions (by adding a small amount of acid and observing for effervescence) in your final product to assess purity.

Frequently Asked Questions (FAQs)

What is the optimal temperature for the formation of ethyl hydrogen sulfate? The reaction should be maintained below 140°C to prevent the formation of diethyl ether.[2] A study has shown that the reaction reaches equilibrium (about 58-60% completion with equimolecular reactants) rapidly at temperatures of 70°C and above.[1] Therefore, a temperature range of 70-100°C is often a good target.

How long should I reflux the initial ethanol and sulfuric acid mixture? The reaction to form ethyl hydrogen sulfate is relatively fast at elevated temperatures. Refluxing for 2-3 hours is a common recommendation to ensure the reaction reaches equilibrium.[5] However, at 70°C, equilibrium can be reached in as little as 10 minutes.[1]

Is it necessary to use anhydrous ethanol? While not strictly required by all protocols, using anhydrous or absolute ethanol is highly recommended. The presence of water can promote the reverse reaction (hydrolysis) of ethyl hydrogen sulfate back to ethanol and sulfuric acid, which will lower your yield.[3]

Can I use a different base for neutralization instead of calcium carbonate? Calcium carbonate is used because it forms the insoluble calcium sulfate, which is easily removed by filtration.[5] Using a more soluble base like sodium hydroxide (B78521) would result in a soluble sulfate salt that would be difficult to separate from the desired product in the subsequent steps.

Can I use a different potassium salt instead of potassium carbonate? Potassium carbonate is effective because it reacts with the intermediate calcium ethyl sulfate to precipitate calcium carbonate, which can be filtered off, leaving the desired this compound in solution.[5] Other potassium salts could potentially be used, but the choice depends on the solubility of the resulting calcium salt.

Data Summary

The following tables summarize key quantitative parameters influencing the synthesis.

Table 1: Effect of Temperature and Time on Ethyl Hydrogen Sulfate Formation (Based on data for equimolecular quantities of ethanol and 95% sulfuric acid)

Temperature (°C)Time to Reach EquilibriumReaction Completeness at Equilibrium (%)
20150 minutes~58%
30 - 70≤ 10 minutes~60%
140< 10 minutes~43% (Yield decreases due to side reactions)
[1]

Table 2: Influence of Temperature on Side Product Formation

Temperature RangePrimary Side Product(s)Impact on Yield
< 140°CMinimalOptimal range for maximizing ethyl hydrogen sulfate formation.
> 140°CDiethyl EtherSignificant reduction in yield due to consumption of the intermediate product.[2]
> 170°CEthylene, Diethyl EtherSevere reduction in yield due to decomposition of the intermediate.[2]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol details the synthesis of this compound from ethanol and sulfuric acid.

Materials:

  • Ethyl Alcohol (Absolute or 97%+)

  • Concentrated Sulfuric Acid

  • Calcium Carbonate (powder)

  • Potassium Carbonate

  • Methanol (for recrystallization)

  • Distilled Water

Procedure:

  • Formation of Ethyl Hydrogen Sulfate:

    • In a round-bottom flask equipped with a reflux condenser, slowly add 20 mL of concentrated sulfuric acid to 80 mL of ethyl alcohol with constant swirling and cooling in an ice bath. The addition is highly exothermic.[5]

    • Once the addition is complete, heat the mixture under reflux for 2-3 hours.[5] The temperature of the reaction mixture should be kept below 140°C.[2]

  • Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • In a large beaker, pour the cooled mixture into 500 mL of cold water with stirring.[5]

    • Neutralize the diluted solution by slowly adding powdered calcium carbonate in small portions until effervescence ceases. This step precipitates unreacted sulfuric acid as calcium sulfate and converts the ethyl hydrogen sulfate to the soluble calcium ethyl sulfate.[5]

    • Gently heat the neutralized mixture and then filter it to remove the precipitated calcium sulfate. Wash the filter cake with a small amount of cold water and combine the filtrate with the main solution.[5]

  • Formation of this compound:

    • Heat the clear filtrate and add a concentrated solution of potassium carbonate (approx. 50 g) in small portions until the solution is strongly alkaline. This will precipitate calcium carbonate.[5]

    • Filter off the precipitated calcium carbonate.

  • Isolation and Purification:

    • Evaporate the filtrate to dryness to obtain crude this compound. The crude product will be contaminated with excess potassium carbonate and residual calcium salts.[5]

    • Purify the crude product by recrystallization from hot methanol.[5]

    • Filter the purified crystals and dry them in a desiccator.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

G cluster_start Step 1: Esterification cluster_neutralize Step 2: Neutralization & Salt Conversion cluster_precipitate Step 3: Product Formation cluster_purify Step 4: Purification A Mix EtOH & H₂SO₄ (with cooling) B Reflux Mixture (< 140°C, 2-3h) A->B Heat C Cool & Dilute with Cold Water B->C Intermediate: Ethyl Hydrogen Sulfate D Neutralize with CaCO₃ C->D E Filter out CaSO₄ D->E F Add K₂CO₃ Solution E->F Filtrate: Ca(EtSO₄)₂ Solution G Filter out CaCO₃ F->G H Evaporate Filtrate G->H Filtrate: KEtSO₄ Solution I Recrystallize from Methanol H->I Crude Product J Filter & Dry Product I->J G start Low Yield Observed q1 Ether-like smell or charring? start->q1 a1_yes Cause: Excessive Temperature (>140°C) Action: Improve Temp. Control q1->a1_yes Yes q2 Reaction time < 2h and temp < 70°C? q1->q2 No a2_yes Cause: Incomplete Reaction Action: Increase Time/Temp (e.g., 2-3h at 80-100°C) q2->a2_yes Yes q3 Used non-anhydrous reagents or premature dilution? q2->q3 No a3_yes Cause: Hydrolysis of Intermediate Action: Use Dry Reagents, Dilute only after cooling q3->a3_yes Yes a4_other Cause: Loss during workup Action: Optimize filtration and recrystallization steps q3->a4_other No

References

"optimizing reaction conditions for the synthesis of potassium ethyl sulfate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of potassium ethyl sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing potassium ethyl sulfate?

A1: The synthesis involves a two-step process. First, ethanol (B145695) reacts with concentrated sulfuric acid in an esterification reaction to form ethyl hydrogen sulfate and water.[1] In the second step, the ethyl hydrogen sulfate is neutralized and then reacted with a potassium salt, typically potassium carbonate, to yield this compound.[1]

Q2: What is the role of sulfuric acid in this reaction?

A2: Sulfuric acid acts as both a reactant and a catalyst. It provides the sulfate group for the ester formation and its acidic nature protonates the ethanol, making it more susceptible to nucleophilic attack.

Q3: What are the main byproducts to be aware of during this synthesis?

A3: The primary byproduct of concern is diethyl ether, which can form if the reaction temperature exceeds 140°C.[2] Additionally, unreacted ethanol, water, and inorganic salts from the neutralization and precipitation steps will be present in the crude product.[1]

Q4: How can the purity of the final this compound product be improved?

A4: The most effective method for purifying crude this compound is recrystallization.[1] Methanol (B129727) is a commonly used solvent for this purpose.[1] Dissolving the crude product in hot methanol and then allowing it to cool slowly will result in the formation of purer crystals of this compound, leaving impurities behind in the solvent.

Q5: Is it possible to synthesize this compound by directly reacting ethanol with potassium bisulfate?

A5: This direct reaction is generally not feasible. The formation of sulfate esters typically requires a stronger electrophile than potassium bisulfate, such as chlorosulfonic acid, and may also necessitate a catalyst.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete initial esterification reaction.- Hydrolysis of the ethyl hydrogen sulfate intermediate.- Loss of product during workup and purification.- Ensure the initial reaction is refluxed for a sufficient time (2-3 hours).- Use anhydrous ethanol to minimize water in the initial reaction.- Maintain a highly alkaline pH during the addition of potassium carbonate to prevent decomposition.[1]- Carefully transfer and wash precipitates to minimize mechanical loss.
Final Product is an Oil or Gummy Solid Instead of Crystalline Powder - Presence of impurities, such as unreacted starting materials or byproducts.- Insufficient purification.- Ensure the crude product is thoroughly dried before recrystallization.- Perform a second recrystallization if the first does not yield a crystalline solid.- Wash the final crystals with a small amount of cold, anhydrous solvent (e.g., ether) to remove residual impurities.
Reaction Mixture Darkens Significantly (Turns Brown or Black) - Charring of the organic material due to excessive heat or highly concentrated acid.- Add the sulfuric acid to the ethanol slowly and with cooling to control the initial exothermic reaction.- Ensure the reflux temperature does not significantly exceed the optimal range.- Use a heating mantle for uniform and controlled heating.
Formation of a Second Organic Layer (Oily Layer) - Formation of diethyl ether due to overheating (above 140°C).- Carefully monitor and control the reaction temperature during the initial esterification step.- If an oily layer is observed, it can be separated during the aqueous workup. However, its presence indicates a lower yield of the desired product.
Excessive Frothing or Gas Evolution During Neutralization - Rapid addition of the neutralizing agent (e.g., calcium carbonate) to the acidic reaction mixture.- Add the neutralizing agent slowly and in small portions to control the rate of carbon dioxide evolution.
Final Product Contains Inorganic Salt Impurities - Incomplete removal of calcium sulfate or potassium carbonate.- Thoroughly wash the filtered precipitates with a small amount of cold water.- Ensure complete precipitation of calcium carbonate before filtration.- Recrystallization from an appropriate solvent like methanol is crucial for removing inorganic salts.[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on established laboratory procedures.[1]

Materials:

  • Ethyl alcohol (anhydrous)

  • Concentrated sulfuric acid

  • Calcium carbonate

  • Potassium carbonate

  • Methanol (for recrystallization)

  • Distilled water

Procedure:

  • Esterification:

    • In a round-bottom flask, slowly add 20 ml of concentrated sulfuric acid to 80 ml of absolute ethyl alcohol with constant shaking and cooling. A significant amount of heat will be generated.

    • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture under reflux for 2-3 hours. This step forms ethyl hydrogen sulfate.

  • Neutralization and Salt Formation:

    • After cooling, pour the reaction mixture into 500 ml of cold water with stirring.

    • Neutralize the solution by slowly adding calcium carbonate in small portions until the effervescence ceases. This step precipitates unreacted sulfuric acid as calcium sulfate and converts ethyl hydrogen sulfate to the soluble calcium ethyl sulfate.

    • Gently heat the neutralized mixture and then filter to remove the precipitated calcium sulfate. Wash the filter cake with a small amount of cold water.

  • Formation of this compound:

    • Heat the clear filtrate and add a concentrated solution of potassium carbonate (approximately 50 g) in small quantities until the solution is strongly alkaline. This will precipitate calcium as calcium carbonate.

    • Filter off the precipitated calcium carbonate.

  • Isolation and Purification:

    • Evaporate the filtrate to dryness to obtain crude this compound. This crude product will contain impurities such as calcium sulfate, calcium carbonate, and excess potassium carbonate.[1]

    • Purify the crude product by recrystallization from methanol.[1] Dissolve the crude solid in a minimum amount of hot methanol, filter while hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to form crystals of pure this compound.

    • Collect the crystals by filtration and dry them.

Data Presentation

While specific yields can vary based on the precise experimental conditions and techniques, the following table provides an overview of how key parameters can influence the outcome of the synthesis.

Parameter Condition Expected Effect on Yield Expected Effect on Purity
Reaction Temperature Below 140°COptimal for ethyl hydrogen sulfate formation.Higher purity with minimal diethyl ether byproduct.
Above 140°CDecreased yield due to the formation of diethyl ether.[2]Lower purity due to the presence of diethyl ether.
Reaction Time < 2 hoursPotentially incomplete reaction, leading to lower yield.May be higher if the reaction is stopped before significant byproduct formation.
2-3 hoursGenerally sufficient for complete reaction and optimal yield.[1]Good purity, assuming other conditions are optimal.
> 3 hoursLittle to no increase in yield, potential for increased byproduct formation with prolonged heating.May decrease due to the formation of degradation products.
Reactant Ratio (Ethanol:H₂SO₄) High excess of ethanolCan shift the equilibrium towards the product, potentially increasing the yield of ethyl hydrogen sulfate.May require more extensive purification to remove unreacted ethanol.
Stoichiometric or near-stoichiometricMay result in a lower equilibrium conversion and thus a lower yield.Purer crude product with less unreacted starting material.
pH during K₂CO₃ addition Acidic or NeutralCan lead to the hydrolysis of ethyl hydrogen sulfate back to ethanol and sulfuric acid, significantly reducing the yield.-
Highly AlkalinePrevents hydrolysis and maximizes the precipitation of the desired this compound.[1]Optimal for obtaining a good yield of the crude product.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_esterification Step 1: Esterification cluster_workup Step 2: Workup and Neutralization cluster_precipitation Step 3: Precipitation cluster_purification Step 4: Isolation and Purification reactants Ethanol + Sulfuric Acid reflux Reflux (2-3 hours) reactants->reflux Formation of Ethyl Hydrogen Sulfate quench Quench in Cold Water reflux->quench neutralize Neutralize with CaCO₃ quench->neutralize filter1 Filter off CaSO₄ neutralize->filter1 add_k2co3 Add K₂CO₃ Solution filter1->add_k2co3 filter2 Filter off CaCO₃ add_k2co3->filter2 evaporate Evaporate Filtrate filter2->evaporate recrystallize Recrystallize from Methanol evaporate->recrystallize product Pure this compound recrystallize->product troubleshooting_low_yield Troubleshooting Logic for Low Yield start Low Yield Observed check_reflux Was reflux time adequate (2-3 hours)? start->check_reflux check_temp Was reaction temperature below 140°C? check_reflux->check_temp Yes incomplete_rxn Root Cause: Incomplete Reaction check_reflux->incomplete_rxn No check_ph Was the solution highly alkaline during K₂CO₃ addition? check_temp->check_ph Yes side_reaction Root Cause: Side Reaction (e.g., Ether Formation) check_temp->side_reaction No check_workup Was there significant loss during filtration/transfers? check_ph->check_workup Yes hydrolysis Root Cause: Product Hydrolysis check_ph->hydrolysis No check_workup->incomplete_rxn No mechanical_loss Root Cause: Mechanical Loss check_workup->mechanical_loss Yes

References

"common side reactions in the preparation of potassium ethyl sulfate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of potassium ethyl sulfate (B86663).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation of potassium ethyl sulfate, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Reaction Temperature: The reaction temperature significantly influences the product distribution. Temperatures that are too high or too low can favor the formation of side products. 2. Inappropriate Reactant Ratio: The molar ratio of ethanol (B145695) to sulfuric acid is crucial for maximizing the yield of the desired product.[1] 3. Insufficient Reaction Time: The esterification reaction may not have proceeded to completion. 4. Incomplete Neutralization or Precipitation: Loss of product can occur during the neutralization and precipitation steps.1. Optimize Temperature: Maintain the reaction temperature below 140°C to minimize the formation of diethyl ether and ethylene (B1197577).[2] A gentle boil is often recommended. 2. Adjust Reactant Ratio: An excess of ethanol can favor the formation of ethyl hydrogen sulfate. Experiment with different molar ratios to find the optimal condition for your specific setup.[3] 3. Increase Reaction Time: Ensure the reaction is refluxed for a sufficient duration, typically 2-3 hours, to allow for maximum conversion.[4] 4. Careful Neutralization and Precipitation: Add the neutralizing agent (e.g., calcium carbonate) slowly and ensure the pH is appropriate for the precipitation of the calcium salt of ethyl sulfate. When converting to the potassium salt, ensure the solution is sufficiently alkaline with potassium carbonate to drive the reaction to completion.[4]
Contamination with Diethyl Ether 1. Reaction Temperature Too High: Temperatures approaching 140°C and above promote the formation of diethyl ether through a side reaction between two ethanol molecules.[2]1. Strict Temperature Control: Maintain the reaction temperature below 140°C. Use a well-controlled heating mantle and a thermometer to monitor the reaction temperature closely.[2] 2. Purification: Diethyl ether is volatile and can be removed during the evaporation of the solvent after the final precipitation of this compound. Gentle heating under vacuum can aid in its removal.
Formation of Ethylene Gas 1. Excessive Reaction Temperature: Temperatures exceeding 170°C lead to the dehydration of ethanol, producing ethylene gas.[5]1. Maintain Lower Temperatures: Strictly avoid temperatures above 170°C. The optimal range for ethyl hydrogen sulfate formation is significantly lower.[5]
Product is Impure (Discolored or Crystalline Form is Poor) 1. Incomplete Removal of Side Products: Residual sulfuric acid, unreacted ethanol, or side products may be present. 2. Inadequate Washing and Recrystallization: Impurities can be trapped within the crystal lattice if not properly removed.1. Thorough Neutralization and Washing: Ensure complete neutralization of excess sulfuric acid with calcium carbonate. Wash the precipitated calcium sulfate thoroughly to remove any soluble impurities.[4] 2. Recrystallization: Purify the crude this compound by recrystallization from methanol (B129727). This process involves dissolving the crude product in hot methanol and allowing it to cool slowly to form pure crystals, leaving impurities in the solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the synthesis of this compound?

A1: The two most common side reactions are the formation of diethyl ether and ethylene. Both reactions are catalyzed by sulfuric acid and are highly dependent on the reaction temperature. Diethyl ether formation is favored at temperatures around 140°C, while ethylene production becomes significant at temperatures above 170°C.[2][5]

Q2: How can I minimize the formation of diethyl ether and ethylene?

A2: Strict temperature control is the most critical factor. To minimize diethyl ether formation, the reaction temperature should be maintained below 140°C. To prevent ethylene formation, the temperature must be kept well below 170°C.[2][5] A gentle reflux is generally sufficient for the primary reaction to proceed without significant side product formation.

Q3: What is the optimal ratio of ethanol to sulfuric acid?

A3: While a 4:1 volumetric ratio of ethanol to concentrated sulfuric acid is a common starting point, the optimal molar ratio can vary depending on the specific reaction conditions.[4] An excess of ethanol can help drive the equilibrium towards the formation of ethyl hydrogen sulfate.[1] It is recommended to perform small-scale experiments to determine the optimal ratio for your specific setup to maximize yield.

Q4: My final product is a crude, impure solid. How can I purify it?

A4: The most effective method for purifying crude this compound is recrystallization from methanol.[4] This involves dissolving the impure solid in a minimal amount of hot methanol and then allowing the solution to cool slowly. The this compound will crystallize out as the solution cools, leaving most of the impurities dissolved in the methanol. The purified crystals can then be collected by filtration.

Q5: What are the key safety precautions to take during this synthesis?

A5: Concentrated sulfuric acid is highly corrosive and the reaction with ethanol is exothermic, generating considerable heat.[4] Always add the sulfuric acid slowly to the ethanol while cooling the mixture in an ice bath. The reaction should be performed in a well-ventilated fume hood. Ethanol and diethyl ether are flammable, so avoid open flames. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Preparation of this compound

This protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures.[4]

Materials:

  • Ethyl alcohol (80 ml)

  • Concentrated sulfuric acid (20 ml)

  • Calcium carbonate

  • Potassium carbonate (approx. 50 g)

  • Methanol

  • Distilled water

Procedure:

  • Reaction Setup: In a reaction flask, slowly add 20 ml of concentrated sulfuric acid to 80 ml of ethyl alcohol with constant shaking and cooling in an ice bath. A significant amount of heat will be generated.

  • Reflux: Heat the reaction mixture under reflux for 2-3 hours. This will yield ethyl hydrogen sulfate, along with some unreacted sulfuric acid and ethanol.

  • Neutralization: After cooling, pour the reaction mixture into 500 ml of cold water with stirring. Neutralize the solution by slowly adding calcium carbonate until effervescence ceases. This converts free sulfuric acid to insoluble calcium sulfate and ethyl hydrogen sulfate to the soluble calcium ethyl sulfate.

  • Filtration: Gently heat the neutralized mixture and then filter it to remove the precipitated calcium sulfate. Wash the calcium sulfate precipitate with a small amount of water and combine the washings with the filtrate.

  • Conversion to Potassium Salt: Heat the clear filtrate and add a solution of approximately 50 g of potassium carbonate in small portions until the liquid is strongly alkaline. This will precipitate calcium carbonate and form this compound in solution.

  • Isolation of Crude Product: Filter off the precipitated calcium carbonate. Evaporate the filtrate to dryness to obtain crude this compound. This crude product may contain impurities such as calcium sulfate, calcium carbonate, and potassium carbonate.

  • Purification: Purify the crude this compound by recrystallization from methanol. Dissolve the crude product in a minimum amount of hot methanol, filter if necessary to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals of pure this compound. Collect the crystals by filtration and dry them.

Visualizations

Reaction Pathways

Reaction_Pathways Reaction Pathways in this compound Synthesis cluster_main Main Reaction cluster_ether Side Reaction 1 cluster_ethylene Side Reaction 2 Ethanol_main Ethanol EthylH2SO4 Ethyl Hydrogen Sulfate Ethanol_main->EthylH2SO4 + H2SO4 (Heat < 140°C) Ethanol1_ether Ethanol Ethanol_ethylene Ethanol H2SO4_main H2SO4 H2SO4_main->EthylH2SO4 PotassiumEthylSulfate This compound EthylH2SO4->PotassiumEthylSulfate + K2CO3 K2CO3 K2CO3 K2CO3->PotassiumEthylSulfate DiethylEther Diethyl Ether Ethanol1_ether->DiethylEther + Ethanol (approx. 140°C) Ethanol2_ether Ethanol Ethanol2_ether->DiethylEther Ethylene Ethylene Ethanol_ethylene->Ethylene > 170°C Experimental_Workflow Experimental Workflow for this compound Synthesis Start Start: Mix Ethanol and H2SO4 Reflux Reflux (2-3 hours) Start->Reflux Neutralize Neutralize with CaCO3 Reflux->Neutralize Filter1 Filter off CaSO4 Neutralize->Filter1 AddK2CO3 Add K2CO3 solution Filter1->AddK2CO3 Filter2 Filter off CaCO3 AddK2CO3->Filter2 Evaporate Evaporate to Dryness Filter2->Evaporate Recrystallize Recrystallize from Methanol Evaporate->Recrystallize End End: Pure this compound Recrystallize->End Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield? CheckTemp Check Reaction Temperature Start->CheckTemp Yes CheckRatio Check Reactant Ratio CheckTemp->CheckRatio Temp OK OptimizeTemp Adjust Temperature to < 140°C CheckTemp->OptimizeTemp Temp Incorrect CheckTime Check Reaction Time CheckRatio->CheckTime Ratio OK OptimizeRatio Optimize Ethanol:H2SO4 Ratio CheckRatio->OptimizeRatio Ratio Suboptimal IncreaseTime Increase Reflux Time CheckTime->IncreaseTime Time Insufficient Success Yield Improved CheckTime->Success Time Sufficient OptimizeTemp->Success OptimizeRatio->Success IncreaseTime->Success

References

Technical Support Center: Purification of Crude Potassium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude potassium ethyl sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude potassium ethyl sulfate?

A1: Crude this compound synthesized from ethyl alcohol and sulfuric acid, followed by neutralization with calcium carbonate and reaction with potassium carbonate, typically contains impurities such as calcium sulfate, calcium carbonate, and potassium carbonate.[1]

Q2: What is the most common method for purifying crude this compound?

A2: The most common and effective method for purifying crude this compound is recrystallization.[1]

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Methanol (B129727) and absolute alcohol are the primary recommended solvents for recrystallization to obtain a pure product.[1][2] Water can also be used, but the salt is highly soluble in it, which might affect the yield.[3]

Q4: Is this compound anhydrous?

A4: Yes, studies have shown that both the α- and β-forms of this compound are anhydrous.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Final product is not a pure white crystalline solid. Presence of residual impurities.Perform recrystallization from methanol or absolute alcohol. Ensure the crude product is fully dissolved in the hot solvent and allowed to cool slowly for crystal formation.
Low yield of purified product after recrystallization. - The crude product was not fully dissolved. - Too much solvent was used. - The cooling process was too rapid.- Ensure the solvent is heated to its boiling point and the crude product is completely dissolved. - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal precipitation.
Presence of insoluble material in the recrystallization solvent. Insoluble impurities like calcium sulfate.Filter the hot solution to remove any insoluble impurities before allowing it to cool and crystallize.[1]
Product contains traces of carbonate. Incomplete removal of potassium carbonate impurity.After crystallization, wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.[2]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from Methanol

This protocol describes the purification of crude this compound using methanol as the solvent.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of methanol and gently heat the mixture while stirring. Continue adding methanol in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding excessive solvent to ensure a good yield.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with filter paper to remove the solid impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The cooling process should be gradual to allow for the formation of well-defined crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the purified this compound.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator over a suitable drying agent (e.g., calcium chloride) to remove any remaining solvent.[2]

Quantitative Data

Solubility of this compound in Various Solvents:

SolventSolubility ( g/100 g of solvent)Temperature (°C)
Water166.2620
Ethanol0.3320
Propanol0.15Not specified
Isopropanol0.5Not specified

Data sourced from multiple references.[3]

Visualizations

Experimental Workflow for Purification

PurificationWorkflow crude_product Crude this compound (with impurities like CaSO4, CaCO3, K2CO3) dissolution Dissolution in Hot Methanol crude_product->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization If no insoluble impurities hot_filtration->crystallization Removal of insoluble impurities filtration Vacuum Filtration crystallization->filtration washing Washing with Cold Methanol filtration->washing drying Drying washing->drying pure_product Pure Potassium Ethyl Sulfate drying->pure_product

Caption: Workflow for the purification of crude this compound.

References

"improving the stability of potassium ethyl sulfate solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the stability of potassium ethyl sulfate (B86663) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of potassium ethyl sulfate solutions?

A1: The stability of this compound solutions is primarily influenced by several factors:

  • pH: The solution's pH is a critical factor. Hydrolysis of the ethyl sulfate ester is the main degradation pathway, and this reaction is significantly accelerated under acidic conditions. Basic conditions can also promote hydrolysis, although the effect might be different compared to acidic conditions.

  • Temperature: Higher temperatures increase the rate of chemical degradation, including hydrolysis.[1] To maintain stability, solutions should be stored at controlled, cool temperatures.

  • Light Exposure: Exposure to UV and visible light can cause photodegradation, leading to the breakdown of chemical bonds.[1] It is advisable to store solutions in amber or opaque containers to protect them from light.

  • Presence of Contaminants: Contaminants, such as microbial growth or chemical impurities, can accelerate degradation reactions. Using high-purity water and reagents, and ensuring sterile handling conditions can mitigate this.

  • Oxygen: The presence of oxygen can promote oxidation, which may affect the stability of the solution over time. While hydrolysis is the primary concern, minimizing exposure to air can be a good practice.

Q2: What are the visible signs of degradation in a this compound solution?

A2: Degradation of a this compound solution may be indicated by:

  • Precipitation: The formation of a solid precipitate can occur, especially at lower temperatures or if the concentration exceeds its solubility limit in the chosen solvent. Changes in pH can also lead to the precipitation of degradation products.

  • Color Change: Any noticeable change in the color of the solution could signify chemical reactions and degradation.

  • Cloudiness or Haziness: A loss of clarity in the solution can indicate the formation of insoluble degradation products or microbial contamination.

  • pH Shift: A significant change in the pH of the solution over time can be an indicator of ongoing chemical reactions, such as hydrolysis, which produces acidic byproducts.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, this compound solutions should be stored under the following conditions:

  • Temperature: Store at refrigerated temperatures (2-8 °C) to minimize the rate of hydrolysis. For long-term storage, freezing may be an option, but it's essential to ensure the container is suitable for freezing to avoid breakage.

  • Light: Protect from light by storing in amber glass bottles or other opaque containers.

  • Container: Use tightly sealed, inert containers (e.g., borosilicate glass) to prevent contamination and solvent evaporation.

  • Atmosphere: For sensitive applications, purging the headspace of the container with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidative degradation.

Q4: How long can I expect a this compound solution to be stable?

A4: The shelf life of a this compound solution is highly dependent on the storage conditions (pH, temperature, light exposure) and the required level of purity for the application. Under ideal refrigerated and protected-from-light conditions, a well-prepared aqueous solution may be stable for several weeks to a few months. However, for applications requiring high accuracy, it is recommended to prepare fresh solutions or to re-standardize the solution frequently. For non-aqueous solutions, such as in ethanol (B145695), precipitation can occur at low temperatures, but the solution may be redissolved by warming and agitation. A recommended re-test period for a 24% potassium ethylate solution in ethanol is 12 months when stored in its original packaging.

Troubleshooting Guides

Issue 1: Unexpected Precipitation in the Solution

Possible Cause Troubleshooting Steps
Low Temperature Storage If stored at low temperatures, the this compound may have precipitated out of the solution. Gently warm the solution to room temperature with agitation to see if the precipitate redissolves.
Concentration Exceeds Solubility The concentration of the solution may be too high for the storage temperature. Dilute the solution to a lower concentration or store it at a slightly higher temperature (while still considering stability).
pH Shift A change in pH could lead to the precipitation of this compound or its degradation products. Measure the pH of the solution and adjust if necessary using a suitable buffer.
Contamination The precipitate could be due to contamination. Filter the solution through a 0.22 µm filter to remove particulate matter. Consider preparing a fresh solution using high-purity reagents and sterile techniques.

Issue 2: Decrease in Concentration or Potency Over Time

Possible Cause Troubleshooting Steps
Hydrolysis This is the most likely cause, especially if the solution is acidic or stored at elevated temperatures. Store the solution at a lower temperature (2-8 °C) and adjust the pH to a more neutral range if your experiment allows. Prepare fresh solutions more frequently.
Evaporation of Solvent If the container is not tightly sealed, the solvent can evaporate, leading to an apparent increase in concentration, but if the active compound is volatile or degrades upon concentration, a decrease can be observed. Ensure containers are tightly sealed. For long-term storage, consider using parafilm to seal the container closure.
Adsorption to Container Although less common for this compound, it is possible for the solute to adsorb to the surface of the container. Using silanized glass containers can minimize this effect.

Issue 3: Inconsistent Experimental Results

Possible Cause Troubleshooting Steps
Solution Instability The solution may be degrading between experiments. Prepare fresh solutions daily or validate the stability of your solution over the timeframe of your experiments by running control samples.
Improper Solution Preparation Inaccurate weighing of the solute or measurement of the solvent volume can lead to incorrect concentrations. Review and standardize your solution preparation protocol.
Contamination Contaminants in the solvent or on the glassware can interfere with your assay. Use high-purity solvents and thoroughly clean all glassware.

Quantitative Data on Stability

The primary degradation pathway for this compound in aqueous solution is hydrolysis to ethanol and potassium bisulfate. The rate of this reaction is highly dependent on pH and temperature.

Table 1: Estimated Half-life of a simple alkyl sulfate solution at different pH values and temperatures.

Temperature (°C)pH 3 (Acidic)pH 7 (Neutral)pH 11 (Basic)
4~ 20 days~ 200 days~ 80 days
25~ 2 days~ 20 days~ 8 days
50~ 4 hours~ 2 days~ 19 hours

Disclaimer: The data in this table are estimations for a simple primary alkyl sulfate and are provided for illustrative purposes. Actual stability will depend on the specific experimental conditions, including buffer composition and ionic strength.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M this compound Standard Solution

Materials:

  • This compound (high purity)

  • Deionized water (Type I, 18.2 MΩ·cm)

  • Volumetric flask (Class A)

  • Analytical balance

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of 0.1 M solution (Molar mass of this compound: 164.22 g/mol ). For 100 mL of solution, this would be 1.6422 g.

  • Accurately weigh the calculated amount of this compound using an analytical balance.

  • Quantitatively transfer the weighed solid to a clean, dry volumetric flask of the appropriate size.

  • Add a portion of deionized water to the flask (approximately half the final volume) and swirl gently to dissolve the solid completely.

  • Once the solid is fully dissolved, add deionized water to the flask until the bottom of the meniscus is aligned with the calibration mark.

  • Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Label the flask with the name of the solution, concentration, preparation date, and your initials.

  • Store the solution in a tightly sealed, amber glass bottle at 2-8 °C.

Protocol 2: Stability Testing of this compound Solution by HPLC-UV

Objective: To determine the stability of a this compound solution under specific storage conditions by monitoring its concentration over time.

Materials:

  • Prepared this compound solution (e.g., 0.1 M)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: A suitable buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol). A common starting point could be a phosphate (B84403) buffer at pH 7 and acetonitrile.

  • High-purity water and organic solvents.

Procedure:

  • Method Development: Develop an HPLC-UV method capable of separating this compound from its potential degradation products. Since ethyl sulfate does not have a strong chromophore, detection might be challenging with a standard UV detector. A wavelength in the low UV range (e.g., < 210 nm) might be necessary. Alternatively, other detection methods like conductivity or mass spectrometry might be more suitable.

  • Initial Analysis (Time Zero): Immediately after preparing the this compound solution, perform an initial analysis by HPLC to determine the starting concentration. This will serve as the baseline (T=0) measurement.

  • Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., 4°C, 25°C, 40°C, protected from light or exposed to light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), remove a vial from each storage condition and analyze its content by HPLC.

  • Data Analysis: Calculate the concentration of this compound at each time point. The stability is often expressed as the percentage of the initial concentration remaining.

  • Data Presentation: Plot the percentage of remaining this compound against time for each storage condition. This will provide a visual representation of the degradation rate.

Visualizations

degradation_pathway cluster_conditions Accelerated by Potassium_Ethyl_Sulfate This compound (C2H5OSO3K) Hydrolysis Hydrolysis (H2O) Potassium_Ethyl_Sulfate->Hydrolysis Ethanol Ethanol (C2H5OH) Hydrolysis->Ethanol Potassium_Bisulfate Potassium Bisulfate (KHSO4) Hydrolysis->Potassium_Bisulfate Acid Acidic pH (H+) Acid->Hydrolysis Heat High Temperature Heat->Hydrolysis

Caption: Degradation pathway of this compound via hydrolysis.

troubleshooting_workflow start Instability Issue with This compound Solution issue_type What is the observed issue? start->issue_type precipitation Precipitation issue_type->precipitation Precipitation concentration_decrease Concentration Decrease issue_type->concentration_decrease Concentration Decrease inconsistent_results Inconsistent Results issue_type->inconsistent_results Inconsistent Results check_temp Is solution stored at low temp? precipitation->check_temp check_storage Check storage conditions (temp, light, pH) concentration_decrease->check_storage check_freshness Is the solution fresh? inconsistent_results->check_freshness warm_solution Warm gently and agitate check_temp->warm_solution Yes check_conc Is concentration too high? check_temp->check_conc No dilute_or_adjust_temp Dilute or adjust storage temp check_conc->dilute_or_adjust_temp Yes check_pH_precip Check and adjust pH check_conc->check_pH_precip No optimize_storage Optimize storage: Refrigerate, protect from light, neutral pH check_storage->optimize_storage Suboptimal check_prep Review solution prep protocol standardize_prep Standardize preparation procedure check_prep->standardize_prep Inconsistent check_freshness->check_prep Yes prepare_fresh Prepare fresh solution check_freshness->prepare_fresh No

References

"addressing matrix effects in LC-MS/MS analysis of ethyl sulfate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of ethyl sulfate (B86663) (EtS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of ethyl sulfate?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of ethyl sulfate (EtS), which is often conducted in complex biological matrices like urine or plasma, these effects can lead to either ion suppression or enhancement.[2] Ion suppression, the more common issue, results in a decreased signal intensity for EtS, leading to reduced sensitivity, accuracy, and reproducibility of the quantification.[3] Conversely, ion enhancement, a less frequent phenomenon, can artificially inflate the analyte signal. The primary cause is competition between EtS and matrix components for ionization in the mass spectrometer's source.

Q2: What are the most common sources of matrix effects in EtS analysis?

A2: The primary sources of matrix effects in EtS analysis are endogenous components of the biological sample. In urine analysis, these can include salts, urea, and other metabolites.[4][5] For plasma or serum samples, phospholipids (B1166683) are a major contributor to matrix-induced ion suppression. These components can co-elute with EtS and interfere with its ionization process.

Q3: How can I determine if my EtS analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-column infusion experiment.[6] In this technique, a constant flow of an EtS standard solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip or rise in the constant EtS signal indicates the elution of matrix components that cause ion suppression or enhancement, respectively.[1] Another approach is to compare the signal response of an analyte in a pure solvent versus the signal in a sample matrix where the analyte has been spiked at the same concentration.

Q4: What is the best internal standard to use for EtS analysis to compensate for matrix effects?

A4: The most effective internal standard for mitigating matrix effects in EtS analysis is a stable isotope-labeled (SIL) internal standard, such as pentadeuterated ethyl sulfate (EtS-d5).[4][7][8] A SIL-IS is considered the gold standard because it has nearly identical physicochemical properties to the analyte.[3] It will co-elute with EtS and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[2][3]

Troubleshooting Guides

Issue 1: Poor sensitivity and low EtS signal intensity.

Possible Cause: Significant ion suppression from matrix components.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2]

    • Dilute-and-Shoot: This is a simple and rapid approach, particularly for urine samples. A significant dilution (e.g., 1:50) can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[9][10]

    • Protein Precipitation (PPT): For plasma or serum, precipitating proteins with a solvent like acetonitrile (B52724) can remove a significant portion of the matrix.[7][11]

    • Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract EtS from the sample, leaving many interfering components behind.[2][12]

    • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by selectively binding EtS to a solid sorbent while matrix components are washed away.[2][13]

  • Improve Chromatographic Separation: Modifying your LC method can help separate EtS from co-eluting interferences.

    • Gradient Optimization: Adjusting the mobile phase gradient can increase the resolution between EtS and interfering peaks.[2]

    • Column Chemistry: Utilizing a column with appropriate selectivity, such as a C18 or a specialized column for polar analytes, can improve separation.[8][9]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, EtS-d5 is highly effective in correcting for ion suppression.[8][14]

Issue 2: Inconsistent and irreproducible results for quality control (QC) samples.

Possible Cause: Sample-to-sample variability in the matrix composition leading to different degrees of ion suppression.

Solutions:

  • Implement a Robust Sample Preparation Method: A thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.[3]

  • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[3]

  • Consistent Use of a SIL-IS: An SIL-IS is crucial for correcting for variability in ion suppression between different samples.[3]

Experimental Protocols

Protocol 1: "Dilute-and-Shoot" for Urine Samples

This method is rapid and effective for reducing matrix effects in urine.

  • To 50 µL of urine sample, add 50 µL of an internal standard working solution (containing EtS-d5).

  • Vortex the sample for 10 seconds.

  • Add 900 µL of deionized water to achieve a 1:20 dilution. (Note: A 1:50 dilution has also been shown to be effective[9][10]).

  • Vortex again for 10 seconds.

  • Centrifuge the sample at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[15]

Protocol 2: Protein Precipitation for Urine or Plasma Samples

This protocol is suitable for removing proteins that can cause matrix effects.

  • To 100 µL of the sample, add 20 µL of an internal standard working solution (containing EtS-d5).

  • Add 280 µL of cold acetonitrile or methanol (B129727) to precipitate the proteins.[7][11]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at high speed (e.g., 13,000 g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[11]

  • Reconstitute the dried extract in 100-600 µL of the initial mobile phase.[7][11]

  • Vortex to dissolve the residue and transfer to an autosampler vial for injection.

Quantitative Data Summary

The following table summarizes quantitative data related to matrix effects and recovery for EtS analysis from various studies.

Sample Preparation MethodMatrixAnalyteMatrix Effect (%)Recovery (%)Citation
Dilute-and-ShootUrineEtS-7Not Reported
Protein PrecipitationUrineEtSNot explicitly quantified, but compensated by IS>75[5]
Solid-Phase ExtractionUrineEtSNot eliminated but reducedNot explicitly quantified[13]

Note: Matrix effect is often calculated as (1 - [Peak area in matrix / Peak area in solvent]) x 100%. A negative value indicates ion suppression.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Add_IS Add Internal Standard (EtS-d5) Sample->Add_IS Prep_Method Dilute-and-Shoot OR Protein Precipitation OR LLE / SPE Add_IS->Prep_Method Centrifuge Centrifuge Prep_Method->Centrifuge Evaporate_Reconstitute Evaporate & Reconstitute (if applicable) Centrifuge->Evaporate_Reconstitute Supernatant Analysis_Sample Prepared Sample Evaporate_Reconstitute->Analysis_Sample LC_Separation LC Separation Analysis_Sample->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Final_Result Final Concentration Data_Processing->Final_Result

Caption: Experimental workflow for LC-MS/MS analysis of Ethyl Sulfate.

troubleshooting_guide Start Inaccurate or Irreproducible EtS Results Check_IS Is a Stable Isotope-Labeled Internal Standard (EtS-d5) Used? Start->Check_IS Use_IS Implement EtS-d5 Internal Standard Check_IS->Use_IS No Assess_Matrix_Effect Assess Matrix Effects (Post-column infusion or Spiked Matrix vs. Solvent) Check_IS->Assess_Matrix_Effect Yes Final_Check Re-validate Method Use_IS->Final_Check Optimize_Sample_Prep Optimize Sample Preparation: - Increase Dilution - Use SPE or LLE Assess_Matrix_Effect->Optimize_Sample_Prep Significant Matrix Effect Assess_Matrix_Effect->Final_Check No Significant Matrix Effect Optimize_LC Optimize Chromatography: - Adjust Gradient - Change Column Optimize_Sample_Prep->Optimize_LC Optimize_LC->Final_Check

Caption: Troubleshooting logic for addressing matrix effects in EtS analysis.

References

Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Potassium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the HPLC analysis of potassium ethyl sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for an ionic compound like potassium ethyl sulfate?

A1: Peak tailing for this compound, which exists as the ethyl sulfate anion in solution, is typically caused by more than one retention mechanism occurring simultaneously during analysis.[1] The most common causes include:

  • Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between the negatively charged ethyl sulfate analyte and residual, positively charged or acidic silanol groups (Si-OH) on the silica-based stationary phase.[1][2][3][4] These unwanted interactions delay a fraction of the analyte from eluting, causing a "tail."[5]

  • Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte or the stationary phase, resulting in peak asymmetry.[6][7]

  • Column Contamination and Voids: Accumulation of contaminants on the column inlet frit or the formation of a void in the packed bed can disrupt the flow path, leading to distorted peaks.[5][8]

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing, or poorly made connections between the column and detector, can cause the separated peak to broaden and tail.[3][6][8]

  • Sample Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume can saturate the stationary phase, leading to poor peak shape.[3][8][9]

Q2: How does mobile phase pH affect the peak shape of ethyl sulfate, and what is the optimal range?

A2: The pH of the mobile phase is a critical factor in controlling peak shape for ionic analytes. Residual silanol groups on the silica (B1680970) surface have a pKa of approximately 3.5-4.5 and become deprotonated (negatively charged) at higher pH values. While ethyl sulfate is a strong anion, interactions with the silica backbone and any metal impurities can still be problematic.

To minimize these secondary interactions, it is generally recommended to operate at a low pH.[5][10] By lowering the mobile phase pH to around 2.5-3.5, the silanol groups become protonated and are thus neutralized, significantly reducing their ability to interact with the analyte.[8][11][12] Using a buffer, such as a phosphate (B84403) or formate (B1220265) buffer, is essential to maintain a constant and reproducible pH throughout the analysis.[11]

Q3: What mobile phase additives can I use to improve peak shape?

A3: When adjusting the pH is not sufficient, several mobile phase additives can be employed to mask active sites on the stationary phase:

  • Increased Buffer Concentration: Increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., 25-50 mM) can help to mask residual silanol interactions and improve peak symmetry.[8][9][11]

  • Competing Base (Silanol Suppressors): For basic analytes, adding a small concentration of a competing base like triethylamine (B128534) (TEA) (e.g., 0.1-0.5%) can be effective.[9][11] The competing base interacts with the active silanol sites, preventing the analyte from doing so.[12] While ethyl sulfate is anionic, this strategy can sometimes help if secondary interactions are complex.

  • Ion-Pairing Reagents: Ion-pairing reagents are ionic compounds added to the mobile phase to form a neutral ion-pair with a charged analyte.[11][13] For the negatively charged ethyl sulfate, a cationic ion-pairing reagent such as tetrabutylammonium (B224687) (TBA) would be used. This neutral complex exhibits more consistent interaction with the non-polar stationary phase, leading to improved retention and better peak shape.[13]

Q4: My peak tailing appeared suddenly. Could my column be the problem and how can I diagnose it?

A4: Yes, a sudden onset of peak tailing often points to a problem with the column or guard column.[9] Here’s how to diagnose the issue:

  • Check for Blockages: A rise in backpressure along with peak tailing suggests a blockage of the inlet frit.[1]

  • Remove the Guard Column: If you are using a guard column, remove it and run a standard. If the peak shape improves, the guard column is the source of the problem and should be replaced.[8]

  • Column Flushing/Backflushing: If the problem persists, the analytical column may be contaminated. Flush the column with a strong solvent.[9] If the manufacturer's instructions permit, you can disconnect the column from the detector and backflush it to remove particulates from the inlet frit.[1][8]

  • Inspect for Voids: A void at the column inlet can occur from pressure shocks or operating at a high pH that dissolves the silica.[5][7] This often causes tailing, fronting, or split peaks. A column with a void typically needs to be replaced.

  • Benchmark Performance: The most reliable way to diagnose a column issue is to run a benchmarking standard that is known to give a good peak shape on that column when it is new. If the standard now shows tailing, the column has likely degraded.[5]

Q5: How can I determine if extra-column volume is causing my peak tailing?

A5: Extra-column volume (or dead volume) refers to all the volume within the HPLC system outside of the column itself, including the injector, tubing, and detector flow cell. This volume causes band broadening, which can manifest as peak tailing, especially for early-eluting peaks.[8]

  • Inspect Tubing: Ensure that all tubing, especially between the column and the detector, is as short as possible and has a narrow internal diameter (e.g., 0.005 inches or ~0.12 mm).[6][9]

  • Check Fittings: Improperly seated fittings are a common source of dead volume.[14] Ensure that all connections are properly tightened and that the tubing is fully bottomed out in the port.

  • Systematic Test: To confirm, you can replace the current tubing with a pre-cut, low-dead-volume tubing kit. If peak shape improves, extra-column volume was a contributing factor.

Q6: Can my sample preparation or injection technique cause peak tailing?

A6: Absolutely. The sample itself and how it is introduced to the system can significantly impact peak shape.

  • Sample Overload: If the peak tails and gets broader as the sample concentration increases, you may be experiencing mass overload.[3] To test for this, simply dilute your sample and reinject it. If the tailing is reduced, you should either dilute your samples or reduce the injection volume.[8][9]

  • Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase can cause severe peak distortion.[3][14] Whenever possible, dissolve your sample in the initial mobile phase composition or in a weaker solvent.

Troubleshooting Guides and Experimental Protocols

Systematic Troubleshooting Workflow for Peak Tailing

The following workflow provides a logical sequence of steps to identify and resolve the cause of peak tailing in your analysis.

Caption: A logical workflow for troubleshooting peak tailing.

Quantitative Parameters for Method Optimization

This table summarizes key quantitative parameters that can be adjusted to mitigate peak tailing for ionic compounds like ethyl sulfate.

ParameterRecommended Range/ValueExpected OutcomeCitations
Mobile Phase pH 2.5 - 3.5Suppresses ionization of silanol groups, minimizing secondary interactions.[5][8][11]
Buffer Concentration 10 - 50 mMMaintains a stable pH and can help mask silanol interactions through increased ionic strength.[8][9][11]
Competing Base (e.g., TEA) 0.1 - 0.5% (v/v)Blocks active silanol sites, reducing their availability for interaction with the analyte.[9][11][15]
Ion-Pairing Reagent 5 - 10 mMForms a neutral ion-pair with the analyte, leading to improved retention and peak shape.[11]
Injection Volume ≤ 5% of column volumePrevents volume overload and peak distortion.[9]
Tubing Internal Diameter (ID) 0.12 - 0.17 mm (0.005")Minimizes extra-column volume and band broadening.[6][9]

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This protocol is intended to remove strongly retained contaminants from a reversed-phase column. Always consult the column manufacturer's guidelines for specific solvent compatibility and pressure limits.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell. Direct the flow to a waste beaker.

  • Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water (without buffers) to remove salts.

  • Intermediate Solvent: Flush with 10 column volumes of an intermediate polarity solvent, such as methanol (B129727) or isopropanol.

  • Strong Solvent Wash: Flush with 20 column volumes of a strong, non-polar solvent like acetonitrile (B52724) or a high-percentage organic mobile phase.

  • Back to Mobile Phase: Gradually re-introduce the mobile phase by flushing with the intermediate solvent again, followed by the mobile phase composition.

  • Equilibration: Reconnect the column to the detector and equilibrate the system with the mobile phase until a stable baseline is achieved.

Protocol 2: Preparation of a Mobile Phase with an Ion-Pairing Reagent

This protocol describes the preparation of a mobile phase containing a cationic ion-pairing reagent for the analysis of anionic ethyl sulfate.

Materials:

  • Tetrabutylammonium (TBA) hydrogen sulfate

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Formic acid or phosphoric acid

  • 0.2 µm filter

Procedure:

  • Prepare Aqueous Portion: To prepare 1 L of a 5 mM TBA solution, weigh out the appropriate amount of TBA hydrogen sulfate. Dissolve it in approximately 900 mL of HPLC-grade water.

  • Adjust pH: While stirring, slowly add acid (e.g., formic acid) to adjust the aqueous solution to the desired pH (e.g., pH 3.0).

  • Bring to Volume: Transfer the solution to a 1 L volumetric flask and add water to the mark. Mix thoroughly.

  • Filter: Filter the aqueous mobile phase (Mobile Phase A) through a 0.2 µm filter to remove particulates.

  • Prepare Organic Portion: Your organic mobile phase (Mobile Phase B) will typically be 100% ACN or MeOH.

  • Degas: Degas both mobile phases before use.

  • Column Equilibration: When using an ion-pairing reagent for the first time, a long equilibration time is needed to saturate the column surface.[13] Flush the column with the prepared mobile phase for at least 30-60 minutes or until retention times are stable.

Visualization of Tailing Mechanism and Mitigation

The diagram below illustrates how secondary interactions cause peak tailing and how modifying the mobile phase can prevent it.

Silanol_Interaction_Mechanism cluster_problem Problem: Secondary Interaction cluster_solution Solutions cluster_ph Low pH Mobile Phase cluster_ip Ion-Pairing Reagent silica_bad Silica Surface (at pH > 4) silanol_ion Ionized Silanol (SiO⁻) tailing Peak Tailing silanol_ion->tailing analyte_neg Ethyl Sulfate (EtS⁻) analyte_neg->silanol_ion  Electrostatic  Interaction silanol_prot Protonated Silanol (SiOH) analyte_neg2 Ethyl Sulfate (EtS⁻) no_interaction No Interaction ion_pair Ion-Pair Agent (IP⁺) neutral_complex Neutral Complex [EtS⁻-IP⁺] ion_pair->neutral_complex analyte_neg3 Ethyl Sulfate (EtS⁻) analyte_neg3->neutral_complex

Caption: Mechanism of peak tailing and its mitigation strategies.

References

"increasing the sensitivity of potassium ethyl sulfate detection in biological samples"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of potassium ethyl sulfate (B86663) (EtS) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

Encountering issues during the quantification of potassium ethyl sulfate can be a common challenge. The following table outlines potential problems, their likely causes, and recommended solutions to enhance the sensitivity and accuracy of your results.

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity - Suboptimal Ionization: Highly aqueous mobile phases can lead to poor desolvation and reduced sensitivity in the mass spectrometer. - Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress the ionization of EtS.[1][2] - Inadequate Sample Preparation: Insufficient removal of interfering substances can lead to ion suppression.[3][4] - Low Injection Volume: The amount of analyte introduced into the system may be insufficient for detection.- Optimize Mobile Phase: Increase the percentage of organic solvent in the mobile phase during elution to improve desolvation efficiency. Post-column addition of organic solvents like isopropanol (B130326) can also enhance the electrospray ionization response.[1] - Improve Chromatographic Separation: Utilize a column that provides better retention for polar compounds like EtS to separate it from matrix interferences.[5][6] A reversed-phase/weak anion exchange type stationary phase has shown suitability for highly polar acids.[7] - Refine Sample Preparation: Employ solid-phase extraction (SPE) for cleaner samples.[2] Alternatively, a "dilute-and-shoot" method with optimized dilution factors can minimize matrix effects while being simpler.[5][8] - Adjust Injection Volume: Carefully test different injection volumes to find the optimal balance between signal intensity and peak shape.[9][8]
Poor Peak Shape - Inappropriate Sample Dilution: A high concentration of matrix components relative to the analyte can affect peak chromatography.- Optimize Dilution: Experiment with different sample dilution factors. A higher dilution can sometimes improve peak shape. A 1:50 dilution has been shown to yield good results in some studies.[9][8]
Inconsistent Results / Poor Reproducibility - Sample Instability: Although EtS is generally more stable than other ethanol (B145695) biomarkers like ethyl glucuronide (EtG), degradation can still occur under certain conditions, such as high bacterial load.[10] - Variability in Sample Preparation: Inconsistent execution of the sample preparation protocol can introduce variability.- Proper Sample Handling and Storage: Store samples at low temperatures (4°C or -20°C) to ensure stability.[11][12][13] For urine samples, consider using preservatives like chlorhexidine (B1668724) or boric acid.[14] - Standardize Protocols: Ensure consistent application of sample preparation methods. Utilize automated systems where possible to reduce manual error.
False Positives - Analytical Interferences: Co-eluting compounds with similar mass-to-charge ratios can be misidentified as EtS.- Use Multiple Reaction Monitoring (MRM): Employing a combination of a quantifier and at least two qualifier ion transitions in your LC-MS/MS method significantly increases specificity and reduces the risk of false positives.[15] - Confirm with a Second Marker: The simultaneous detection of both EtS and EtG provides stronger evidence of recent ethanol consumption.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in biological samples?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of EtS.[6][16] To maximize sensitivity, it is crucial to optimize sample preparation to minimize matrix effects and to adjust chromatographic conditions to ensure good retention and peak shape.[17][1][5]

Q2: How can I improve the retention of the highly polar EtS molecule on a reverse-phase LC column?

A2: Due to its polar nature, EtS can be challenging to retain on traditional C18 columns. Using a polar-endcapped C18 column or a column with a charged surface can improve retention.[6] Another approach is to use ion-pairing agents in the mobile phase.[17]

Q3: What are the best practices for sample storage to ensure the stability of EtS?

A3: EtS is a relatively stable compound.[11][12][13] Studies have shown that EtS in postmortem blood is stable for at least 7 days at temperatures ranging from -20°C to 37°C.[12][13] For long-term storage, freezing at -20°C is recommended.[18] In urine, EtS has been found to be stable for up to twenty days at room temperature.[1] However, bacterial degradation is possible in samples with high bacterial density, so proper storage at low temperatures is advisable.[10]

Q4: What are typical limits of detection (LOD) and quantification (LOQ) I can expect to achieve?

A4: With a highly sensitive LC-MS/MS method, very low detection and quantification limits can be achieved. Some validated methods report LODs and LOQs for EtS in urine as low as 0.005 mg/L and 0.015 mg/L, respectively.[16] In whole blood, LOQs of around 0.019 mg/L have been reported.[19]

Q5: Is a "dilute-and-shoot" sample preparation method sufficient for sensitive detection?

A5: A "dilute-and-shoot" method can be a rapid and effective approach, and with modern, sensitive LC-MS/MS instruments, it can provide adequate sensitivity for many applications.[5] The key is to optimize the dilution factor to minimize matrix effects while keeping the analyte concentration within the instrument's linear range.[9][8] However, for very low concentrations or complex matrices, solid-phase extraction (SPE) may be necessary to achieve the desired sensitivity and accuracy.[2]

Quantitative Data Summary

The following tables summarize the performance of various LC-MS/MS methods for the detection of Ethyl Sulfate (EtS) in biological samples.

Table 1: Performance Metrics for EtS Detection in Urine

Methodology Calibration Range (ng/mL) LOD (ng/mL) LOQ (ng/mL) Reference
LC-MS/MS with Dilute-and-Shoot50 - 5000-50[5]
LC-MS/MS with Dilute-and-Shoot10 - 1000--[9]
LC-MS/MS25 - 2000<25<25[6]
Highly Sensitive LC-MS/MS25 - 2000515[16]

Table 2: Performance Metrics for EtS Detection in Whole Blood

Methodology Calibration Range (mg/L) LOQ (mg/L) Recovery (%) Reference
UHPLC-MS/MS with Phospholipid Removal0.025 - 6.30.019≥ 77%[18][19]

Experimental Protocols

Protocol 1: "Dilute-and-Shoot" LC-MS/MS Analysis of EtS in Urine

This protocol is a simplified method for high-throughput screening.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.[20]

    • Prepare a 1:50 dilution by adding 10 µL of the urine supernatant to 490 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[9]

    • Add an appropriate amount of a deuterated internal standard (e.g., EtS-d5).[5]

    • Vortex the final mixture before injection.

  • LC-MS/MS Analysis:

    • LC System: Agilent 1290 Infinity II LC or equivalent.[9]

    • Column: A column suitable for polar analytes, such as an Agilent InfinityLab Poroshell 120 CS-C18 (2.1 x 50 mm, 2.7 µm).[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: Acetonitrile or Methanol.[3][18]

    • Gradient: A suitable gradient to retain and elute EtS, separating it from matrix interferences.

    • Injection Volume: 2 µL.[9]

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470 or Ultivo).[9]

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[3]

    • Detection: Use Multiple Reaction Monitoring (MRM) with optimized transitions for EtS and its internal standard.

Protocol 2: UHPLC-MS/MS Analysis of EtS in Whole Blood with Protein Precipitation and Phospholipid Removal

This protocol is designed for higher accuracy and sensitivity in a more complex matrix.

  • Sample Preparation:

    • To 100 µL of whole blood, add the internal standard (EtS-d5).[19]

    • Add water and precipitate proteins by adding ice-cold acetonitrile.[19]

    • Vortex and then centrifuge to pellet the precipitated proteins.

    • Filter the supernatant through a 96-well phospholipid removal plate.[19]

    • Evaporate the filtered supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 150 µL of the initial mobile phase.[19]

  • UHPLC-MS/MS Analysis:

    • UHPLC System: A suitable UHPLC system for high-resolution separation.

    • Column: A C18 column (e.g., 2.1 mm ID x 100 mm, 1.8 µm).[18]

    • Mobile Phase A: 0.1% Formic Acid in Water.[18]

    • Mobile Phase B: Methanol.[18]

    • Gradient: A gradient elution optimized for the separation of EtS.

    • Injection Volume: 0.5 µL.[19]

    • Mass Spectrometer: A sensitive triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[18]

    • Detection: MRM mode with specific transitions for EtS and the internal standard.[18]

Visualizations

experimental_workflow_urine cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample vortex_centrifuge Vortex & Centrifuge urine_sample->vortex_centrifuge dilution 1:50 Dilution with Internal Standard vortex_centrifuge->dilution final_sample Sample for Injection dilution->final_sample lc_separation LC Separation final_sample->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for "Dilute-and-Shoot" EtS analysis in urine.

troubleshooting_logic start Low Signal Intensity? check_ms Check MS Settings (Ionization, Gas Flow) start->check_ms Yes end_bad Issue Persists start->end_bad No check_lc Improve LC Separation? (Column, Gradient) check_ms->check_lc check_prep Refine Sample Prep? (SPE, Dilution) check_lc->check_prep No optimize_mobile_phase Optimize Mobile Phase (Increase Organic %) check_lc->optimize_mobile_phase Yes use_spe Implement SPE check_prep->use_spe Yes optimize_dilution Optimize Dilution Factor check_prep->optimize_dilution No end_good Signal Improved optimize_mobile_phase->end_good use_spe->end_good optimize_dilution->end_good

Caption: Troubleshooting logic for low signal intensity.

References

"minimizing the degradation of ethyl sulfate during sample storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for minimizing the degradation of ethyl sulfate (B86663) (EtS) during sample storage. Adherence to these guidelines is crucial for ensuring the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ethyl sulfate (EtS) degradation in stored samples?

While EtS is a relatively stable metabolite, degradation can occur, primarily due to bacterial activity.[1] Under conditions of high bacterial density, enzymatic degradation of EtS can lead to a decrease in its concentration, potentially resulting in false-negative results. Therefore, proper storage and handling to prevent microbial growth are critical.

Q2: What are the recommended storage temperatures for different sample types containing EtS?

The optimal storage temperature depends on the sample matrix and the intended duration of storage. For routine analysis, refrigeration or freezing is recommended.

  • Urine: Can be stored at room temperature for up to 20 days without significant degradation.[2][3] For longer-term storage, refrigeration (4-8°C) or freezing (-20°C) is advisable.[3][4]

  • Blood (Whole Blood/Serum/Plasma): Should be refrigerated (≤6°C) immediately after collection.[5] For storage longer than a few days, freezing at -20°C or -80°C is recommended to ensure stability.[6]

  • Dried Blood Spots (DBS): Offer excellent stability and can be stored at a wide range of temperatures, from -20°C to 45°C, for at least 21 days.[7]

Q3: Are preservatives necessary for storing urine samples for EtS analysis?

For short-term storage of urine (up to 20 days at room temperature), preservatives may not be necessary as EtS has shown good stability.[2] However, if there is a risk of bacterial contamination or for longer storage periods, the use of preservatives is a good practice. Studies have shown that chlorhexidine (B1668724) and boric acid are effective preservatives that do not interfere with LC-MS/MS analysis of EtS.[4] Thymol, however, has been shown to lead to the degradation of ethyl glucuronide (EtG) and should be used with caution if both analytes are of interest.[4]

Q4: How stable is EtS in postmortem blood samples?

EtS is remarkably stable in postmortem blood. Studies have demonstrated its stability for at least 7 days at temperatures ranging from -20°C to 37°C.[6][8] This makes EtS a more reliable marker for antemortem ethanol (B145695) consumption in forensic cases compared to EtG, which can degrade or even form postmortem.[6][8][9]

Q5: Can EtS form in vitro after sample collection?

The in vitro formation of EtS in stored samples is not a significant concern. Studies have shown no post-sampling synthesis of EtS in urine or blood, even in the presence of ethanol.[8][9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or undetectable EtS levels in a known positive sample. Bacterial Degradation: The sample may have been contaminated with a high density of bacteria, leading to enzymatic degradation of EtS.[1]1. Review sample collection and handling procedures to ensure sterility. 2. For future collections, consider using a preservative such as chlorhexidine or boric acid for urine samples.[4] 3. Ensure prompt refrigeration or freezing of samples after collection.
Improper Storage Temperature: The sample was stored at an elevated temperature for an extended period, potentially accelerating degradation.1. Verify that storage units (refrigerators, freezers) are maintaining the correct temperature. 2. Review sample transport conditions to ensure samples remained chilled.[5] 3. Refer to the stability data tables below for appropriate storage durations at different temperatures.
Inconsistent EtS results between replicate analyses of the same sample. Non-homogenous Sample: If the sample was frozen, it may not have been properly thawed and mixed before aliquoting for analysis.1. Ensure the entire sample is completely thawed before vortexing or gentle inversion to create a homogenous mixture. 2. Centrifuge the sample to pellet any precipitates before taking an aliquot from the supernatant.
Sample Evaporation: Improperly sealed storage containers can lead to sample evaporation and concentration of the analyte.1. Use tightly sealed, appropriate storage vials. 2. For long-term storage, consider using tubes with O-ring seals. 3. Minimize the headspace in the storage container.[10]
Interference or poor chromatography during LC-MS/MS analysis. Matrix Effects: Components in the biological matrix (e.g., phospholipids (B1166683) in blood) can interfere with the analysis.[9]1. Optimize the sample preparation method. For blood samples, a phospholipid removal step may be necessary.[9] For urine, a simple dilution and protein precipitation is often sufficient.[11][12] 2. Use a suitable internal standard, such as deuterated EtS (EtS-d5), to compensate for matrix effects.[2][13]

Data on Ethyl Sulfate Stability

Table 1: Stability of Ethyl Sulfate in Urine

Storage TemperatureDurationAnalyte Concentration ChangeReference
Room Temperature20 daysStable[2]
18 ± 1°C9 daysStable (with chlorhexidine or boric acid)[4]
4 - 8°C9 daysStable (with or without preservatives)[4]
Frozen (-20°C)20 daysStable[3]

Table 2: Stability of Ethyl Sulfate in Postmortem Blood

Storage TemperatureDurationAnalyte Concentration (% of Initial)Reference
37°C7 days102.7%[6]
25°C7 days100.1%[6]
4°C7 days97.5%[6]
-20°C7 days100.2%[6]

Table 3: Stability of Ethyl Sulfate in Dried Blood Spots (DBS)

Storage TemperatureDurationAnalyte Concentration ChangeReference
-20°C to 45°C21 daysStable[7]

Experimental Protocols

Protocol 1: Assessment of EtS Stability in Urine

This protocol is adapted from studies investigating the stability of EtS in urine under various storage conditions.[4]

  • Sample Collection: Collect fresh urine samples.

  • Sample Pooling and Spiking: Pool the urine samples and, if necessary, spike with a known concentration of EtS standard solution to achieve a desired starting concentration.

  • Aliquoting and Preservatives: Divide the pooled urine into several aliquots. For testing preservatives, add the appropriate concentration of the preservative (e.g., chlorhexidine, boric acid) to designated aliquots. Leave some aliquots without preservatives as controls.

  • Storage: Store the aliquots at different temperature conditions:

    • Refrigerated (4-8°C)

    • Room temperature (e.g., 18-25°C)

    • Incubated (e.g., 36°C)

  • Time-Course Analysis: At specified time points (e.g., day 0, 1, 3, 5, 7, 9), retrieve an aliquot from each storage condition.

  • Sample Preparation for LC-MS/MS:

    • To 100 µL of the urine sample, add a deuterated internal standard (EtS-d5).

    • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

    • Centrifuge the sample (e.g., at 10,000 rpm).

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to quantify the EtS concentration.

  • Data Analysis: Compare the EtS concentrations at each time point to the baseline (day 0) concentration to determine the stability under each storage condition.

Protocol 2: Analysis of EtS in Blood by LC-MS/MS

This protocol provides a general workflow for the quantitative determination of EtS in whole blood.[9]

  • Sample Collection: Collect whole blood samples in appropriate anticoagulant tubes (e.g., EDTA).

  • Internal Standard Addition: To a 100 µL aliquot of whole blood, add the internal standard (EtS-d5) and water.

  • Protein Precipitation: Add ice-cold acetonitrile to the sample to precipitate proteins.

  • Centrifugation: Vortex the sample and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • LC-MS/MS Analysis: Inject an aliquot of the supernatant into the UHPLC-MS/MS system for analysis.

    • Chromatography: Use a C18 or similar reversed-phase column.

    • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) and negative ionization mode. Monitor the appropriate precursor and product ion transitions for EtS and its internal standard (e.g., m/z 125 → 97 for EtS).[2][13]

  • Quantification: Quantify the EtS concentration by comparing the analyte-to-internal standard peak area ratio against a calibration curve prepared in a similar matrix.

Visualizations

experimental_workflow cluster_collection Sample Collection & Preparation cluster_analysis Analysis cluster_storage Storage Options Collect Collect Sample (Urine/Blood) Spike_IS Add Internal Standard (EtS-d5) Collect->Spike_IS RT Room Temperature (Short-term Urine) Collect->RT Fridge Refrigerate (4-8°C) Collect->Fridge Freeze Freeze (-20°C or -80°C) Collect->Freeze Precipitate Protein Precipitation (e.g., Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Extract Extract Supernatant Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quantify Quantification LCMS->Quantify

Caption: Workflow for EtS sample handling, storage, and analysis.

troubleshooting_tree Start Inaccurate EtS Results? Low_Results Results Lower Than Expected? Start->Low_Results Yes Inconsistent_Results Inconsistent Replicates? Start->Inconsistent_Results No Storage_Temp Check Storage Temperature and Duration Low_Results->Storage_Temp Yes Bacterial Consider Bacterial Contamination Low_Results->Bacterial No Thaw_Mix Ensure Proper Thawing and Mixing Inconsistent_Results->Thaw_Mix Yes Seal_Check Check Container Seals for Evaporation Inconsistent_Results->Seal_Check No End Consult Instrument Troubleshooting Storage_Temp->End Preservatives Use Preservatives for Future Samples Bacterial->Preservatives Seal_Check->End Preservatives->End

Caption: Troubleshooting decision tree for inaccurate EtS results.

References

Technical Support Center: Potassium Ethyl Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of potassium ethyl sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of potassium ethyl sulfate synthesis?

A1: The synthesis is a two-step process. First, ethanol (B145695) reacts with concentrated sulfuric acid in an esterification reaction to form ethyl hydrogen sulfate (also known as ethylsulfuric acid) and water.[1][2] In the second step, the acidic ethyl hydrogen sulfate is neutralized, typically with a base like calcium carbonate, and then converted to the potassium salt by reacting it with potassium carbonate.[1][3]

Q2: Why is temperature control so critical during the initial reaction between ethanol and sulfuric acid?

A2: The reaction between ethanol and sulfuric acid is highly exothermic, meaning it releases a significant amount of heat.[3] Proper temperature control is crucial to prevent side reactions. If the temperature exceeds 140°C, the ethyl sulfate product can react with excess ethanol to form diethyl ether.[1] If the temperature rises above 170°C in the presence of excess sulfuric acid, the ethyl sulfate can decompose into ethylene (B1197577) and sulfuric acid.[1]

Q3: What are the common impurities in the crude this compound product?

A3: Common impurities include unreacted starting materials and byproducts from the neutralization and precipitation steps. These can include calcium sulfate, calcium carbonate, and potassium carbonate.[3]

Q4: How can the purity of the final this compound product be improved?

A4: The most common method for purifying crude this compound is recrystallization.[3] Methanol (B129727) is a suitable solvent for this purpose.[3] For optimal purity, the product should be crystallized from alcohol and dried in a vacuum over a desiccant like calcium chloride.[4]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete initial reaction. 2. Side reactions due to high temperatures. 3. Hydrolysis of ethyl hydrogen sulfate. 4. Product decomposition during heating.1. Ensure the initial reflux of ethanol and sulfuric acid is carried out for the recommended time (2-3 hours).[3] 2. Maintain the reaction temperature below 140°C.[1] Add sulfuric acid slowly to ethanol with cooling.[1][5] 3. Use anhydrous ethanol if possible to minimize the presence of water, which can lead to hydrolysis.[5][6] 4. Ensure the solution is alkaline (at least pH 9) before heating to evaporate the solvent.[5]
Formation of an Oily Layer (Diethyl Ether) The reaction temperature exceeded 140°C, leading to the formation of diethyl ether.[1]1. Carefully monitor and control the temperature during the addition of sulfuric acid and the subsequent heating phase. 2. Use a dropping funnel to add the sulfuric acid slowly to the ethanol while actively cooling the reaction vessel.[1]
Product is Contaminated with Insoluble White Precipitates The precipitates are likely calcium sulfate and/or calcium carbonate from the neutralization step.[3]1. Ensure thorough filtration after the addition of calcium carbonate and again after the addition of potassium carbonate. 2. Wash the filtered solids with a small amount of cold water to recover any trapped product.[3]
Final Product is Difficult to Crystallize Presence of impurities or residual solvent.1. Purify the crude product by recrystallization from methanol.[3] 2. Ensure all the solvent is evaporated from the final product. Drying under a vacuum may be beneficial.[4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established laboratory procedures.[3]

Materials:

  • Ethanol (C₂H₅OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Calcium Carbonate (CaCO₃)

  • Potassium Carbonate (K₂CO₃)

  • Methanol (CH₃OH) for recrystallization

Procedure:

  • Esterification: Slowly add 20 ml of concentrated sulfuric acid to 80 ml of ethyl alcohol in a flask, mixing well. The reaction is exothermic, and the mixture will heat up considerably.[3]

  • Reflux: Heat the reaction mixture under reflux for 2-3 hours. This step forms ethyl hydrogen sulfate.[3]

  • Quenching and Neutralization: After cooling, pour the reaction mixture into 500 ml of cold water with stirring. Neutralize the solution by adding calcium carbonate until effervescence ceases. This step precipitates unreacted sulfuric acid as calcium sulfate and converts ethyl hydrogen sulfate to the soluble calcium ethyl sulfate.[3]

  • First Filtration: Gently heat the neutralized mixture and then filter it to remove the precipitated calcium sulfate. Wash the filter cake with a small amount of water.[3]

  • Conversion to Potassium Salt: Heat the clear filtrate and add a solution of approximately 50 g of potassium carbonate in small portions until the solution is strongly alkaline. This will precipitate calcium as calcium carbonate.[3]

  • Second Filtration: Filter off the precipitated calcium carbonate.

  • Isolation of Crude Product: Evaporate the filtrate to dryness to obtain crude this compound.[3]

  • Purification: Purify the crude product by recrystallizing it from methanol to obtain pure this compound.[3]

Process Visualization

G cluster_0 Step 1: Esterification cluster_1 Step 2: Work-up and Neutralization cluster_2 Step 3: Salt Formation and Purification A Mix Ethanol and Concentrated H₂SO₄ B Reflux for 2-3 hours A->B Exothermic Reaction C Cool and Pour into Cold Water B->C Formation of Ethyl Hydrogen Sulfate D Neutralize with Calcium Carbonate C->D E Filter to Remove Calcium Sulfate D->E F Add Potassium Carbonate Solution E->F Soluble Calcium Ethyl Sulfate G Filter to Remove Calcium Carbonate F->G H Evaporate Filtrate to Dryness G->H I Recrystallize from Methanol H->I J Final Product I->J Pure Potassium Ethyl Sulfate

Caption: Workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Alcohol Intake Biomarkers: Validating Potassium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of potassium ethyl sulfate (B86663) (EtS) as a biomarker for alcohol intake against other established and emerging alternatives. The information presented is supported by experimental data to aid in the selection of appropriate biomarkers for clinical and research settings.

Introduction to Alcohol Biomarkers

Monitoring alcohol consumption is critical in various contexts, from clinical trials and addiction treatment to forensic toxicology. While self-reporting is often used, it can be unreliable. Alcohol biomarkers offer an objective measure of alcohol intake. These are broadly categorized into direct and indirect markers.

  • Direct biomarkers , such as ethyl glucuronide (EtG) and ethyl sulfate (EtS), are metabolites of ethanol (B145695) and their presence is definitive evidence of alcohol consumption.

  • Indirect biomarkers , like gamma-glutamyl transferase (GGT), reflect alcohol-induced changes in the body but can be influenced by other factors.[1]

This guide focuses on the validation and comparison of EtS with other key biomarkers: ethyl glucuronide (EtG), phosphatidylethanol (B1425624) (PEth), and gamma-glutamyl transferase (GGT).

Comparative Analysis of Alcohol Biomarkers

The selection of an appropriate biomarker depends on the desired detection window, the required sensitivity and specificity, and the biological matrix available. The following tables summarize the key performance characteristics of EtS and its alternatives.

Table 1: Performance Characteristics of Direct Alcohol Biomarkers in Urine
BiomarkerDetection WindowSensitivitySpecificityCommon Cutoff Levels (Urine)
Ethyl Sulfate (EtS) Up to 80 hours[2]82% (for past 3-day drinking)[3]86% (for past 3-day drinking)[3]25 ng/mL, 50 ng/mL, 100 ng/mL[3][4]
Ethyl Glucuronide (EtG) Up to 80 hours[2]76% (for past 3-day drinking)[3]93% (for past 3-day drinking)[3]100 ng/mL, 200 ng/mL, 500 ng/mL[4]
Table 2: Performance Characteristics of Direct and Indirect Alcohol Biomarkers in Blood
BiomarkerMatrixDetection WindowKey AdvantagesKey Limitations
Phosphatidylethanol (PEth) Whole BloodUp to 3-4 weeks[5]High sensitivity and specificity; correlates with the level of alcohol consumption.[1][6]Longer detection window may not be suitable for assessing recent abstinence.
Gamma-Glutamyl Transferase (GGT) SerumWeeks to months (chronic heavy use)Widely available and inexpensive.Low specificity; can be elevated by liver disease, medications, and other factors.[1]

Experimental Protocols

Accurate and reliable detection of alcohol biomarkers is paramount. The following sections detail the methodologies for the key experiments cited in this guide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for EtS and EtG in Urine

This is the gold standard for the confirmatory analysis of EtS and EtG.

  • Sample Preparation : A simple "dilute and shoot" method is common. Urine samples are diluted (e.g., 10-fold) with a solution containing deuterated internal standards (EtG-d5 and EtS-d5).[7]

  • Chromatographic Separation : A liquid chromatography system separates EtS and EtG from other urine components. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol/acetonitrile mixture) is typically used.[7]

  • Mass Spectrometric Detection : A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection. Specific precursor-to-product ion transitions are monitored for EtS (e.g., m/z 125 -> 97) and EtG (e.g., m/z 221 -> 75).[7]

Immunoassay for EtG in Urine

Immunoassays are often used for initial screening due to their speed and ease of use.

  • Principle : This is a competitive immunoassay. EtG in the urine sample competes with EtG conjugated to an enzyme (like G6PDH) for binding sites on a specific anti-EtG antibody.[8]

  • Procedure : The urine sample is mixed with the antibody reagent and the enzyme-conjugate reagent. The mixture is incubated, and the enzyme activity is measured spectrophotometrically.[8]

  • Interpretation : The enzyme activity is inversely proportional to the EtG concentration in the sample. A result above a predetermined cutoff is considered a presumptive positive and should be confirmed by LC-MS/MS.[8]

LC-MS/MS for Phosphatidylethanol (PEth) in Whole Blood
  • Sample Preparation : PEth is extracted from whole blood, typically through protein precipitation with a solvent like isopropanol (B130326) containing a deuterated internal standard (PEth-d5).[9]

  • Chromatographic Separation : Reversed-phase liquid chromatography is used to separate different PEth homologues.[9]

  • Mass Spectrometric Detection : Detection is performed using a tandem mass spectrometer in negative ESI mode, monitoring specific transitions for the target PEth species (e.g., PEth 16:0/18:1).[9]

Enzymatic Assay for Gamma-Glutamyl Transferase (GGT) in Serum
  • Principle : The GGT in the serum sample catalyzes the transfer of a γ-glutamyl group from a substrate (e.g., L-γ-glutamyl-3-carboxy-4-nitroanilide) to an acceptor (e.g., glycylglycine). The rate of formation of the product (5-amino-2-nitrobenzoate) is measured.[10]

  • Procedure : The serum sample is mixed with the reagent containing the substrate and acceptor. The change in absorbance is measured kinetically at a specific wavelength (e.g., 405 nm) at a constant temperature (e.g., 37°C).[10]

  • Calculation : The GGT activity is calculated from the rate of absorbance change and is expressed in units per liter (U/L).[11]

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of ethanol and a typical workflow for biomarker validation.

Ethanol_Metabolism cluster_oxidative Oxidative Pathway (Major) cluster_non_oxidative Non-Oxidative Pathway (Minor) Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH EtG Ethyl Glucuronide (EtG) Ethanol->EtG UGT EtS Ethyl Sulfate (EtS) Ethanol->EtS SULT PEth Phosphatidylethanol (PEth) Ethanol->PEth PLD Acetate Acetate Acetaldehyde->Acetate ALDH

Caption: Ethanol Metabolism Pathways

Biomarker_Validation_Workflow cluster_planning Phase 1: Planning & Design cluster_analytical Phase 2: Analytical Validation cluster_clinical Phase 3: Clinical Validation cluster_evaluation Phase 4: Performance Evaluation Study_Design Define Study Objectives & Population Biomarker_Selection Select Candidate Biomarkers Study_Design->Biomarker_Selection Method_Development Develop & Optimize Analytical Method Biomarker_Selection->Method_Development Method_Validation Validate for Accuracy, Precision, Sensitivity, Specificity Method_Development->Method_Validation Sample_Collection Collect Samples from Defined Population Method_Validation->Sample_Collection Sample_Analysis Analyze Samples using Validated Method Sample_Collection->Sample_Analysis Data_Analysis Correlate Biomarker Levels with Alcohol Intake Sample_Analysis->Data_Analysis Performance_Metrics Determine Sensitivity, Specificity, Cutoffs, & Detection Window Data_Analysis->Performance_Metrics Comparison Compare with Existing Biomarkers Performance_Metrics->Comparison Conclusion Assess Reliability & Utility Comparison->Conclusion

Caption: Biomarker Validation Workflow

Conclusion

Potassium ethyl sulfate (EtS) is a reliable and specific biomarker for recent alcohol intake. Its performance is comparable to ethyl glucuronide (EtG), and the simultaneous detection of both can increase the confidence in identifying alcohol consumption. For a longer detection window that can indicate chronic or heavy drinking, phosphatidylethanol (PEth) is a superior choice. While gamma-glutamyl transferase (GGT) has been historically used, its low specificity makes it less reliable as a standalone biomarker for alcohol intake. The choice of biomarker should be guided by the specific clinical or research question, considering the required window of detection and the potential for confounding factors.

References

A Comparative Analysis of Ethyl Glucuronide and Ethyl Sulfate Sensitivity as Alcohol Consumption Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the analytical performance of two key direct ethanol (B145695) metabolites, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative sensitivity. This report synthesizes experimental data on Ethyl Glucuronide (EtG) and Ethyl Sulfate (B86663) (EtS) to inform the selection of appropriate biomarkers for alcohol consumption monitoring.

Ethyl glucuronide (EtG) and potassium ethyl sulfate (EtS) have emerged as highly valuable biomarkers for the detection of recent alcohol intake, offering a significantly longer window of detection than direct ethanol testing.[1] Their utility in clinical and forensic settings is well-established; however, the choice between or combined use of these markers often depends on the specific analytical sensitivity required and the context of the testing. This guide provides an objective comparison of the sensitivity of EtG and EtS, supported by experimental data and detailed methodologies.

Comparative Sensitivity: A Quantitative Overview

The analytical sensitivity of EtG and EtS detection is paramount for accurately identifying alcohol consumption, particularly in abstinence monitoring. The limits of detection (LOD) and quantification (LOQ) are critical parameters in this assessment. Various analytical techniques are employed for their measurement, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most widely used for its high sensitivity and specificity.[2]

A review of published literature indicates that while both are sensitive markers, the typical concentrations of EtG found in urine are higher than those of EtS.[2] However, the background levels and stability can differ, influencing the choice of cutoff values for confirming alcohol consumption. For instance, EtS is noted for its stability in urine at room temperature and is not prone to false positives from in-vitro conjugation or false negatives from bacterial degradation, which can be a concern for EtG.[3]

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for EtG and EtS in urine as reported in various studies utilizing LC-MS/MS, providing a clear comparison of their analytical sensitivity.

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Citation
EtGUrineLC-MS/MS25 ng/mL50 ng/mL[4]
EtSUrineLC-MS/MS25 ng/mL50 ng/mL[4]
EtGBloodHPLC-MS/MS2.6 ng/mLNot Reported[5]
EtSBloodHPLC-MS/MS4.7 ng/mLNot Reported[5]
EtGUrineLC-MS/MS50 ng/mL100 ng/mL
EtSUrineLC-MS/MS25 ng/mL50 ng/mL

It is important to note that different laboratories may establish their own cutoff levels for confirming positive results based on the intended application, such as zero-tolerance monitoring versus detecting relapse.[3][4] Commonly used cutoff concentrations for EtG in urine range from 100 ng/mL to 500 ng/mL, while for EtS, cutoffs are often in the range of 25 ng/mL to 100 ng/mL.[6][7] Studies have shown that at lower cutoffs (e.g., 100 ng/mL for EtG and 50 ng/mL for EtS), the sensitivity for detecting drinking within the last 24 hours is high.[6] However, increasing the cutoff to 500 ng/mL for EtG can lead to a substantial reduction in sensitivity.[6]

Ethanol Metabolism and Biomarker Formation

The formation of EtG and EtS occurs via minor, non-oxidative pathways of ethanol metabolism. After alcohol consumption, the majority is oxidized in the liver. A small fraction undergoes conjugation reactions. EtG is formed by the conjugation of ethanol with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), primarily isoforms UGT1A1, UGT1A9, and 2B7.[6] EtS is formed through the sulfation of ethanol, catalyzed by sulfotransferase (SULT) enzymes, with SULT1A1 showing high activity.

Ethanol_Metabolism Ethanol Metabolism to EtG and EtS Ethanol Ethanol UGT UDP-Glucuronosyltransferases (e.g., UGT1A1, UGT1A9, 2B7) Ethanol->UGT UDP-Glucuronic Acid SULT Sulfotransferases (e.g., SULT1A1) Ethanol->SULT PAPS EtG Ethyl Glucuronide (EtG) UGT->EtG EtS Ethyl Sulfate (EtS) SULT->EtS Experimental_Workflow Typical LC-MS/MS Workflow for EtG/EtS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Add_IS Addition of Internal Standards (EtG-d5, EtS-d5) Urine_Sample->Add_IS Dilution Dilution with Aqueous Solution Add_IS->Dilution Centrifugation Centrifugation Dilution->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification against Calibration Curve Detection->Quantification Reporting Result Reporting Quantification->Reporting

References

A Comparative Analysis of Potassium Ethyl Sulfate (EtS) and Ethyl Glucuronide (EtG) for Alcohol Detection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the specificity and utility of two leading alcohol biomarkers.

In the realm of alcohol consumption monitoring, both within clinical research and forensic toxicology, the accurate detection of recent alcohol intake is paramount. For years, researchers and clinicians have relied on indirect biomarkers, which, while useful, can be influenced by various physiological and pathological conditions unrelated to alcohol consumption. The advent of direct ethanol (B145695) metabolites, such as ethyl glucuronide (EtG) and ethyl sulfate (B86663) (EtS), has revolutionized the field by offering higher specificity and longer detection windows. This guide provides an in-depth comparison of the performance of potassium ethyl sulfate (a common salt of EtS) and ethyl glucuronide as biomarkers for alcohol consumption, supported by experimental data and detailed methodologies.

Executive Summary

Both EtG and EtS are minor, non-oxidative metabolites of ethanol, detectable in various biological matrices long after ethanol itself has been eliminated from the body.[1][2] While both are considered highly specific markers of alcohol ingestion, subtle differences in their chemical properties, stability, and susceptibility to external factors can influence their diagnostic accuracy. This guide will delve into these differences, presenting quantitative data on their sensitivity and specificity, outlining experimental protocols for their detection, and providing a visual representation of their metabolic pathways and analytical workflows.

Performance Characteristics: EtG vs. EtS

The performance of EtG and EtS as alcohol biomarkers is often evaluated based on their sensitivity, specificity, and detection window. The choice of cutoff levels for these biomarkers is crucial and can significantly impact their diagnostic accuracy.[3]

Table 1: Comparison of Performance Characteristics of EtG and EtS in Urine

CharacteristicEthyl Glucuronide (EtG)This compound (EtS)Key Considerations
Sensitivity Generally high, but can be affected by bacterial degradation.[1] In one study, sensitivity for detecting drinking within the last 3 days was 76%.[4]Tends to have slightly higher or comparable sensitivity to EtG.[4] The same study reported a sensitivity of 82% for detecting drinking within the last 3 days.[4]Sensitivity is dependent on the cutoff used, the amount of alcohol consumed, and the time of testing.[3]
Specificity Highly specific to ethanol, but vulnerable to in-vitro formation by bacteria (e.g., E. coli) in urine samples, which can lead to false positives.[1] One study reported a specificity of 93% for detecting drinking within the last 3 days.[4]Considered more stable in urine samples and not susceptible to bacterial formation or degradation, thus potentially offering higher specificity in certain conditions.[1] The aforementioned study found a specificity of 86%.[4]Incidental exposure to alcohol from non-beverage sources (e.g., hand sanitizers, mouthwash) can lead to low-level positive results for both markers.[2][5]
Detection Window Detectable for up to 5 days after heavy alcohol consumption.[1][2]Generally has a similar or slightly shorter detection window compared to EtG.[6]The detection window is highly dependent on the dose of alcohol consumed and the analytical cutoff level.[3][7]
Common Cutoff Levels (Urine) 100 ng/mL, 250 ng/mL, 500 ng/mL.[1]25 ng/mL, 50 ng/mL, 100 ng/mL.[1][8]Higher cutoffs are sometimes used to minimize the impact of incidental exposure.[5]
Potential for False Positives Can be produced in vitro by bacteria in contaminated urine samples.[1] Cross-reactivity with glucuronides of other alcohols has been reported in some immunoassays.[9]Not susceptible to in-vitro bacterial formation.[1]Both can be positive from significant incidental exposure to ethanol.[5]
Potential for False Negatives Can be degraded by bacteria (e.g., E. coli) in urine, especially if storage is delayed or improper.[1]More stable in urine samples and less prone to degradation.[1]Dilute urine can lead to concentrations below the cutoff for both markers.[1]

Experimental Protocols

The most common and reliable method for the simultaneous quantification of EtG and EtS in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10] This technique offers high sensitivity and specificity.

Sample Preparation (Urine)

A crucial step to ensure accurate results is proper sample preparation, which aims to remove interfering substances from the urine matrix.

  • Dilution: A simple "dilute and shoot" method is often employed where the urine sample is diluted with a solvent (e.g., water or mobile phase) containing deuterated internal standards for EtG and EtS.[11]

  • Protein Precipitation: For some applications, proteins in the urine sample are precipitated using a solvent like methanol. The supernatant is then separated, evaporated, and reconstituted in the mobile phase.[12]

  • Solid-Phase Extraction (SPE): For cleaner extracts, SPE can be utilized. Anion exchange cartridges are commonly used to retain the acidic EtG and EtS molecules while other matrix components are washed away. The analytes are then eluted with an appropriate solvent.[2]

LC-MS/MS Analysis
  • Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. Due to the polar nature of EtG and EtS, specialized columns, such as those with charged surface C18 (CS-C18) stationary phases, are used to achieve good retention and separation from other urine components.[11]

  • Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer. The instrument is typically operated in negative electrospray ionization (ESI) mode. Specific precursor-to-product ion transitions are monitored for EtG, EtS, and their internal standards to ensure accurate identification and quantification.[1]

Visualizing the Processes

To better understand the formation of EtG and EtS and the workflow for their detection, the following diagrams are provided.

Alcohol_Metabolism cluster_oxidative Oxidative Pathway (Major) cluster_non_oxidative Non-Oxidative Pathway (Minor) Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH EtG Ethyl Glucuronide (EtG) Ethanol->EtG UGT EtS Ethyl Sulfate (EtS) Ethanol->EtS SULT Acetate Acetate Acetaldehyde->Acetate ALDH Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Collection Urine Sample Collection InternalStandard Addition of Internal Standards (EtG-d5, EtS-d5) Collection->InternalStandard Dilution Dilution InternalStandard->Dilution SPE Solid-Phase Extraction (Optional) Dilution->SPE LC Liquid Chromatography (Separation) SPE->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Quantification Quantification of EtG and EtS Comparison Comparison to Cutoff Levels Quantification->Comparison Result Positive / Negative Result Comparison->Result

References

"advantages of using potassium ethyl sulfate over sodium ethyl sulfate in synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of a synthesis. This guide provides a detailed comparison of potassium ethyl sulfate (B86663) and sodium ethyl sulfate, offering insights into their respective advantages in synthetic applications. While both serve as effective ethylating agents, subtle differences in their physical properties can significantly impact reaction outcomes, yields, and downstream processing.

Executive Summary

Potassium ethyl sulfate and sodium ethyl sulfate are the potassium and sodium salts of ethyl hydrogen sulfate, respectively. They are primarily utilized in organic synthesis as intermediates and alkylating agents. The selection between the two often hinges on factors such as solubility in various solvents, hygroscopicity, and the desired crystalline nature of the final product or intermediate. While direct comparative studies with extensive quantitative data are scarce in publicly available literature, a comprehensive analysis of their individual properties and synthesis protocols allows for an informed decision.

Physical and Chemical Properties: A Comparative Overview

A summary of the key physical and chemical properties of this compound and sodium ethyl sulfate is presented below. These properties can influence their handling, storage, and behavior in a reaction mixture.

PropertyThis compoundSodium Ethyl SulfateReferences
Molecular Formula C₂H₅KO₄SC₂H₅NaO₄S[1]
Molecular Weight 164.22 g/mol 148.11 g/mol [1][2]
Appearance Colorless crystalline solidWhite to off-white powder or crystals[2][3]
Melting Point 1072°C (decomposes)>160°C (decomposes)[2][3]
Solubility in Water SolubleSoluble, slightly[2][3]
Solubility in Alcohol Insoluble in alcoholSlightly soluble in methanol, highly soluble in ethanol (B145695)[2][3][4]
Hygroscopicity Less hygroscopicHygroscopic[2]

Advantages of this compound in Synthesis

Based on the available data, this compound presents several potential advantages over its sodium counterpart in specific synthetic contexts:

  • Lower Hygroscopicity: Potassium salts are generally less hygroscopic than their corresponding sodium salts. This property makes this compound easier to handle and store, as it is less likely to absorb atmospheric moisture, which could introduce unwanted water into a reaction system.

  • Distinct Crystalline Form: this compound often forms well-defined crystals, which can be advantageous for purification through recrystallization. This can lead to a higher purity of the reagent and, consequently, the final product.

  • Insolubility in Alcohols: Its insolubility in ethanol and other alcohols can be exploited for purification. For instance, after its formation, it can be easily separated from the reaction mixture by filtration if the other components are soluble in the alcoholic solvent.[3]

Experimental Protocols

Detailed methodologies for the synthesis of both this compound and sodium ethyl sulfate are crucial for reproducibility and for understanding the practical aspects of their use.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethanol with sulfuric acid to form ethyl hydrogen sulfate, followed by neutralization with a potassium salt.[5][6]

Experimental Workflow:

G cluster_0 Step 1: Formation of Ethyl Hydrogen Sulfate cluster_1 Step 2: Neutralization and Isolation cluster_2 Step 3: Purification ethanol Ethanol mixing Mixing and Reflux (2-3 hours) ethanol->mixing h2so4 Concentrated Sulfuric Acid h2so4->mixing ehs_formation Ethyl Hydrogen Sulfate Formation mixing->ehs_formation neutralization Neutralization with Potassium Carbonate ehs_formation->neutralization filtration1 Filtration to remove Calcium Sulfate neutralization->filtration1 evaporation Evaporation of Filtrate filtration1->evaporation crude_kes Crude Potassium Ethyl Sulfate evaporation->crude_kes recrystallization Recrystallization from Methanol crude_kes->recrystallization pure_kes Pure Potassium Ethyl Sulfate recrystallization->pure_kes

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Slowly add concentrated sulfuric acid to an excess of ethanol with cooling.

  • Heat the mixture under reflux for 2-3 hours to form ethyl hydrogen sulfate.[5]

  • After cooling, dilute the reaction mixture with cold water.

  • Neutralize the solution with calcium carbonate to precipitate excess sulfuric acid as calcium sulfate.

  • Filter off the calcium sulfate.

  • To the filtrate, add a solution of potassium carbonate until the solution is alkaline. This precipitates calcium carbonate.[5]

  • Filter off the precipitated calcium carbonate.

  • Evaporate the filtrate to dryness to obtain crude this compound.

  • Purify the crude product by recrystallization from methanol.[5]

Synthesis of Sodium Ethyl Sulfate

The synthesis of sodium ethyl sulfate follows a similar initial pathway to its potassium counterpart, with the key difference being the choice of the neutralizing agent.[7][8]

Experimental Workflow:

G cluster_0 Step 1: Formation of Ethyl Hydrogen Sulfate cluster_1 Step 2: Neutralization and Isolation cluster_2 Step 3: Purification ethanol Anhydrous Ethanol mixing Slow Addition with Stirring and Cooling ethanol->mixing h2so4 Concentrated Sulfuric Acid h2so4->mixing ehs_formation Ethyl Hydrogen Sulfate Formation mixing->ehs_formation neutralization Neutralization with Sodium Carbonate ehs_formation->neutralization filtration Filtration of precipitated salts neutralization->filtration evaporation Evaporation of excess water filtration->evaporation crude_ses Crude Sodium Ethyl Sulfate evaporation->crude_ses recrystallization Recrystallization from Ethanol (optional) crude_ses->recrystallization pure_ses Pure Sodium Ethyl Sulfate recrystallization->pure_ses

Caption: Workflow for the synthesis of sodium ethyl sulfate.

Methodology:

  • Slowly add concentrated sulfuric acid to anhydrous ethanol with vigorous stirring and cooling to control the exothermic reaction.[7] Using anhydrous ethanol is noted to make a significant difference in the outcome.[7]

  • The reaction mixture contains ethyl hydrogen sulfate.

  • Neutralize the mixture with sodium carbonate. The solution should be made alkaline (pH > 9) before any heating to prevent decomposition of the product.[7]

  • Filter any precipitated salts.

  • Evaporate the excess water, decanting from any further precipitated salts as the volume is reduced.[7]

  • The resulting product is crude sodium ethyl sulfate. A reasonably pure product can be obtained by filtering a saturated solution before removing the remaining water.[7]

Logical Relationship: Choice of Reagent

The decision to use this compound over sodium ethyl sulfate can be guided by the specific requirements of the synthetic procedure.

G cluster_0 Synthetic Requirement cluster_1 Implied Advantage of this compound req1 Moisture-sensitive reaction adv1 Lower hygroscopicity req1->adv1 req2 High purity of intermediate needed adv2 Well-defined crystalline form req2->adv2 req3 Purification by recrystallization req3->adv2 req4 Reaction in alcoholic solvent adv3 Insolubility in alcohol req4->adv3 choice Choice: this compound adv1->choice adv2->choice adv3->choice

Caption: Decision factors for choosing this compound.

Conclusion

While both this compound and sodium ethyl sulfate are viable reagents in synthesis, this compound offers distinct advantages in scenarios where moisture sensitivity, high purity of a crystalline intermediate, and ease of separation from alcoholic solvents are critical. Its lower hygroscopicity simplifies handling and storage, while its crystalline nature facilitates purification. Researchers should carefully consider these factors in the context of their specific synthetic goals to optimize reaction outcomes. The provided experimental protocols offer a foundation for the preparation of these valuable synthetic intermediates.

References

A Comparative Guide for Researchers: Potassium Ethyl Sulfate vs. Ethyl Triflate as Ethylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of an ethylating agent is critical to the success of a reaction. This guide provides a detailed comparison of two such agents: potassium ethyl sulfate (B86663) and ethyl triflate, focusing on their performance, reactivity, and practical considerations. While both can introduce an ethyl group into a molecule, their efficacy and applications differ significantly.

Ethyl triflate stands out as a highly powerful and reactive ethylating agent, whereas potassium ethyl sulfate is a milder alternative with more limited applications in standard organic synthesis. This difference primarily stems from the nature of their leaving groups: the exceptionally stable trifluoromethanesulfonate (B1224126) (triflate) anion versus the less stable sulfate anion.

At a Glance: Key Differences

FeatureThis compoundEthyl Triflate
Reactivity LowVery High
Leaving Group Ethyl sulfateTriflate
Typical Reactions Used in specific applications like Williamson ether synthesis, often requiring forcing conditions.Widely used for O-, N-, and C-ethylation of a broad range of substrates under mild conditions.
Cost Generally less expensive.Significantly more expensive.[1][2][3]
Stability Stable solid.Moisture-sensitive liquid.[4]
Safety General chemical handling precautions.Corrosive, flammable, and toxic; requires careful handling in a fume hood.[5]

Reactivity and Performance: A Chasm of Difference

The vast difference in reactivity between ethyl triflate and this compound is rooted in the stability of their respective leaving groups. The triflate anion (CF₃SO₃⁻) is an exceptionally good leaving group due to the strong electron-withdrawing effect of the trifluoromethyl group, which delocalizes the negative charge, making it a very stable species.[6] This exceptional leaving group ability makes ethyl triflate a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide variety of nucleophiles.[6]

In contrast, the ethyl sulfate anion (CH₃CH₂OSO₃⁻) is a significantly poorer leaving group. While still better than hydroxide (B78521) (OH⁻), it does not possess the same degree of charge delocalization and stability as the triflate anion. Consequently, this compound is a much weaker ethylating agent, requiring more forcing conditions such as higher temperatures and stronger bases to achieve ethylation.

There is a scarcity of quantitative data directly comparing the reaction rates of this compound and ethyl triflate under identical conditions in the contemporary literature. However, the relative reactivity of leaving groups is well-established, with triflates being several orders of magnitude more reactive than sulfates. For instance, the acetolysis of ethyl triflate is reported to be 30,000 times faster than that of ethyl tosylate, a similarly reactive sulfonate ester.[7] Given that tosylate is a better leaving group than sulfate, the reactivity difference between ethyl triflate and ethyl sulfate is expected to be even more substantial.

Experimental Data Summary

Due to the high reactivity of ethyl triflate, it is the preferred reagent in modern organic synthesis, and thus, a wealth of experimental data is available. For this compound, its use as a standard ethylating agent is less common, and data is more limited.

Table 1: Ethylation of Phenols (Williamson Ether Synthesis)

Ethylating AgentSubstrateBaseSolventConditionsYieldReference
Ethyl TriflatePhenol (B47542)Pyridine (B92270)CH₂Cl₂0 °C to rtHigh (qualitative)General knowledge
This compoundAcetaminophenK₂CO₃2-ButanoneReflux, 1 hrNot specified[8]

Table 2: Ethylation of Amines

Ethylating AgentSubstrateBaseSolventConditionsYieldReference
Ethyl TriflateAnilineEt₃NCH₂Cl₂rtHigh (qualitative)General knowledge
This compoundData not readily available in standard literature for direct N-ethylation.----

Table 3: Ethylation of Carboxylic Acids

Ethylating AgentSubstrateBaseSolventConditionsYieldReference
Ethyl TriflateBenzoic Acid2,6-lutidineCH₂Cl₂rtHigh (qualitative)General knowledge
This compoundData not readily available in standard literature for direct O-ethylation of carboxylic acids.----

Experimental Protocols

Preparation of this compound

A common laboratory-scale synthesis of this compound involves the reaction of ethanol (B145695) with sulfuric acid, followed by neutralization and salt formation.[9]

Materials:

  • Ethyl alcohol (80 ml)

  • Concentrated sulfuric acid (20 ml)

  • Calcium carbonate

  • Potassium carbonate solution (~50 g in water)

  • Methanol (for recrystallization)

Procedure:

  • Slowly add concentrated sulfuric acid to ethyl alcohol with shaking. The reaction is exothermic.

  • Heat the mixture under reflux for 2-3 hours.

  • Cool the reaction mixture and pour it into 500 ml of cold water.

  • Neutralize the solution by adding calcium carbonate until effervescence ceases. This precipitates calcium sulfate and forms the soluble calcium ethyl sulfate.

  • Gently heat the mixture and then filter to remove the solid calcium sulfate.

  • To the filtrate, add potassium carbonate solution until the liquid is strongly alkaline. This precipitates more calcium carbonate.

  • Filter the mixture and evaporate the filtrate to dryness to obtain crude this compound.

  • Purify the crude product by recrystallization from methanol.

G Ethanol Ethanol EthylHydrogenSulfate Ethyl Hydrogen Sulfate Ethanol->EthylHydrogenSulfate + H₂SO₄ (Reflux) SulfuricAcid Sulfuric Acid SulfuricAcid->EthylHydrogenSulfate CalciumEthylSulfate Calcium Ethyl Sulfate EthylHydrogenSulfate->CalciumEthylSulfate + CaCO₃ (Neutralization) CalciumCarbonate Calcium Carbonate CalciumCarbonate->CalciumEthylSulfate PotassiumEthylSulfate This compound CalciumEthylSulfate->PotassiumEthylSulfate + K₂CO₃ PotassiumCarbonate Potassium Carbonate PotassiumCarbonate->PotassiumEthylSulfate

Synthesis of this compound
General Protocol for Williamson Ether Synthesis using an Alkylating Agent

The Williamson ether synthesis is a versatile method for preparing ethers and can be adapted for both this compound and ethyl triflate, although the reaction conditions will vary significantly.[10][11][12]

Materials:

  • Phenol or alcohol substrate

  • Ethylating agent (this compound or Ethyl Triflate)

  • Base (e.g., K₂CO₃, NaH, pyridine)

  • Anhydrous solvent (e.g., DMF, THF, CH₂Cl₂)

Procedure using Ethyl Triflate (High Reactivity):

  • Dissolve the phenol or alcohol in an anhydrous aprotic solvent such as dichloromethane (B109758) or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as pyridine or 2,6-lutidine, to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl triflate dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC or LC-MS).

  • Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Procedure using this compound (Lower Reactivity):

  • Combine the phenol, this compound, and a base such as potassium carbonate in a suitable solvent like DMF or acetone.

  • Heat the mixture to reflux and maintain the temperature for several hours to days, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash it with brine, dry it over an anhydrous salt, and concentrate it.

  • Purify the product by distillation or column chromatography.

G cluster_0 High Reactivity Pathway cluster_1 Low Reactivity Pathway Phenoxide_triflate Phenoxide/Alkoxide Ether_triflate Ether Phenoxide_triflate->Ether_triflate Mild conditions (e.g., rt) EtOTf Ethyl Triflate EtOTf->Ether_triflate Phenoxide_sulfate Phenoxide/Alkoxide Ether_sulfate Ether Phenoxide_sulfate->Ether_sulfate Forcing conditions (e.g., heat) KES This compound KES->Ether_sulfate

Williamson Ether Synthesis Pathways

Safety, Handling, and Cost

Ethyl Triflate:

  • Safety: Ethyl triflate is a flammable liquid and is corrosive, causing severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or inhaled.[5] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: It is moisture-sensitive and should be stored under an inert atmosphere.[5] Due to its high reactivity, it should be handled with care and kept away from heat, sparks, and open flames.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Cost: Ethyl triflate is a relatively expensive reagent. Prices can range from approximately $24 for 5 grams to $350 for 100 grams from various chemical suppliers.[2][3]

This compound:

  • Handling: It is a stable solid that should be stored in a dry place.[13]

  • Disposal: Dispose of in accordance with local regulations. It may be suitable for landfill disposal if not contaminated with other hazardous materials.[13]

  • Cost: While specific vendor pricing for large quantities is not as readily available as for ethyl triflate, it is generally considered to be a much more economical reagent. A Russian supplier lists 25g for approximately 659 RUB (around $7 USD).[15] Another supplier lists it for custom synthesis.[16]

Conclusion and Recommendations

The choice between this compound and ethyl triflate as an ethylating agent is a clear-cut decision based on the required reactivity and the nature of the substrate.

Ethyl triflate is the superior and more versatile ethylating agent for a broad range of applications in modern organic synthesis. Its high reactivity allows for the ethylation of a wide variety of nucleophiles, including less reactive substrates, under mild conditions. While its cost and handling requirements are significant considerations, its efficiency and broad applicability often justify its use, particularly in the synthesis of complex molecules in drug discovery and development.

This compound , on the other hand, is a much weaker ethylating agent. Its use is generally limited to reactions with highly reactive nucleophiles or in specific industrial processes where cost is a primary driver and forcing reaction conditions are feasible. For most laboratory-scale synthetic applications requiring ethylation, the use of more reactive and reliable reagents like ethyl triflate or even ethyl iodide/bromide in a Williamson ether synthesis is generally preferred.

Researchers should carefully consider the nucleophilicity of their substrate, the desired reaction conditions, and the overall cost-effectiveness when selecting between these two reagents. For challenging ethylations or when mild conditions are paramount, ethyl triflate is the reagent of choice. For specific, large-scale applications where a less reactive, more economical option is needed, this compound might be considered, with the understanding that reaction optimization will be necessary.

References

A Comparative Guide to the Cross-Reactivity of Immunoassays for Alcohol Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of commercially available immunoassays for the detection of ethyl glucuronide (EtG), a key biomarker of recent alcohol consumption. While the direct immunoassay detection of ethyl sulfate (B86663) (EtS), another important alcohol metabolite, is not a common practice, this guide will delve into the nuances of EtG immunoassay specificity and the vital role of confirmatory methods that also quantify EtS. Understanding the potential for cross-reactivity is paramount for accurate interpretation of results in clinical and research settings.

Introduction: EtG and EtS as Biomarkers of Alcohol Consumption

Ethyl glucuronide (EtG) and ethyl sulfate (EtS) are minor, non-oxidative metabolites of ethanol (B145695).[1][2] Their presence in biological matrices, such as urine and blood, provides a longer window of detection for alcohol intake compared to the direct measurement of ethanol itself.[1][2] While both are considered reliable biomarkers, EtG is the primary target for commercially available screening immunoassays. EtS, conversely, is typically analyzed alongside EtG using highly specific and sensitive confirmatory methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The combination of both markers provides strong evidence of recent alcohol consumption.

Immunoassays offer a rapid and high-throughput method for preliminary screening of EtG. However, a significant drawback of this technology is the potential for cross-reactivity with other structurally similar compounds, which can lead to false-positive results. This guide will explore the cross-reactivity of EtG immunoassays with various substances and provide insights into best practices for result interpretation.

Principle of Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen (in this case, EtG). Cross-reactivity occurs when a substance other than the primary target, but with a similar chemical structure, binds to the antibody, generating a signal and a potentially false-positive result. The following diagram illustrates this principle.

cluster_0 Specific Binding cluster_1 Cross-Reactivity Antibody_S Anti-EtG Antibody Signal_S Accurate Positive Signal Antibody_S->Signal_S Generates EtG Ethyl Glucuronide (Target) EtG->Antibody_S Binds Antibody_C Anti-EtG Antibody Signal_C False-Positive Signal Antibody_C->Signal_C Generates CrossReactant Structurally Similar Compound (e.g., Propyl Glucuronide) CrossReactant->Antibody_C Binds

Caption: Principle of Immunoassay Specificity and Cross-Reactivity.

Cross-Reactivity of Commercial EtG Immunoassays

Several studies have investigated the cross-reactivity of different EtG immunoassays with various compounds. The following table summarizes the reported quantitative cross-reactivity data. It is important to note that the degree of cross-reactivity can vary between different assay manufacturers and even between different lots of the same assay.

Immunoassay KitCompoundConcentration Tested% Cross-ReactivityReference
DRI® EtG EIA2-Propyl glucuronideNot Specified69-84%[1][4]
DRI® EtG EIA1-Propyl glucuronide0.05 - 10 mg/L~10%[1][5]
DRI® EtG EIAEthyl Sulfate (EtS)Not SpecifiedNot Measurable[6]

Note: The DRI® Ethyl Glucuronide Assay is a commonly evaluated immunoassay in the literature. Data for other specific commercial kits is less consistently reported in the reviewed studies. The absence of a compound in this table does not imply a lack of cross-reactivity, but rather a lack of available data in the reviewed literature.

The most significant cross-reactants identified for EtG immunoassays are glucuronide conjugates of other short-chain alcohols, such as propanol (B110389).[1][4][5] This is particularly relevant in healthcare settings where propanol-based hand sanitizers are frequently used. Inhalation and dermal absorption of propanol can lead to the formation of propyl glucuronides, which can then cross-react with the EtG immunoassay, resulting in a false-positive screen.[1][4]

Experimental Protocols for Cross-Reactivity Assessment

The evaluation of immunoassay cross-reactivity typically involves two main approaches:

  • In Vitro Spiking Studies: This method involves adding known concentrations of a potentially cross-reacting compound to a drug-free matrix (e.g., EtG-free urine). The response of the immunoassay to this spiked sample is then measured and compared to the response obtained with the target analyte (EtG). The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (Concentration of EtG that produces the same response / Concentration of the cross-reactant) x 100%

  • Method Comparison with a Confirmatory Method (LC-MS/MS): This is the gold standard for assessing the real-world impact of cross-reactivity. Samples that screen positive by immunoassay are re-analyzed using a highly specific and sensitive method like LC-MS/MS. This allows for the definitive identification and quantification of EtG and EtS, as well as the potential identification of the cross-reacting compound. A discrepancy between a positive immunoassay result and a negative LC-MS/MS result for EtG suggests the presence of a cross-reacting substance.

Recommended Workflow for Alcohol Biomarker Testing

Given the potential for cross-reactivity with EtG immunoassays, a two-step testing process is recommended to ensure the accuracy of results. This workflow minimizes the risk of false-positive findings and provides a more complete picture of an individual's recent alcohol consumption.

Sample Urine/Serum Sample Collection Screen EtG Immunoassay Screen Sample->Screen Negative Negative Result: Report as Negative Screen->Negative < Cut-off Positive Presumptive Positive Result Screen->Positive >= Cut-off Confirm LC-MS/MS Confirmation (EtG and EtS Analysis) Positive->Confirm Confirmed_Positive Confirmed Positive Result: Report EtG and EtS Concentrations Confirm->Confirmed_Positive EtG/EtS Detected Discordant Discordant Result: (EtG Negative, Immunoassay Positive) Investigate for Cross-Reactivity Confirm->Discordant EtG/EtS Not Detected

Caption: Recommended two-step workflow for alcohol biomarker testing.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Acknowledge the Limitations: Understand that EtG immunoassays are screening tests and are susceptible to cross-reactivity.

  • Utilize a Two-Step Approach: Always confirm presumptive positive immunoassay results with a more specific method, such as LC-MS/MS, that can simultaneously quantify both EtG and EtS.

  • Consider the Context: When interpreting results, consider the individual's environment and potential exposure to other alcohols, such as through the use of hand sanitizers.

  • Consult the Manufacturer's Data: Always refer to the package insert of the specific immunoassay kit being used for the manufacturer's own cross-reactivity data.

By adhering to these principles, the utility of EtG immunoassays can be maximized while minimizing the risk of misinterpretation due to cross-reactivity. The combined use of EtG screening and LC-MS/MS confirmation for both EtG and EtS remains the most robust approach for the objective assessment of recent alcohol consumption.

References

"inter-laboratory comparison of potassium ethyl sulfate quantification methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of potassium ethyl sulfate (B86663) (EtS), a key biomarker for recent ethanol (B145695) consumption. While a formal inter-laboratory comparison study is not publicly available, this document compiles and objectively compares the performance of various published methods, supported by experimental data, to assist laboratories in selecting and implementing a suitable quantification assay. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which has become the gold standard for EtS analysis due to its high sensitivity and specificity.

Data Presentation: A Comparative Analysis of Method Performance

The performance of an analytical method is determined by several key parameters. The following table summarizes the quantitative performance data for EtS quantification from various studies, primarily utilizing LC-MS/MS across different biological matrices. This allows for a direct comparison of the limits of detection (LOD) and quantification (LOQ), linearity, accuracy, and precision.

MatrixSample PreparationMethodLODLOQLinearity RangeAccuracy/Bias (%)Precision (RSD %)Reference
Blood Protein Precipitation & Phospholipid RemovalUHPLC-MS/MS-0.019 mg/L0.025 - 6.3 mg/L-15 to 8≤ 4.5 (inter-assay)[1][2]
Serum Protein Precipitation (Acetonitrile)LC-MS/MS1.2 ng/mL2.8 ng/mL5 - 1000 ng/mL-6.11 (intraday), 8.81 (interday)[3]
Blood -HPLC-MS/MS4.7 ng/mL----[4]
Dried Blood Spots (DBS) Methanol (B129727)/Acetonitrile (B52724) ExtractionUHPLC-MS/MS-0.02 µg/mL0.02 - 6 µg/mL--[5]
Urine Dilute and ShootLC-MS/MS-<25 ng/mL25 - 1000 ng/mL112 - 113-[6]
Urine Protein PrecipitationUPLC-MS/MS--0.1 - 10 µg/mL< 15< 10[7]
Urine Direct InjectionLC-ESI-MS/MS-----[8]

Experimental Protocols: A Closer Look at the Methodologies

Detailed and robust experimental protocols are crucial for reproducible and accurate quantification of EtS. Below are outlines of common methodologies cited in the literature.

Method 1: Protein Precipitation for Blood/Serum Samples

This is a rapid and straightforward sample preparation technique for removing proteins that can interfere with the analysis.

  • Sample Preparation:

    • To 100 µL of whole blood or 200 µL of serum, add a deuterated internal standard (e.g., EtS-d5).

    • Add ice-cold acetonitrile (typically 300 µL) to precipitate the proteins.[1][3]

    • Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for further processing or direct injection.

    • For whole blood, a phospholipid removal plate may be used after protein precipitation to further clean up the sample.[1][2]

    • The supernatant can be evaporated to dryness and reconstituted in a suitable solvent (e.g., mobile phase).[1]

  • LC-MS/MS Analysis:

    • Chromatography: Utilize a C18 reversed-phase column for separation.[1]

    • Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.[1]

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor and product ions for EtS (e.g., m/z 125 → 97 and 125 → 80).[8]

Method 2: "Dilute and Shoot" for Urine Samples

This method is the simplest and fastest, involving minimal sample preparation, making it suitable for high-throughput laboratories.

  • Sample Preparation:

    • Centrifuge the urine sample to remove any particulate matter.

    • Dilute a small aliquot of the urine supernatant with a suitable solvent, typically the initial mobile phase or deionized water. A dilution factor of 1:50 is common.[9][10]

    • Add a deuterated internal standard to the diluted sample.

  • LC-MS/MS Analysis:

    • Chromatography: A reversed-phase C18 or a specialized column for polar analytes can be used.

    • Mobile Phase: A gradient elution with aqueous and organic mobile phases containing additives like formic acid or ammonium (B1175870) formate.

    • Mass Spectrometry: Operate in negative ion MRM mode, monitoring for the specific transitions of EtS.

Method 3: Solid-Phase Extraction (SPE) for Urine Samples

SPE provides a more thorough cleanup of the sample matrix, which can lead to reduced matrix effects and improved sensitivity.

  • Sample Preparation:

    • Condition an appropriate SPE cartridge (e.g., anion exchange) with a sequence of solvents.

    • Load the urine sample (with internal standard) onto the cartridge.

    • Wash the cartridge with a specific solvent to remove interfering substances.

    • Elute the EtS from the cartridge using an appropriate elution solvent.

    • Evaporate the eluate and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • The LC-MS/MS conditions are generally similar to those used for the other methods, with adjustments made based on the final sample composition after SPE.

Mandatory Visualization: Workflow and Signaling Pathways

To provide a clear visual representation of the analytical process, the following diagrams illustrate the general workflow for an inter-laboratory comparison and the quantification of potassium ethyl sulfate.

Inter_Laboratory_Comparison_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Evaluation & Reporting P1 Define Study Objectives P2 Select Participating Laboratories P1->P2 P3 Prepare & Validate Test Materials P2->P3 P4 Develop & Distribute Protocol P3->P4 A1 Laboratories Receive Samples P4->A1 A2 Perform Quantification Analysis A1->A2 A3 Report Results A2->A3 D1 Collect & Statistically Analyze Data A3->D1 D2 Assess Laboratory Performance D1->D2 D3 Prepare & Distribute Final Report D2->D3 EtS_Quantification_Workflow cluster_0 Sample Reception & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting SR Sample Receipt & Login IS Addition of Internal Standard SR->IS SP Sample Preparation (e.g., Protein Precipitation, Dilution) LC Liquid Chromatography (LC) Separation SP->LC IS->SP MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS DP Data Acquisition & Processing MS->DP QC Quality Control Check DP->QC REP Result Calculation & Reporting QC->REP

References

Long-Term Stability of Ethyl Sulfate and Ethyl Glucuronide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of alcohol consumption is critical in various research, clinical, and forensic settings. Ethyl glucuronide (EtG) and ethyl sulfate (B86663) (EtS), direct metabolites of ethanol (B145695), have emerged as sensitive and specific biomarkers for recent alcohol intake. However, the reliability of these markers is intrinsically linked to their stability during sample storage and transport. This guide provides a comprehensive comparison of the long-term stability of EtS and EtG, supported by experimental data, to aid professionals in making informed decisions regarding sample handling and interpretation of results.

Comparative Stability Overview

Experimental evidence consistently demonstrates that ethyl sulfate (EtS) exhibits greater long-term stability compared to ethyl glucuronide (EtG), particularly at ambient or elevated temperatures.[1][2][3] EtG is susceptible to degradation, which can be facilitated by bacterial enzymes, leading to potential false-negative results if samples are not stored under appropriate conditions.[1][4]

Quantitative Stability Data

The following table summarizes the quantitative data from studies assessing the stability of EtG and EtS in whole blood and dried blood spots (DBS) under various storage conditions.

MatrixAnalyteTemperatureDurationRemaining Concentration (%)Reference
Postmortem Human Blood EtG37°C7 days26.5%[1]
EtG25°C7 days75.2%[1]
EtG4°C7 days96.4%[1]
EtG-20°C7 days103.3%[1]
EtS37°C, 25°C, 4°C, -20°C7 daysNo change observed[1][2]
Dried Blood Spots (DBS) EtGRoom Temperature3 weeksWithin 85-115% of initial[5]
EtG4°C3 weeksWithin 85-115% of initial[5]
EtSRoom Temperature3 weeksWithin 85-115% of initial[5]
EtS4°C3 weeksWithin 85-115% of initial[5]

Experimental Protocols

The data presented in this guide are based on rigorous experimental methodologies. Below are detailed protocols for key experiments cited.

1. Stability Assessment in Postmortem Human Blood[1]

  • Sample Preparation: Three groups of postmortem human blood samples were established: a blank group, an ethanol-spiked group, and an ethanol-positive group. Each group contained six different samples. Each sample was divided into four 1 mL aliquots and placed in 2 mL Eppendorf tubes.

  • Storage Conditions: The tubes were sealed and stored at four different temperatures: 37°C, 25°C, 4°C, and -20°C.

  • Sampling: A 50 μL aliquot of blood was collected from each tube every 24 hours for a total of 7 days. The collected samples were stored at -80°C until analysis.

  • Analytical Method: The concentrations of EtG and EtS were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stability was defined as a concentration fluctuation within 15%.

2. Stability Assessment in Dried Blood Spots (DBS)[5]

  • Sample Preparation: Fresh human heparinized blood was used to prepare EtG and EtS standard and quality control samples. These were then spotted on DBS collection cards.

  • Storage Conditions: The DBS cards were stored in sealable plastic bags containing desiccant packages at room temperature and at 4°C for 1, 2, and 3 weeks.

  • Extraction and Analysis: EtG and EtS were extracted from the DBS and measured using a validated LC-ESI-MS/MS method. The stability was evaluated by comparing the results to samples analyzed after a 3-hour drying period.

Metabolic and Degradation Pathways

The formation of EtG and EtS occurs in the liver following ethanol consumption. The long-term stability, however, is influenced by their susceptibility to degradation in collected biological samples.

cluster_0 Metabolism (In Vivo) cluster_1 Degradation (In Vitro Storage) Ethanol Ethanol EtG EtG Ethanol->EtG UDP-glucuronosyltransferase EtS EtS (Stable) Ethanol->EtS Sulfotransferase Degradation_Products Degradation_Products EtG->Degradation_Products Bacterial β-glucuronidase (at higher temperatures)

Caption: Metabolic formation of EtG and EtS and in vitro degradation pathway of EtG.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the long-term stability of EtG and EtS in biological samples.

start Sample Collection (e.g., Blood, Urine) prep Sample Preparation (Aliquoting, Spiking) start->prep storage Storage under Defined Conditions (Temperature, Time) prep->storage sampling Periodic Sampling storage->sampling analysis LC-MS/MS Analysis sampling->analysis data Data Analysis (Concentration vs. Time) analysis->data conclusion Conclusion on Stability data->conclusion

Caption: A generalized workflow for conducting stability studies of biomarkers.

Conclusion and Recommendations

Based on the available data, EtS is a more robust and reliable biomarker than EtG for the detection of recent alcohol consumption when samples cannot be consistently stored at low temperatures.[1][3] For optimal accuracy, particularly when EtG is the primary analyte of interest, it is imperative that biological samples are stored at 4°C or, preferably, frozen at -20°C as soon as possible after collection.[1] The use of dried blood spots may offer a practical alternative for sample collection and storage, as both EtG and EtS have demonstrated good stability in this matrix at ambient and refrigerated temperatures for at least three weeks.[5][6] Researchers and clinicians should consider these stability profiles when establishing protocols for sample handling and in the interpretation of EtG and EtS results.

References

The Bottom Line on Booze: A Cost-Benefit Analysis of Potassium Ethyl Sulfate as a Routine Alcohol Marker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of alcohol consumption is paramount. While various biomarkers exist, this guide provides a comprehensive comparison of potassium ethyl sulfate (B86663) (EtS) with its counterparts, primarily ethyl glucuronide (EtG) and phosphatidylethanol (B1425624) (PEth), to assess its viability as a routine alcohol marker. This analysis delves into performance data, experimental protocols, and a cost-benefit evaluation to inform clinical and research applications.

Ethyl sulfate (EtS) and ethyl glucuronide (EtG) are minor metabolites of ethanol (B145695), formed through conjugation with sulfate and glucuronic acid, respectively. Their primary advantage over direct ethanol testing is a significantly longer detection window in urine, typically up to 80 hours after consumption, making them valuable indicators of recent alcohol use.[1][2][3] Phosphatidylethanol (PEth), a phospholipid formed in the presence of ethanol, offers an even longer detection window in blood, up to 12 days after a single drinking episode, and can indicate chronic consumption.[4][5]

The simultaneous measurement of EtS with EtG is often recommended to increase the accuracy of detecting alcohol consumption.[1] This is because EtG can be susceptible to in-vitro formation or degradation by bacteria, potentially leading to false positives or negatives.[2] EtS, being more stable, can help to confirm the results.[2]

Performance Characteristics of Alcohol Biomarkers

A direct comparison of the key performance indicators for EtS, EtG, and PEth is crucial for determining their suitability in various contexts.

FeaturePotassium Ethyl Sulfate (EtS)Ethyl Glucuronide (EtG)Phosphatidylethanol (PEth)
Biological Matrix Urine, SerumUrine, Serum, HairWhole Blood
Detection Window Up to 80 hours[1][2][3]Up to 80 hours[1][2][3]Up to 12 days (single episode), longer with chronic use[4][5]
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Cut-off Levels (Urine) 75 - 100 ng/mL[1]100 - 500 ng/mL[1]Not Applicable
Sensitivity HighHighVery High[5]
Specificity HighModerate (potential for false positives/negatives)[2]Very High[5]
Indication Recent alcohol consumptionRecent alcohol consumptionRecent and chronic alcohol consumption

Cost Analysis: A Look at the Financial Implications

While the performance of these biomarkers is a key consideration, the cost of routine testing is a significant factor for implementation. The primary analytical method for all three markers is LC-MS/MS, which involves substantial initial investment and ongoing operational costs.

Cost ComponentDescriptionEstimated Cost Range
Instrumentation (LC-MS/MS) Initial purchase of a liquid chromatography-tandem mass spectrometry system.Entry-level: $10,000 - $40,000Mid-range: $40,000 - $100,000+[6]
Laboratory Test Price (Urine EtG/EtS) Price per test from commercial laboratories.$89 - $115 (combined EtG/EtS)[7]
Laboratory Test Price (Urine EtG) Price per test from commercial laboratories for EtG alone.$55 (instant) - $129 (lab-based)[8][9]
Reagents & Consumables Solvents, standards, columns, and other materials for analysis.Varies based on volume and supplier.
Personnel Labor costs for sample preparation, instrument operation, and data analysis.Varies based on location and expertise.
Maintenance & Service Contracts Annual contracts for instrument upkeep and repair.$10,000 - $50,000 annually[10]

Benefit Analysis:

Metabolic Pathway and Experimental Workflow

To visualize the processes involved, the following diagrams illustrate the metabolic pathway of ethanol leading to the formation of EtS and EtG, and a typical experimental workflow for their analysis.

Ethanol_Metabolism cluster_conjugation Conjugation Pathways Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Alcohol Dehydrogenase EtG Ethyl Glucuronide (EtG) Ethanol->EtG EtS Ethyl Sulfate (EtS) Ethanol->EtS EtG_formation Ethanol->EtG_formation EtS_formation Ethanol->EtS_formation Acetate Acetate Acetaldehyde->Acetate Aldehyde Dehydrogenase UDPGA UDP-Glucuronic Acid UDPGA->EtG_formation Sulfate Sulfate Sulfate->EtS_formation UGT UDP-Glucuronosyl- transferase SULT Sulfotransferase EtG_formation->EtG EtG_formation->UGT catalyzed by EtS_formation->EtS EtS_formation->SULT catalyzed by

Caption: Metabolic pathway of ethanol to Ethyl Glucuronide and Ethyl Sulfate.

Experimental_Workflow start Urine Sample Collection prep Sample Preparation (e.g., Dilution, Centrifugation) start->prep lcms LC-MS/MS Analysis prep->lcms data Data Acquisition and Processing lcms->data quant Quantification against Calibrators data->quant report Result Reporting (Concentration of EtS and EtG) quant->report

Caption: General experimental workflow for EtS and EtG analysis in urine.

Detailed Experimental Protocol for EtS and EtG Analysis

The following is a generalized protocol for the simultaneous quantification of EtS and EtG in urine using LC-MS/MS, based on common laboratory practices.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the samples to pellet any precipitate.

  • In a clean microcentrifuge tube, dilute an aliquot of the urine supernatant with a solution containing the deuterated internal standards (EtG-d5 and EtS-d5) in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water). A common dilution factor is 1:50.

  • Vortex the diluted sample and centrifuge again if necessary.

  • Transfer the final supernatant to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph (LC): A high-performance liquid chromatography system.

    • Column: A C18 or similar reversed-phase column is typically used.

    • Mobile Phase: A gradient elution is commonly employed using two solvents, such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Injection Volume: Usually 5-10 µL.

  • Tandem Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer is the standard instrument.

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for EtG, EtS, and their internal standards, ensuring high selectivity and sensitivity.

3. Data Analysis and Quantification:

  • A calibration curve is generated by analyzing a series of calibrators with known concentrations of EtS and EtG.

  • The peak area ratios of the analytes to their respective internal standards are calculated for both the calibrators and the unknown samples.

  • The concentrations of EtS and EtG in the unknown samples are determined by interpolating their peak area ratios from the calibration curve.

  • Quality control samples with known concentrations are analyzed alongside the unknown samples to ensure the accuracy and precision of the analytical run.

Conclusion: A Balanced Approach to Alcohol Monitoring

The decision to implement this compound as a routine alcohol marker should be based on a careful cost-benefit analysis. While the initial investment in LC-MS/MS technology is substantial, the operational costs for analyzing EtS concurrently with EtG are marginal, as they are typically measured in the same analytical run.

Benefits:

  • Increased Accuracy: EtS provides a crucial confirmation for EtG results, reducing the impact of potential sample instability and improving the reliability of alcohol consumption monitoring.

  • Enhanced Confidence: The dual-marker approach provides a more robust and defensible result, which is critical in clinical trials, forensic settings, and workplace monitoring.

Costs:

  • High Initial Investment: The cost of LC-MS/MS instrumentation is a significant barrier to entry for some laboratories.

  • Operational Expenses: Ongoing costs for maintenance, reagents, and skilled personnel are necessary for reliable testing.

For organizations already conducting EtG testing via LC-MS/MS, the addition of EtS to their analytical panel is a low-cost, high-yield improvement that significantly enhances the quality and reliability of their results. For those considering establishing alcohol biomarker testing, the combined EtG/EtS analysis offers a robust and sensitive method for monitoring recent alcohol use. While PEth provides a longer look-back period, the cost, and logistical considerations of blood collection may favor the use of urine-based EtG/EtS for routine, frequent monitoring scenarios. Ultimately, the choice of biomarker will depend on the specific requirements of the monitoring program, balancing the need for accuracy, detection window, and cost-effectiveness.

References

Safety Operating Guide

Proper Disposal of Potassium Ethyl Sulfate: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: December 2025

Due to a lack of specific, publicly available data on the hazards of potassium ethyl sulfate (B86663), it must be handled and disposed of as a hazardous chemical. This guide provides a conservative, step-by-step procedure based on general laboratory safety and chemical waste management principles.

Researchers, scientists, and drug development professionals are advised to treat potassium ethyl sulfate with caution, assuming it may possess uncharacterized hazardous properties. Adherence to your institution's specific environmental health and safety (EHS) protocols is mandatory. The following procedures are designed to supplement, not replace, institutional guidelines.

Immediate Safety and Handling

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). Given the unknown nature of its specific toxicological properties, a comprehensive PPE ensemble is recommended.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection A lab coat.
Respiratory Protection To be used if there is a risk of generating dust or aerosols.

Step-by-Step Disposal Protocol

Disposal of this compound should follow a clear and documented process to ensure safety and regulatory compliance.

Step 1: Waste Characterization and Segregation

As the specific hazards of this compound are not well-defined, it should be treated as a hazardous waste. Do not mix it with other waste streams. It is crucial to segregate it from incompatible materials to prevent dangerous reactions.[1][2] Store it separately from strong acids, bases, and oxidizing agents.

Step 2: Containerization and Labeling

  • Select a Compatible Container: Choose a container that is in good condition, free of leaks, and compatible with the chemical.[3]

  • Proper Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include:

    • The full chemical name: "this compound"

    • The date when the first waste was added to the container.

    • The name and contact information of the generating laboratory or researcher.

    • An indication of the potential hazards (e.g., "Caution: Chemical with Unknown Hazards").

Step 3: Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1][2] This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • In a location with secondary containment to prevent spills from reaching drains.[2]

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.[3][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[2] Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with unknown identities, reinforcing the need for professional handling.[4]

Decision-Making for Disposal of Chemicals with Limited Data

DisposalDecisionTree start Start: Chemical for Disposal (this compound) sds_check Consult Safety Data Sheet (SDS) for specific disposal instructions. start->sds_check sds_available SDS Available? sds_check->sds_available follow_sds Follow SDS and institutional protocols. sds_available->follow_sds Yes no_sds Treat as Hazardous Waste with Unknown Properties. sds_available->no_sds No end End: Proper Disposal follow_sds->end segregate Segregate from incompatible materials. no_sds->segregate containerize Package in a compatible, sealed, and clearly labeled container. segregate->containerize label Label as 'Hazardous Waste' with full chemical name and date. containerize->label store Store in a designated Satellite Accumulation Area (SAA). label->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste contractor for disposal. store->contact_ehs contact_ehs->end

Disposal Decision Process for Chemicals with Limited Data

References

Essential Safety and Operational Guide for Handling Potassium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling potassium ethyl sulfate (B86663), including detailed operational and disposal plans.

Chemical Profile:

  • Name: Potassium Ethyl Sulfate

  • Synonyms: Potassium ethyl sulphate; Sulfuric acid, monoethyl ester, potassium salt

  • Chemical Category: Organic Salt, Alkyl Sulfate

Hazard Overview: While a specific Safety Data Sheet (SDS) for this compound is not readily available, its hazard profile is expected to be similar to other short-chain alkyl sulfates like sodium methyl sulfate.[1] Alkyl sulfates can be irritating to the skin, eyes, and respiratory tract.[2][3] Ingestion of large amounts may cause gastrointestinal issues.[2]

Personal Protective Equipment (PPE): Proper PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification/Standard
Eye/Face Protection Safety glasses or gogglesOSHA 29 CFR 1910.133 or European Standard EN166[4][5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber)Follow manufacturer's breakthrough time recommendations
Lab coat or protective clothingTo prevent skin exposure[4][5]
Respiratory Protection Not generally required under normal use with adequate ventilationIf dust is generated, a NIOSH/MSHA approved respirator (e.g., N95 or P1) is recommended[4]

Operational Plan:

1. Engineering Controls:

  • Work in a well-ventilated area to minimize inhalation of any dust or aerosols.[6]

  • Use a chemical fume hood if there is a risk of generating dust or when handling larger quantities.

  • Have an eyewash station and safety shower readily accessible in the immediate work area.

2. Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Do not breathe in dust.[2]

  • Wash hands thoroughly after handling the substance.[7]

  • Do not eat, drink, or smoke in the laboratory area.[2]

  • Keep containers tightly closed when not in use.[4]

3. Spill Response:

  • Minor Spills:

    • Wear appropriate PPE.

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[4]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent the spill from entering drains or waterways.[7][8]

Disposal Plan:

  • Waste Characterization: All waste must be handled in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to properly characterize all waste materials.[9]

  • Containerization:

    • Collect waste this compound and any contaminated materials in a clearly labeled, sealed, and compatible waste container.[7]

    • Do not mix with other waste streams unless instructed to do so by your EHS department.[7]

  • Disposal Method:

    • Dispose of the chemical waste through a licensed professional waste disposal service.[9]

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow:

Safe Handling and Disposal Workflow for this compound A Preparation & Risk Assessment B Don Personal Protective Equipment (PPE) A->B Proceed C Handling and Use in a Ventilated Area B->C Proceed D Spill Occurs? C->D During Experiment E Continue Experiment D->E No F Execute Spill Response Protocol D->F Yes G Decontamination of Work Area and Equipment E->G Experiment Complete F->G H Segregate and Label Waste G->H I Store Waste in Designated Area H->I J Arrange for Professional Waste Disposal I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.